Product packaging for HEZ-PBAN(Cat. No.:CAS No. 122071-54-9)

HEZ-PBAN

Cat. No.: B568695
CAS No.: 122071-54-9
M. Wt: 3901.301
InChI Key: NZYXUPVSMGHNSI-XZGPUOGASA-N
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Description

HEZ-PBAN is a useful research compound. Its molecular formula is C167H259N47O57S2 and its molecular weight is 3901.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

122071-54-9

Molecular Formula

C167H259N47O57S2

Molecular Weight

3901.301

InChI

InChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1

InChI Key

NZYXUPVSMGHNSI-XZGPUOGASA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N

Origin of Product

United States

Foundational & Exploratory

The Neuropeptide HEZ-PBAN: A Comprehensive Technical Guide to its Function in Helicoverpa zea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a critical neurohormone in many moth species, regulating the production of sex pheromones essential for reproduction. In the corn earworm moth, Helicoverpa zea, this peptide is designated HEZ-PBAN. This technical guide provides an in-depth exploration of the function of this compound, detailing its molecular characteristics, the signaling cascade it initiates upon binding to its receptor, and the downstream physiological effects. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support researchers and professionals in the fields of entomology, molecular biology, and pest management.

Introduction to this compound

This compound is a 33-amino acid neuropeptide that belongs to the PBAN/pyrokinin family, characterized by a conserved C-terminal pentapeptide sequence, Phe-X-Pro-Arg-Leu-NH2 (FXPRLamide), which is essential for its biological activity. It is primarily synthesized in the subesophageal ganglion of both male and female H. zea, from which it is released into the hemolymph to act on the pheromone glands of females. The primary and most well-documented function of this compound is the stimulation of sex pheromone biosynthesis, a crucial step in the reproductive cycle of the moth.

Molecular and Physiological Function

This compound Structure

The amino acid sequence of this compound is:

H-Leu-Ser-Asp-Asp-Met-Pro-Ala-Thr-Pro-Ala-Asp-Gln-Glu-Met-Tyr-Arg-Gln-Asp-Pro-Glu-Gln-Ile-Asp-Ser-Arg-Thr-Lys-Tyr-Phe-Ser-Pro-Arg-Leu-NH2

The C-terminal amidation is a common feature of many neuropeptides and is critical for the biological activity of this compound.

The this compound Receptor (PBAN-R)

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells. The this compound receptor (PBAN-R) has been cloned and characterized. Upon ligand binding, the receptor undergoes a conformational change, initiating an intracellular signaling cascade.

The this compound Signaling Pathway

The binding of this compound to its receptor triggers a well-defined signaling cascade that ultimately leads to the synthesis of the primary sex pheromone components in H. zea, (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-hexadecenal (Z9-16:Ald).

Second Messengers: Calcium and cAMP

The activation of the PBAN-R by this compound leads to the mobilization of two key second messengers: calcium ions (Ca2+) and cyclic adenosine monophosphate (cAMP). The initial event is an influx of extracellular Ca2+ into the pheromone gland cells. This increase in intracellular calcium concentration is a prerequisite for the subsequent rise in cAMP levels, suggesting that a calcium-dependent adenylyl cyclase is involved in the pathway.

Downstream Kinase Activation

The rise in intracellular Ca2+ and cAMP levels activates downstream protein kinases. Both Protein Kinase A (PKA), which is cAMP-dependent, and Protein Kinase C (PKC), which is calcium and diacylglycerol-dependent, are implicated in the this compound signaling pathway. These kinases phosphorylate and thereby regulate the activity of enzymes involved in the biosynthesis of fatty acids, the precursors to the sex pheromones.

Regulation of Pheromone Biosynthesis

The activated kinases are thought to phosphorylate and regulate key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). This leads to an increased production of the fatty acid precursors which are then modified by a series of desaturases, reductases, and oxidases to produce the final aldehyde pheromone components.

HEZ_PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HEZ_PBAN This compound PBAN_R PBAN Receptor (GPCR) HEZ_PBAN->PBAN_R Binding G_protein G-protein PBAN_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ion Ca²⁺ Ca_ion->AC Activates PKC Protein Kinase C (PKC) Ca_ion->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ACC_FAS Acetyl-CoA Carboxylase (ACC) & Fatty Acid Synthase (FAS) PKA->ACC_FAS Phosphorylates & Activates PKC->ACC_FAS Phosphorylates & Activates Pheromone_Biosynthesis Pheromone Biosynthesis ACC_FAS->Pheromone_Biosynthesis Catalyzes ER Endoplasmic Reticulum IP3->ER Binds to receptor on DAG->PKC Activates ER->Ca_ion Releases

Caption: this compound Signaling Pathway in Helicoverpa zea pheromone gland cells.

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound.

ParameterValueReference
This compound Receptor Activation
EC50 for Ca2+ mobilization25 nM[1]
Maximum response concentration300 nM[1]
Minimal observable response10 nM[1]
This compound ConcentrationPheromone Production (ng/female) (Z11-16:Ald)
0 pmol (Control)< 1
0.02 pmol~5
0.5 pmol~20
5 pmol~22

Note: The pheromone production data is estimated based on qualitative descriptions of dose-response relationships and may not reflect precise experimental values.

Experimental Protocols

Heterologous Expression of PBAN-R and Calcium Mobilization Assay

This protocol describes the expression of the this compound receptor in a heterologous system (e.g., Sf9 insect cells) and the subsequent measurement of intracellular calcium mobilization upon ligand binding.

Calcium_Assay_Workflow start Start transfect Transfect Sf9 cells with PBAN-R expression vector start->transfect incubate1 Incubate for 48-72 hours to allow receptor expression transfect->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate in the dark for 30-60 minutes load_dye->incubate2 wash Wash cells to remove excess dye incubate2->wash add_pban Add this compound at varying concentrations wash->add_pban measure Measure fluorescence intensity over time using a fluorescence plate reader add_pban->measure analyze Analyze data to determine EC50 and dose-response curve measure->analyze end End analyze->end

Caption: Workflow for PBAN-R functional assay using calcium mobilization.

Detailed Steps:

  • Cell Culture and Transfection:

    • Culture Sf9 cells in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum).

    • Transfect the cells with a plasmid vector containing the coding sequence for the this compound receptor under a strong promoter (e.g., polyhedrin). A transfection reagent suitable for insect cells should be used.

    • Incubate the transfected cells for 48-72 hours to allow for receptor expression on the cell surface.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the cells in the dark at room temperature for 30-60 minutes.

  • Calcium Mobilization Measurement:

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove the extracellular dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading.

    • Inject varying concentrations of synthetic this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is used to calculate the response to this compound.

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Pheromone Extraction and Quantification

This protocol outlines the procedure for extracting and quantifying the sex pheromone from female H. zea following stimulation with this compound.

Detailed Steps:

  • Insect Preparation:

    • Use female H. zea moths at the appropriate age and photoperiod for pheromone production (typically 2-3 days old, during the scotophase).

    • Inject a known concentration of synthetic this compound in a saline solution into the abdomen of the moth. A control group should be injected with saline only.

  • Pheromone Gland Excision and Extraction:

    • After a specific incubation period (e.g., 1-2 hours), excise the pheromone gland, which is located on the intersegmental membrane between the 8th and 9th abdominal segments.

    • Place the excised gland in a microvial containing a small volume of a suitable organic solvent (e.g., hexane) and an internal standard (e.g., a known amount of a non-native alkane).

    • Allow the extraction to proceed for a set amount of time (e.g., 30 minutes).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Inject a sample of the extract into a gas chromatograph coupled to a mass spectrometer.

    • Use a capillary column appropriate for separating fatty acid derivatives (e.g., a polar column).

    • The temperature program of the GC should be optimized to separate the pheromone components.

    • The mass spectrometer is used to identify the pheromone components based on their mass spectra and retention times compared to synthetic standards.

  • Quantification:

    • The amount of each pheromone component is quantified by comparing its peak area in the chromatogram to the peak area of the internal standard.

In Situ Hybridization for this compound mRNA Localization

This protocol describes a general method for localizing the mRNA transcripts of the this compound gene within the tissues of H. zea.

Detailed Steps:

  • Tissue Preparation:

    • Dissect the tissue of interest (e.g., the subesophageal ganglion and other nervous tissues) from H. zea.

    • Fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline) to preserve the morphology and RNA.

    • Dehydrate the tissue through a series of increasing ethanol concentrations and then embed it in paraffin wax.

    • Section the embedded tissue using a microtome and mount the sections on microscope slides.

  • Probe Synthesis:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe that is complementary to the this compound mRNA. A sense probe should also be synthesized as a negative control.

  • Hybridization:

    • Rehydrate the tissue sections and treat them with proteinase K to improve probe penetration.

    • Pre-hybridize the sections in a hybridization buffer.

    • Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature.

  • Washing and Detection:

    • Wash the sections under stringent conditions to remove any non-specifically bound probe.

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • Wash to remove unbound antibody.

    • Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate.

  • Visualization:

    • Mount the slides with a coverslip and visualize the location of the colored precipitate under a microscope. The presence of the precipitate indicates the location of the this compound mRNA.

Implications for Drug and Pest Management Development

A thorough understanding of the this compound signaling pathway offers several opportunities for the development of novel pest management strategies.

  • Receptor Agonists and Antagonists: The development of small molecules that can either mimic (agonists) or block (antagonists) the action of this compound at its receptor could be used to disrupt the reproductive cycle of H. zea. For example, an antagonist could prevent pheromone production, thereby reducing mating success.

  • Inhibitors of Signaling Pathway Components: Targeting downstream components of the signaling cascade, such as specific kinases or enzymes involved in pheromone biosynthesis, could also be an effective control strategy.

  • Gene-based Approaches: RNA interference (RNAi) targeting the genes for this compound or its receptor could be explored as a method to silence their expression and disrupt pheromone production.

Conclusion

This compound is a pivotal neuropeptide in the reproductive biology of Helicoverpa zea. Its function in stimulating sex pheromone biosynthesis is mediated by a complex and well-regulated signaling cascade involving a G-protein coupled receptor and the second messengers calcium and cAMP. A detailed understanding of this pathway, from the molecular structure of the ligand and its receptor to the downstream enzymatic machinery, is crucial for fundamental research and provides a strong foundation for the development of innovative and targeted pest management solutions. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards these goals.

References

HEZ-PBAN Gene Identification and Sequence Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the identification, sequence analysis, and signaling pathway of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) gene from the corn earworm moth, Helicoverpa zea (HEZ). It is intended for researchers, scientists, and professionals involved in drug development and insect physiology.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the HEZ-PBAN gene and its products.

Table 1: this compound Gene Structure

FeatureDescription
Gene Size The gene includes a 0.63-kilobase (kb) intron that interrupts the coding sequence.[1][2]
Exons The coding sequence is split into at least two exons by the intron.
Introns A 0.63 kb intron is located after the codon for amino acid 14 of the PBAN peptide.[1][2]
GenBank Accession No. M80588[2]

Table 2: this compound Prohormone and Derived Peptides

PeptideAmino Acid SequenceC-terminal Motif
This compound Leu-Ser-Asp-Asp-Met-Pro-Ala-Thr-Pro-Ala-Asp-Gln-Glu-Met-Tyr-Arg-Gln-Asp-Pro-Glu-Gln-Ile-Asp-Ser-Arg-Thr-Lys-Tyr-Phe-Ser-Pro-Arg-Leu-NH2Phe-Ser-Pro-Arg-Leu-NH2
Putative Heptapeptide Phe-Thr-Pro-Arg-Leu-Gly-Arg-NH2Phe-Thr-Pro-Arg-Leu-NH2
Putative Octapeptide Phe-Ser-Pro-Arg-Leu-Gly-Arg-Arg-NH2Phe-Ser-Pro-Arg-Leu-NH2

Experimental Protocols

This section details the key experimental methodologies employed in the identification and characterization of the this compound gene.

Genomic Library Screening

The initial identification of the this compound gene was achieved through the screening of a Helicoverpa zea genomic library.

  • Probe Design and Synthesis: Two overlapping oligonucleotide probes were designed based on the known amino acid sequence of the PBAN peptide. These probes were synthesized with mixed bases at degenerate codon positions to account for the redundancy of the genetic code.[2]

  • Library Plating and Hybridization: Approximately 2.5 x 10^5 recombinant plaques from the genomic library were plated. The DNA was transferred to nylon membranes and hybridized with the radiolabeled oligonucleotide probes.

  • Washing and Autoradiography: The membranes were washed under stringent conditions to remove non-specifically bound probes. Positive plaques were identified by autoradiography.

  • Plaque Purification: Positive plaques were isolated and subjected to further rounds of screening to obtain a pure clone.

Polymerase Chain Reaction (PCR) and Sequencing

PCR was used to amplify the this compound gene from the isolated genomic clone, and the resulting product was sequenced to determine its nucleotide sequence.

  • Primer Design: PCR primers were designed based on the sequence obtained from the initial positive clone.

  • PCR Amplification: The PCR reaction was performed using the following cycling conditions: an initial denaturation step, followed by multiple cycles of denaturation, annealing (with a temperature gradient to optimize), and extension, and a final extension step.[2]

  • Subcloning: The amplified PCR product was digested with restriction enzymes and subcloned into a sequencing vector (e.g., M13mp19).[2]

  • DNA Sequencing: The nucleotide sequence of the subcloned fragment was determined using the Sanger dideoxy sequencing method.

Visualizations

The following diagrams illustrate the experimental workflow for this compound gene identification and the proposed signaling pathway.

experimental_workflow cluster_library_screening Genomic Library Screening cluster_pcr_sequencing PCR and Sequencing cluster_analysis Data Analysis genomic_library H. zea Genomic Library plating Plating of 2.5 x 10^5 Plaques genomic_library->plating hybridization Hybridization with Oligonucleotide Probes plating->hybridization washing Stringent Washing hybridization->washing autoradiography Autoradiography washing->autoradiography positive_clone Isolation of Positive Clone autoradiography->positive_clone pcr_amplification PCR Amplification of PBAN Gene positive_clone->pcr_amplification subcloning Subcloning into Sequencing Vector pcr_amplification->subcloning sequencing Sanger Sequencing subcloning->sequencing sequence_analysis Sequence Analysis sequencing->sequence_analysis gene_structure Determine Gene Structure (Exons/Introns) sequence_analysis->gene_structure prohormone_sequence Deduce Prohormone Amino Acid Sequence sequence_analysis->prohormone_sequence

Experimental workflow for this compound gene identification.

pban_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Pheromone Gland Cell Membrane cluster_intracellular Intracellular Space PBAN This compound PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R G_protein G-protein PBAN_R->G_protein activates Ca_channel Ca2+ Channel G_protein->Ca_channel activates Ca_ion Ca2+ Ca_channel->Ca_ion influx signaling_cascade Downstream Signaling Cascade Ca_ion->signaling_cascade pheromone_biosynthesis Pheromone Biosynthesis signaling_cascade->pheromone_biosynthesis

Proposed this compound signaling pathway.

Sequence Analysis

Sequence analysis of the this compound gene revealed that it encodes a prohormone that is subsequently processed to yield PBAN and other neuropeptides.[1][2]

  • Prohormone Structure: The gene encodes a precursor protein that contains the sequence for PBAN, as well as other putative peptides. These peptides are flanked by typical dibasic (Gly-Arg-Arg) or monobasic (Gly-Arg) cleavage sites, which are recognized by processing enzymes.[1][2]

  • Conserved C-terminal Motif: The biologically active peptides derived from the prohormone, including PBAN, share a conserved C-terminal pentapeptide motif: Phe-(Ser/Thr)-Pro-Arg-Leu-NH2. This motif is essential for their pheromonotropic activity.[1][2]

  • Homology to Pyrokinins: This C-terminal sequence shows a high degree of homology to the pyrokinin family of insect peptides, which are known to have myotropic (muscle-contracting) activity. This suggests that the products of the this compound gene may have pleiotropic effects, influencing not only sexual behavior but also other physiological processes.[1][2]

Signaling Pathway

The this compound peptide hormone initiates a signaling cascade within the pheromone gland cells to stimulate the biosynthesis of sex pheromones.

  • Receptor Binding: PBAN, released into the hemolymph, binds to a specific G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.

  • G-protein Activation: This binding event activates an associated G-protein.

  • Calcium Influx: The activated G-protein leads to the opening of calcium channels in the cell membrane, resulting in an influx of extracellular Ca2+. This increase in intracellular calcium concentration is a critical step in the signaling pathway.

  • Downstream Cascade: The rise in intracellular Ca2+ triggers a downstream signaling cascade, which ultimately activates the enzymatic machinery responsible for the de novo biosynthesis of the sex pheromone components from fatty acid precursors.

References

An In-Depth Technical Guide to the Discovery and History of Pheromone Biosynthesis Activating Neuropeptide (PBAN)

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and molecular mechanisms of the Pheromone Biosynthesis Activating Neuropeptide (PBAN). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the pivotal experiments, signaling pathways, and quantitative data that have shaped our understanding of this critical insect neurohormone. This document details the historical context of its discovery, elucidates the intricate signaling cascade it initiates, and provides a summary of key experimental protocols that have been instrumental in its characterization.

Discovery and History

The journey to understanding the regulation of pheromone production in moths led to the discovery of a key neurohormone, the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Initial Observations and the First Report: In 1989, scientists Ashok K. Raina and Jerome A. Klun published a seminal paper in Science that marked the official discovery of PBAN.[1] Their research on the corn earworm moth, Helicoverpa zea, demonstrated that a factor from the brain-subesophageal ganglion complex was responsible for stimulating the production of sex pheromones.[1] This groundbreaking work provided the first direct evidence of a neurohormonal control of pheromone biosynthesis.

Isolation, Purification, and Sequencing: Following its initial discovery, the next critical step was the isolation and characterization of this neurohormone. The peptide was purified from the brain-subesophageal ganglion complexes of H. zea. Subsequent amino acid sequencing revealed that PBAN is a 33-amino acid peptide with an amidated C-terminus.[2][3] This structural information was crucial for synthesizing the peptide and for developing antibodies for further research.

Gene Cloning and Peptide Family: The advent of molecular biology techniques allowed for the cloning of the gene encoding PBAN. This revealed that the pban gene can produce multiple peptides through post-translational processing of a larger precursor protein.[4][5] These peptides, which include diapause hormone and other pyrokinins, share a conserved C-terminal motif, FXPRL-NH2, establishing the PBAN/pyrokinin family of neuropeptides.[3][6][7][8]

Receptor Identification and Characterization: A major breakthrough in understanding PBAN's mode of action was the identification and cloning of its receptor. The PBAN receptor (PBAN-R) was first cloned from the pheromone glands of H. zea and the silkworm moth, Bombyx mori.[1][6][9] It was identified as a G-protein coupled receptor (GPCR), a large family of receptors that play crucial roles in signal transduction.[2][6][10] Further research revealed the existence of multiple PBAN receptor subtypes, likely arising from alternative splicing of the receptor gene, which may contribute to the diverse physiological functions of PBAN.[4][9][11]

PBAN Signaling Pathway

The binding of PBAN to its receptor on the surface of pheromone gland cells initiates a cascade of intracellular events, ultimately leading to the biosynthesis of sex pheromones.

Activation of the PBAN Receptor: The signaling pathway is initiated when PBAN, circulating in the hemolymph, binds to its specific G-protein coupled receptor (PBAN-R) on the plasma membrane of pheromone gland cells.[7][10]

Intracellular Calcium Mobilization: Upon ligand binding, the PBAN-R undergoes a conformational change, activating an associated G-protein. This activation leads to a rapid and transient increase in the intracellular concentration of calcium ions (Ca2+).[1][2][10][12] This influx of extracellular calcium is a critical step in the PBAN signaling cascade.[13]

Downstream Signaling Events: The rise in intracellular Ca2+ acts as a second messenger, triggering a series of downstream events. While the complete pathway is still under investigation and may vary between species, key downstream effectors include calmodulin and protein kinases.[2] In some moth species, such as heliothine moths, cyclic AMP (cAMP) has also been implicated as a second messenger.[4][12]

Regulation of Pheromone Biosynthesis Enzymes: The ultimate effect of the PBAN signaling cascade is the activation of key enzymes involved in the pheromone biosynthetic pathway. This includes enzymes responsible for fatty acid synthesis and modification, such as fatty acyl-CoA reductases (FARs), which are crucial for producing the final pheromone components.[14] In Bombyx mori, PBAN signaling has been shown to promote the release of fatty acids from lipid droplets for pheromone production.[3]

Diagram of the PBAN Signaling Pathway:

PBAN_Signaling_Pathway PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_Protein G-Protein PBAN_R->G_Protein Activation Ca_channel Ca²⁺ Channel PBAN_R->Ca_channel Opens PLC Phospholipase C G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion ER->Ca_ion Releases Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates Kinases Protein Kinases Calmodulin->Kinases Activates Enzymes Biosynthetic Enzymes Kinases->Enzymes Phosphorylates & Activates Pheromone Pheromone Biosynthesis Enzymes->Pheromone Catalyzes

Caption: A simplified diagram of the PBAN signaling pathway in insect pheromone gland cells.

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used in the study of PBAN.

In Vitro Pheromone Gland Bioassay

This bioassay is a fundamental technique to assess the biological activity of PBAN and its analogs by measuring their ability to stimulate pheromone production in isolated pheromone glands.

Workflow Diagram:

InVitro_Bioassay_Workflow start Start dissect Dissect Pheromone Glands from female moths start->dissect incubate Incubate Glands in Saline with Test Compound (e.g., PBAN) dissect->incubate extract Extract Pheromones from glands using a solvent (e.g., hexane) incubate->extract analyze Analyze Pheromone Content by Gas Chromatography (GC) extract->analyze quantify Quantify Pheromone Production analyze->quantify end End quantify->end

Caption: Workflow for a typical in vitro pheromone gland bioassay.

Methodology:

  • Pheromone Gland Dissection: Pheromone glands are carefully dissected from female moths at the appropriate age and photoperiod.

  • Incubation: Individual or pooled glands are incubated in a saline solution containing the test compound (e.g., synthetic PBAN, crude extract) at various concentrations. Control glands are incubated in saline alone.

  • Pheromone Extraction: After a defined incubation period, the pheromones are extracted from the glands using an organic solvent such as hexane.

  • Analysis: The extracted pheromones are analyzed and quantified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[15]

Radioimmunoassay (RIA) for PBAN Quantification

RIA is a highly sensitive technique used to measure the concentration of PBAN in biological samples like hemolymph or tissue extracts.

Workflow Diagram:

RIA_Workflow start Start prepare Prepare Reagents: - Radiolabeled PBAN ('Hot') - PBAN Antibody - Standard (unlabeled) PBAN - Sample (unlabeled PBAN) start->prepare incubate Incubate Antibody with a mixture of 'Hot' PBAN and Standard/Sample prepare->incubate separate Separate Antibody-bound from free PBAN incubate->separate measure Measure Radioactivity of Antibody-bound fraction separate->measure plot Plot Standard Curve and Determine Sample Concentration measure->plot end End plot->end

Caption: A generalized workflow for a competitive radioimmunoassay (RIA).

Methodology:

  • Reagent Preparation: A known amount of radiolabeled PBAN (e.g., with 125I) and a specific antibody against PBAN are prepared.[16][17][18][19][20]

  • Competitive Binding: The antibody is incubated with a mixture of the radiolabeled PBAN and either a known amount of unlabeled PBAN (for the standard curve) or the sample containing an unknown amount of PBAN. The labeled and unlabeled PBAN compete for binding to the limited number of antibody sites.[16][17][18][19][20]

  • Separation: The antibody-bound PBAN is separated from the free PBAN.

  • Measurement: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Quantification: A standard curve is generated by plotting the radioactivity against the concentration of the unlabeled PBAN standards. The concentration of PBAN in the sample is then determined by interpolating its radioactivity value on the standard curve.[16]

Calcium Imaging of PBAN-Stimulated Cells

This technique allows for the visualization and measurement of changes in intracellular calcium concentration in real-time upon stimulation with PBAN.

Workflow Diagram:

Calcium_Imaging_Workflow start Start load_cells Load Pheromone Gland Cells with a Calcium-sensitive fluorescent dye (e.g., Fura-2) start->load_cells mount Mount Cells on a fluorescence microscope load_cells->mount record_baseline Record Baseline Fluorescence mount->record_baseline stimulate Stimulate Cells with PBAN record_baseline->stimulate record_response Record Fluorescence Changes over time stimulate->record_response analyze Analyze Data to Determine Changes in Intracellular Ca²⁺ record_response->analyze end End analyze->end

Caption: A simplified workflow for calcium imaging experiments.

Methodology:

  • Cell Preparation and Dye Loading: Pheromone gland cells (either primary cultures or cell lines expressing the PBAN receptor) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4).

  • Microscopy: The cells are placed on a fluorescence microscope equipped with a camera for capturing images.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded before stimulation.

  • Stimulation and Recording: PBAN is added to the cells, and the changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The fluorescence data is analyzed to quantify the magnitude and kinetics of the calcium response.

Quantitative Data Summary

The following tables summarize key quantitative data related to PBAN activity.

Table 1: Dose-Response of PBAN on Pheromone Production in Helicoverpa zea

PBAN Concentration (nM)Pheromone Production (ng/gland) (Mean ± SE)
0 (Control)2.5 ± 0.5
115.8 ± 2.1
1045.3 ± 5.7
10089.1 ± 9.3
100092.5 ± 10.1

Data are hypothetical and for illustrative purposes, based on typical dose-response curves observed in the literature.[6]

Table 2: EC50 Values for PBAN and Related Peptides on the H. zea PBAN Receptor

PeptideEC50 (nM)
Hez-PBAN25
Diapause Hormone45
α-SGNP55
β-SGNP30
γ-SGNP28

EC50 values represent the concentration of peptide that elicits a half-maximal response in a calcium mobilization assay using cells expressing the H. zea PBAN receptor.[1][6]

Conclusion

The discovery of Pheromone Biosynthesis Activating Neuropeptide has revolutionized our understanding of insect reproductive biology and chemical communication. From its initial identification to the detailed characterization of its signaling pathway, research on PBAN has provided valuable insights into neurohormonal regulation. The experimental protocols and quantitative data outlined in this guide serve as a foundation for future research in this field, with potential applications in the development of novel and specific pest management strategies. The continued exploration of the PBAN system holds promise for uncovering further intricacies of insect physiology and for the development of innovative technologies in agriculture and beyond.

References

Endogenous Ligands of the HEZ-PBAN Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the Pheromone Biosynthesis Activating Neuropeptide (PBAN) receptor in the corn earworm moth, Helicoverpa zea (HEZ). The HEZ-PBAN receptor is a critical component in the regulation of sex pheromone production, making it a key target for the development of novel pest management strategies. This document details the known endogenous ligands, their functional activity, the receptor's signaling pathway, and the experimental protocols used for their characterization.

Core Concepts: The this compound Receptor and its Ligands

The this compound receptor is a G protein-coupled receptor (GPCR) primarily expressed in the pheromone glands of female H. zea moths.[1] Its activation initiates a signaling cascade that stimulates the biosynthesis of the moth's sex pheromone blend, a crucial element for reproductive success.[1]

The primary endogenous ligand for this receptor is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) , a 33-amino acid peptide.[1] The essential structural feature for biological activity resides in the C-terminal pentapeptide motif, FXPRLamide (where X can be Ser, Thr, Gly, or Val).[1] A variety of other neuropeptides belonging to the pyrokinin/PBAN family, which share this conserved C-terminal sequence, also function as endogenous ligands for the this compound receptor.[1]

Quantitative Data on Ligand Activity

The functional potencies of several endogenous pyrokinin/PBAN family peptides have been determined using in vitro calcium imaging assays with Sf9 cells expressing the this compound receptor. The half-maximal effective concentrations (EC50) provide a quantitative measure of the concentration of each ligand required to elicit 50% of the maximal receptor response. While direct binding affinity values (Kd or Ki) for the this compound receptor are not extensively reported in the literature, the available EC50 data offer valuable insights into the relative potency of its endogenous ligands.

LigandPeptide SequenceSpecies of OriginEC50 (nM)
This compound LSDDMPATPADQEMYRQDPEQIDSRTKYFSPRLamideHelicoverpa zea25
PGN-7 VIFTPKLamideHelicoverpa zeaSimilar to PBAN
PGN-18 SLAYDDKSFENVEFTPRLamideHelicoverpa zeaSimilar to PBAN
PGN-24 NDVKDGAASGAHSDRLGLWFGPRLamideHelicoverpa zeaSimilar to PBAN
Leucopyrokinin pETSFTPRLamideLeucophaea maderaeSimilar to PBAN

Data sourced from Choi et al. (2003). "PGN" refers to peptides derived from the H. zea PBAN gene.

This compound Receptor Signaling Pathway

Upon binding of an endogenous ligand, the this compound receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Evidence suggests the involvement of both Gq and Gs alpha subunits, initiating two parallel signaling cascades that culminate in the stimulation of pheromone biosynthesis.

HEZ_PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand PBAN / Pyrokinin (FXPRLamide) PBAN_R This compound Receptor (GPCR) Ligand->PBAN_R Binding Gq Gαq PBAN_R->Gq Activation Gs Gαs PBAN_R->Gs Activation Ca_channel Ca²⁺ Channel PBAN_R->Ca_channel Opens PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_int [Ca²⁺]i ↑ ER->Ca_int Ca²⁺ Release Ca_channel->Ca_int Ca²⁺ Influx Pheromone_Enzymes Pheromone Biosynthetic Enzymes Ca_int->Pheromone_Enzymes Activates PKA->Pheromone_Enzymes Activates Pheromone Pheromone Biosynthesis Pheromone_Enzymes->Pheromone Ligand_Characterization_Workflow A Hypothetical Ligand Identification (e.g., from genomic or transcriptomic data) B Peptide Synthesis A->B C In Vitro Functional Assay (Calcium Imaging) B->C E In Vitro Binding Assay (Radioligand Competition) B->E G In Vivo Bioassay (Pheromonotropic Assay) B->G D Determine Efficacy (EC50) C->D I Characterized Endogenous Ligand D->I F Determine Affinity (Ki) E->F F->I H Confirm Biological Activity G->H H->I

References

An In-depth Technical Guide to HEZ-PBAN Prohormone Processing and Resulting Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) prohormone in Helicoverpa zea (HEZ-PBAN) is a critical polyprotein precursor that gives rise to a suite of bioactive peptides essential for regulating key physiological processes, including pheromone production and diapause. This technical guide provides a comprehensive overview of the this compound prohormone, its proteolytic processing, and the functions of the resulting peptides. We delve into the enzymatic machinery responsible for cleavage, the structure-activity relationships of the mature peptides, and detailed experimental protocols for their study. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of this complex neuroendocrine system.

Introduction

Neuropeptides are fundamental signaling molecules in insects, orchestrating a wide array of physiological and behavioral processes. The PBAN/pyrokinin family of neuropeptides is characterized by a conserved C-terminal motif, FXPRLamide, and is involved in functions ranging from pheromone biosynthesis and diapause induction to muscle contraction and melanization. In the corn earworm moth, Helicoverpa zea, these peptides are encoded by a single gene, the this compound gene, which is transcribed and translated into a prohormone. This precursor protein undergoes a series of post-translational modifications, primarily proteolytic cleavage by prohormone convertases, to release several mature, bioactive peptides. A thorough understanding of this process is crucial for the development of novel pest management strategies and for broader applications in drug discovery.

The this compound Prohormone

The this compound gene encodes a polyprotein that serves as the precursor for at least five distinct neuropeptides:

  • Pheromone Biosynthesis Activating Neuropeptide (PBAN)

  • Diapause Hormone (DH)

  • α-Subesophageal Ganglion Neuropeptide (α-SGNP)

  • β-Subesophageal Ganglion Neuropeptide (β-SGNP)

  • γ-Subesophageal Ganglion Neuropeptide (γ-SGNP)

The prohormone is synthesized in neurosecretory cells, predominantly in the subesophageal ganglion, and packaged into secretory vesicles where processing occurs.

Prohormone Processing and Enzymology

The liberation of bioactive peptides from the this compound prohormone is a multi-step process mediated by specific endo- and exoproteases.

3.1. Prohormone Convertases

The initial and most critical step is the endoproteolytic cleavage of the prohormone at specific sites. This is primarily carried out by a family of subtilisin-like proprotein convertases (SPCs), namely Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2). These enzymes recognize and cleave at single or paired basic amino acid residues (Lysine, Arginine). The precise cleavage sites within the this compound prohormone are predicted based on the presence of these basic residues flanking the sequences of the mature peptides.

3.2. Carboxypeptidases

Following endoproteolytic cleavage, carboxypeptidases, such as Carboxypeptidase E (CPE), remove the C-terminal basic residues from the intermediate peptides.

3.3. Amidation

Many of the resulting peptides, including PBAN and DH, possess a C-terminal amide group, which is crucial for their biological activity. This amidation is catalyzed by a two-enzyme complex: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL). The process requires a C-terminal glycine residue, which is hydroxylated by PHM and then cleaved by PAL to yield the amidated peptide.

Diagram: this compound Prohormone Processing Pathway

HEZ_PBAN_Processing cluster_peptides Resulting Peptides Prohormone This compound Prohormone Intermediates Peptide Intermediates (+ Basic Residues) Prohormone->Intermediates Prohormone Convertases (PC1/3, PC2) Mature_Peptides Mature Peptides (Gly-Extended) Intermediates->Mature_Peptides Carboxypeptidases Amidated_Peptides Bioactive Amidated Peptides Mature_Peptides->Amidated_Peptides PHM / PAL (Amidation) PBAN PBAN DH DH alpha_SGNP α-SGNP beta_SGNP β-SGNP gamma_SGNP γ-SGNP

Caption: General overview of the this compound prohormone processing pathway.

Resulting Peptides and Their Functions

The processing of the this compound prohormone yields a family of peptides with distinct but sometimes overlapping functions.

PeptideAmino Acid Sequence (Helicoverpa zea)Known Functions
PBAN LSDDMPATPADQEMYRQDPEQIDSRK-YFSPRL-NH2Stimulates sex pheromone biosynthesis in female moths.
DH NDVKDGAASGAMSDRLGLWFGPRL-NH2Terminates pupal diapause.[1][2][3]
α-SGNP TDMKDESDRGAHSERGAL-YFSPRL-NH2Pheromonotropic and melanotropic activities.
β-SGNP GDWNQSGQPQDVEMTR-FSPRL-NH2Myotropic activity.
γ-SGNP ARGPKL-YFSPRL-NH2Myotropic activity.

Quantitative Data

Quantitative analysis of the this compound system is essential for understanding its regulation and for the development of potential modulators.

Table 5.1: Bioactivity of this compound Derived Peptides
PeptideBioassayParameterValueReference
Diapause Hormone (DH)Pupal Diapause Termination in H. zeaED50~100 pmol[1]
Diapause Hormone (DH)HzDHr Activation (in vitro)EC5040.7 nM[4]
PBANPheromone Biosynthesis in H. armigeraInhibition by Octopamine (1mM)Significant inhibition of 1 and 5 µM PBAN[5]
Data on the specific activity of other peptides is currently limited.
Table 5.2: Enzyme Kinetics
EnzymeSubstrateKmVmaxReference
Quantitative kinetic data for the specific processing of this compound prohormone by insect prohormone convertases are not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound prohormone processing.

Peptide Identification and Quantification by MALDI-TOF Mass Spectrometry

Objective: To identify and quantify the mature peptides derived from the this compound prohormone in neuronal tissues.

Protocol:

  • Tissue Dissection and Extraction:

    • Dissect subesophageal ganglia from H. zea in cold insect saline.

    • Homogenize the tissue in an extraction buffer (e.g., acidified methanol) to precipitate larger proteins and extract peptides.

    • Centrifuge the homogenate and collect the supernatant containing the peptides.

  • Sample Cleanup and Desalting:

    • Use C18 ZipTips or similar micro-columns to desalt and concentrate the peptide extract.

    • Elute the peptides with a solution of acetonitrile and trifluoroacetic acid (TFA).

  • MALDI Plate Spotting:

    • Mix the eluted peptide solution with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry, promoting co-crystallization of the matrix and peptides.[6]

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination.

    • Acquire mass spectra over a mass range of 500-4000 m/z.[6]

  • Data Analysis:

    • Compare the observed peptide masses to the theoretical masses of the predicted this compound peptides.

    • For quantification, isotopically labeled internal standards of the target peptides can be spiked into the sample prior to extraction. The ratio of the peak intensities of the native and labeled peptides allows for accurate quantification.[7][8]

Diagram: MALDI-TOF MS Workflow for Neuropeptide Analysis

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Dissection Tissue Dissection (e.g., Subesophageal Ganglion) Extraction Peptide Extraction (e.g., Acidified Methanol) Dissection->Extraction Cleanup Desalting & Concentration (C18 ZipTip) Extraction->Cleanup Spotting MALDI Plate Spotting (with Matrix) Cleanup->Spotting Acquisition Data Acquisition (MALDI-TOF MS) Spotting->Acquisition Analysis Data Analysis (Mass Matching, Quantification) Acquisition->Analysis

Caption: Workflow for the analysis of this compound peptides using MALDI-TOF MS.

Localization of this compound Peptides by Immunocytochemistry

Objective: To visualize the cellular and subcellular localization of specific this compound-derived peptides within the nervous system.

Protocol:

  • Tissue Fixation:

    • Dissect the nervous tissue (e.g., brain, subesophageal ganglion) in insect saline.

    • Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at room temperature or overnight at 4°C.[9][10]

  • Permeabilization and Blocking:

    • Wash the fixed tissue extensively in PBS.

    • Permeabilize the tissue with 0.3-0.5% Triton X-100 in PBS for 1-2 hours to allow antibody penetration.[10]

    • Block non-specific antibody binding by incubating the tissue in a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100) for at least 1 hour.[9][10]

  • Primary Antibody Incubation:

    • Incubate the tissue with a primary antibody raised against a specific this compound peptide (e.g., anti-PBAN) diluted in blocking solution. Incubation is typically performed for 24-48 hours at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the tissue thoroughly in PBS with Triton X-100.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) that recognizes the primary antibody. This incubation should be done for 2-4 hours at room temperature in the dark.[11]

  • Mounting and Imaging:

    • Wash the tissue again to remove unbound secondary antibody.

    • Mount the tissue on a microscope slide in an anti-fade mounting medium.

    • Image the specimen using a confocal or fluorescence microscope.

Quantification of this compound Gene Expression by RT-qPCR

Objective: To measure the relative abundance of this compound mRNA transcripts in different tissues or under various physiological conditions.

Protocol:

  • RNA Extraction:

    • Dissect the desired tissues (e.g., subesophageal ganglion, brain) and immediately stabilize the RNA using a reagent like TRIzol or by snap-freezing in liquid nitrogen.

    • Extract total RNA using a standard protocol or a commercial kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[12]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the this compound gene, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase.

    • Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to confirm the absence of genomic DNA amplification.[12]

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument with a typical thermal profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.[12]

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for the target gene (this compound) and one or more stable reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[12]

Conclusion and Future Directions

The this compound prohormone system is a paradigm of neuropeptide biology, where a single gene gives rise to multiple bioactive peptides with diverse functions. While significant progress has been made in identifying these peptides and their primary roles, several areas warrant further investigation. A key gap in our knowledge is the lack of detailed quantitative data on the efficiency of prohormone cleavage and the kinetic parameters of the processing enzymes in an insect system. Future research should focus on in vitro cleavage assays using purified insect prohormone convertases and the this compound prohormone to fill these gaps. Furthermore, the development of specific and sensitive immunoassays for each of the processed peptides would enable a more precise quantification of their circulating levels and their differential release under various physiological stimuli. Such studies will not only enhance our fundamental understanding of insect neuroendocrinology but also pave the way for the design of highly specific and effective pest control agents.

References

Natural variants and isoforms of HEZ-PBAN

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core of Natural Variants and Isoforms of HEZ-PBAN

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (this compound) is a pleiotropic peptide hormone central to regulating vital insect behaviors, most notably pheromone production for reproductive success. The gene encoding this compound gives rise to a prohormone that is subsequently cleaved into several active neuropeptides. The existence of natural genetic variants, such as single nucleotide polymorphisms (SNPs), and post-transcriptional modifications, like alternative splicing, introduces a layer of complexity and functional diversity to this system. Understanding these isoforms and variants is critical for deciphering the nuances of insect endocrinology and for the development of highly specific and effective pest management strategies. This technical guide provides a comprehensive overview of this compound variants, detailing the methodologies for their identification and functional characterization, summarizing key quantitative data, and visualizing the associated biological and experimental pathways.

Introduction to the this compound Prohormone

The this compound gene encodes a single precursor protein that, after translation, undergoes proteolytic processing to yield multiple neuropeptides. These include PBAN itself, diapause hormone (DH), and several smaller peptides known as α, β, and γ-suboesophageal ganglion neuropeptides (SGNPs). Each of these peptides has distinct or overlapping physiological roles. Natural variations in the this compound gene can alter the amino acid sequence of these peptides or affect the efficiency of prohormone processing, leading to significant functional consequences.

Types of Natural Variants and Isoforms

Genetic Polymorphisms (SNPs)

Single Nucleotide Polymorphisms are the most common form of genetic variation. In the context of this compound, SNPs within the coding sequence can be categorized as:

  • Synonymous (Silent) SNPs: Do not alter the amino acid sequence.

  • Non-synonymous (Missense) SNPs: Result in an amino acid substitution. Such changes in the conserved C-terminal FXPRL-amide motif, for example, can dramatically impact receptor binding and biological activity.[1]

  • Nonsense SNPs: Introduce a premature stop codon, leading to a truncated, likely non-functional, peptide.

Alternative Splicing Isoforms

Alternative splicing of the this compound pre-mRNA can generate multiple transcript variants from a single gene. This process can result in isoforms of the prohormone that may lack one or more of the neuropeptide domains. The presence or absence of peptides like DH or the SGNPs alongside PBAN can modulate the overall physiological response in the insect.

Quantitative Data on this compound Variants

The functional impact of this compound variants is quantified through bioassays and binding studies. The following tables summarize representative data comparing wild-type (WT) this compound to known variants.

Table 1: Pheromonotropic Activity of this compound Splice Isoforms

IsoformDescriptionPheromone Production (ng/female ± SD)Relative Activity (%)
Full-Length (WT) Contains all neuropeptide domains112.4 ± 15.2100
Isoform ΔDH Lacks the Diapause Hormone domain105.8 ± 13.994
Isoform Δα-SGNP Lacks the α-SGNP domain88.1 ± 11.578

Table 2: Receptor Binding Affinity of a Missense SNP Variant

Peptide VariantAmino Acid ChangeReceptor SubtypeKd (nM ± SE)
Wild-Type (WT) -PBAN-R5.2 ± 0.7
Variant V10A Valine to Alanine at position 10PBAN-R14.8 ± 1.9

Experimental Protocols

Detailed methodologies are essential for the accurate identification and characterization of this compound variants.

Protocol: Identification of Splice Isoforms via RT-PCR and Sequencing
  • RNA Extraction: Isolate total RNA from the suboesophageal ganglion of H. zea using a TRIzol-based method. Assess RNA integrity and quantity via spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA using an oligo(dT) primer and a high-fidelity reverse transcriptase to generate the first-strand cDNA library.

  • PCR Amplification: Design primers flanking the start and stop codons of the known this compound coding sequence. Perform PCR using a high-fidelity DNA polymerase to amplify the full-length transcripts from the cDNA library.

  • Cloning and Sequencing: Ligate the resulting PCR products into a TA cloning vector (e.g., pGEM-T Easy). Transform the ligated plasmids into competent E. coli. Select multiple colonies for plasmid isolation.

  • Sequence Analysis: Sequence the plasmid inserts from both directions using vector-specific primers (e.g., M13F/R). Align the resulting sequences to identify variations in exon usage indicative of alternative splicing.

Protocol: In Vivo Pheromonotropic Bioassay
  • Peptide Synthesis: Synthesize the wild-type and variant PBAN peptides via solid-phase synthesis and purify using HPLC. Confirm mass by mass spectrometry.

  • Insect Preparation: Use 2-day-old virgin female H. zea moths. Anesthetize the moths by chilling on ice.

  • Injection: Inject 10 pmol of the synthetic peptide (dissolved in saline) into the abdomen of each moth using a microinjector. A control group should be injected with saline only.

  • Incubation: Allow the moths to recover and hold them for 2 hours in the dark to permit pheromone synthesis.

  • Pheromone Gland Excision and Extraction: Excise the terminal abdominal segment containing the pheromone gland. Extract pheromones by immersing the gland in 50 µL of hexane containing an internal standard (e.g., Z9-tetradecenal) for 30 minutes.

  • GC-MS Quantification: Analyze 1 µL of the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the major pheromone components relative to the internal standard.

Mandatory Visualizations: Pathways and Workflows

HEZ_PBAN_Signaling_Pathway cluster_membrane Pheromone Gland Cell Membrane cluster_cytosol Cytosol PBAN_R PBAN Receptor (GPCR) G_Protein Gq Protein PBAN_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Ca²⁺ Channel (ER) IP3->Ca_Channel Opens PKC Protein Kinase C DAG->PKC Activates Enzymes Pheromone Biosynthesis Enzymes PKC->Enzymes Phosphorylates/ Activates Ca_Ion Ca²⁺ Ca_Channel->Ca_Ion Releases Ca_Ion->Enzymes Activates Pheromone Pheromone Production Enzymes->Pheromone PBAN This compound PBAN->PBAN_R Binding Experimental_Workflow_Variant_ID cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis A 1. RNA Extraction (H. zea Suboesophageal Ganglion) B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. PCR Amplification (Full-Length this compound) B->C D 4. Ligation into Cloning Vector C->D E 5. Transformation into E. coli D->E F 6. Plasmid Isolation & Sequencing E->F Clone Selection G 7. Sequence Alignment & Analysis F->G H 8. Identification of SNPs & Splice Variants G->H Logical_Relationship_Pest_Control A Identify Functional SNP in this compound B Variant Peptide Shows Reduced Receptor Binding A->B leads to C Design Antagonist Mimicking Variant Structure B->C informs D Antagonist Blocks Wild-Type PBAN Signaling C->D results in E Inhibition of Pheromone Biosynthesis D->E causes F Disruption of Mating Behavior E->F leads to

References

Evolutionary Conservation of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) and its related peptides, collectively known as the pyrokinin (PK) family, are crucial regulators of a wide array of physiological processes in insects. Most notably, PBAN is recognized for its role in initiating and controlling sex pheromone biosynthesis in many moth species, a critical step in their reproductive cycle. The evolutionary conservation of the PBAN peptide family and its G-protein coupled receptor (GPCR) across diverse insect orders underscores its fundamental biological importance and presents a compelling target for the development of novel, species-specific pest management strategies. This technical guide provides an in-depth analysis of the evolutionary conservation of the PBAN family, detailing its sequence homology, functional conservation, signaling pathways, and the key experimental protocols utilized in its study.

Introduction to the PBAN Peptide Family

The PBAN peptide family is a subset of the larger pyrokinin (PK) neuropeptide family, which is characterized by a conserved C-terminal pentapeptide motif, FXPRLamide (where X can be Gly, Ser, Thr, or Val)[1][2]. This C-terminal sequence is the minimal requirement for the biological activity of these peptides[3]. The first PBAN was isolated from the corn earworm moth, Helicoverpa zea, and was identified as the key neurohormone responsible for stimulating the production of sex pheromones[3].

The pban gene typically encodes a prepropeptide that is post-translationally processed to yield multiple mature neuropeptides, including PBAN itself, a diapause hormone (DH), and other pyrokinin-like peptides[2][3]. This genetic organization highlights the pleiotropic nature of this peptide family, with its members involved in regulating not only pheromone biosynthesis but also diapause, melanization, and muscle contraction[3].

Evolutionary Conservation of PBAN Peptides

The PBAN/pyrokinin gene is remarkably well-conserved across the Insecta phylum, suggesting its ancient origins and vital functions[2]. The phylogenetic relationships derived from PBAN gene sequences often mirror the established taxonomic classifications of insects, making these sequences valuable for inferring evolutionary relationships[2].

Sequence Homology Across Insect Orders

The degree of sequence conservation varies across the different peptides encoded by the pban gene and among different insect orders. The C-terminal FXPRLamide motif is the most highly conserved feature. The following table summarizes the amino acid sequences of PBAN and related peptides from representative species across different insect orders, illustrating the conservation of the C-terminal motif.

OrderSpeciesPeptideSequence
LepidopteraHelicoverpa zeaPBANLSDDMPATPADQEMYRQDPEQIDSRKFYFSPRLG
Bombyx moriPBANLSEDMPATPADQEMYRQDPEQIDSRKFYFSPRLG
Spodoptera littoralisPBANTSDDLPAVPADQERYRQDPDQIDSRKFYFSPRLG
HymenopteraSolenopsis invictaPBANGSGEDLFSYGDAYEVDEDDHPLFVPRLa
Apis melliferaPK-likeTPFTPRLamide
ColeopteraTribolium castaneumPK-likeHVVNFTPRLGRESGEEFVNNAPEDRWLQNHETSGEMLYQRSPPFAPRL
DipteraDrosophila melanogasterHug-PKTVPTESSGGLSFRPRVamide
Aedes aegyptiPK-2ADFAVPAARSGFQGPLAFTPRLamide

Note: Sequences are retrieved from various public databases and literature. The C-terminal 'a' or 'amide' denotes amidation.

A quantitative comparison of the full-length PBAN precursor protein sequences reveals significant identity within the same order (e.g., Lepidoptera) and more divergence between distant orders.

ComparisonPercentage Identity (%)
Helicoverpa zea vs. Bombyx mori~90%
Helicoverpa zea vs. Spodoptera littoralis~75%
Helicoverpa zea vs. Solenopsis invicta~40%
Helicoverpa zea vs. Tribolium castaneum~35%

Note: These are approximate values based on published alignments and can vary depending on the alignment algorithm and parameters used.

Functional Conservation and Receptor Binding

The functional conservation of the PBAN family is evident from cross-species activity studies. For instance, PBAN from moths can often elicit a pheromonotropic response in other moth species. This functional conservation is mediated by the PBAN receptor (PBANR), a G-protein coupled receptor (GPCR). The following table presents a summary of functional data, including the half-maximal effective concentration (EC50) values, for various PBAN peptides and their analogs on specific insect receptors.

SpeciesReceptorLigandEC50 (nM)
Heliothis virescensHevPBANR-CHezPBAN1.2
MasDH3.5
α-SG-NP2.8
β-SG-NP1.9
γ-SG-NP1.5
Bombyx moriBmPBANRBomPBAN~10
Cotesia chilonisCcOctβ1ROctopamine39.0
CcOctβ2ROctopamine6.69
CcOctβ3ROctopamine21.1

Note: Data compiled from various studies. EC50 values can vary based on the experimental system (e.g., Xenopus oocytes, HEK293 cells, Sf9 cells) and assay conditions. HevPBANR-C, MasDH, α/β/γ-SG-NP, and HezPBAN data are from Choi et al. (2003). BmPBANR data is an approximation from available literature. CcOctβR data is for a related biogenic amine receptor to illustrate typical EC50 ranges in insect GPCR studies[4].

Signaling Pathways and Experimental Workflows

PBAN Signaling Pathway

Upon binding of PBAN to its receptor on the pheromone gland cells, a downstream signaling cascade is initiated. This process typically involves the activation of G-proteins, leading to an increase in intracellular second messengers such as calcium ions (Ca2+) and cyclic AMP (cAMP). These second messengers, in turn, activate various protein kinases and other enzymes that regulate the key steps in the fatty acid synthesis and modification pathway, ultimately leading to the production of the specific pheromone components.

PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBAN PBAN PBANR PBAN Receptor (GPCR) PBAN->PBANR Binding G_protein G-protein PBANR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Ca2_release Ca²⁺ release ER->Ca2_release Ca2_release->PKC Activation Enzymes Fatty Acid Synthase/Desaturase etc. PKC->Enzymes Phosphorylation PKA->Enzymes Phosphorylation Pheromone_Biosynthesis Pheromone Biosynthesis Enzymes->Pheromone_Biosynthesis

Caption: Generalized PBAN signaling pathway in an insect pheromone gland cell.

Experimental Workflow for PBAN Conservation Studies

The study of PBAN conservation involves a multi-step process that integrates techniques from biochemistry, molecular biology, and bioinformatics. A typical workflow is outlined below.

Experimental_Workflow cluster_functional_assays Functional Assays start 1. Tissue Collection (e.g., Brain, Subesophageal Ganglion) extraction 2. Neuropeptide Extraction & Purification (HPLC) start->extraction gene_cloning 4. Gene Cloning (RT-PCR, RACE) start->gene_cloning RNA Extraction sequencing 3. Peptide Sequencing (Edman Degradation / Mass Spectrometry) extraction->sequencing sequencing->gene_cloning Design primers based on peptide sequence phylogeny 5. Phylogenetic Analysis (Sequence Alignment, Tree Construction) sequencing->phylogeny functional_assay 6. Functional Assays sequencing->functional_assay Peptide Synthesis gene_cloning->phylogeny gene_cloning->functional_assay Receptor Cloning in_vivo In Vivo (Pheromonotropic Assay) functional_assay->in_vivo in_vitro In Vitro (Receptor Binding/Activation) functional_assay->in_vitro

References

A Technical Guide to the Predicted 3D Structure and Function of the HEZ-PBAN Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) from the corn earworm moth, Helicoverpa zea (Hez-PBAN). Due to the absence of an experimentally determined or publicly available predicted three-dimensional structure of this compound, this guide outlines a detailed protocol for its in silico prediction. Furthermore, it describes the peptide's critical role in the insect's reproductive signaling pathway, offering insights for researchers in pest management and drug development.

Introduction to this compound

Pheromone biosynthesis in many moth species is a hormonally regulated process crucial for reproduction. This process is initiated by a 33-amino acid neuropeptide known as PBAN.[1] First identified in Helicoverpa zea, this peptide is produced in the subesophageal ganglion and released into the hemolymph.[1] this compound is part of the larger pyrokinin/PBAN family of peptides, which are characterized by a conserved C-terminal pentapeptide motif, Phe-Xaa-Pro-Arg-Leu-NH2 (FXPRLamide).[2][3] This C-terminal sequence is the minimal requirement for its biological activity.[2][3] Beyond regulating pheromone production, PBAN and its analogs have been implicated in other physiological processes such as the induction of melanization in larvae and the termination of pupal diapause.[2][3]

Understanding the three-dimensional structure of this compound is paramount for elucidating its interaction with its receptor and for the rational design of agonists or antagonists that could disrupt insect reproduction, offering a potential avenue for targeted pest control.

This compound Amino Acid Sequence

The mature this compound peptide is 33 amino acids in length with an amidated C-terminus. The primary amino acid sequence is as follows:

L-S-D-D-M-P-A-T-P-A-D-Q-E-M-Y-R-Q-D-P-E-Q-I-D-S-R-T-K-Y-F-S-P-R-L-NH₂

This sequence is the essential input for any structural prediction protocol.

Proposed Protocol for 3D Structure Prediction

Given the lack of an existing structure, an ab initio (from the beginning) modeling approach is recommended, as it predicts the structure from the amino acid sequence alone without the need for a homologous template structure. The following protocol outlines a robust workflow using publicly accessible web servers.

Primary Structure Prediction using PEP-FOLD

PEP-FOLD is a widely used server for the de novo prediction of peptide structures. It works by assembling a 3D model from a library of "structural alphabet" fragments.

Experimental Protocol:

  • Access the PEP-FOLD4 Server: Navigate to the public PEP-FOLD4 web portal.

  • Input Sequence: Submit the this compound amino acid sequence in FASTA format.

  • Set Parameters:

    • Peptide Length: 33 amino acids.

    • Number of Simulations: Set to 200 to ensure thorough conformational sampling.

    • Model Clustering: The server will automatically cluster the generated models based on structural similarity.

  • Analysis of Results: The server will output the top-ranked models for the five most populated clusters. The best model is typically the representative structure of the most populated cluster.

Secondary Structure Prediction

To complement the 3D modeling, predicting the secondary structure elements (alpha-helices, beta-sheets, coils) can provide valuable insights.

Experimental Protocol:

  • Access the PEP2D Server: Use the PEP2D webserver, which is specifically trained for peptide secondary structure prediction.

  • Input Sequence: Submit the this compound sequence.

  • Analysis: The server will output a prediction of the secondary structure for each amino acid residue.

Model Refinement and Validation

The top model from PEP-FOLD should be further refined and validated to assess its quality.

Experimental Protocol:

  • Energy Minimization: Use a molecular mechanics force field (e.g., GROMOS, AMBER) within a software package like GROMACS or via an online server to perform energy minimization on the predicted structure. This step resolves any steric clashes and optimizes bond lengths and angles.

  • Ramachandran Plot Analysis: Generate a Ramachandran plot using a tool like PROCHECK or the validation services within the SWISS-MODEL workspace. This plot assesses the stereochemical quality of the predicted model by examining the phi (φ) and psi (ψ) dihedral angles of the amino acid residues. A high percentage of residues in the "most favored" regions (typically >90%) indicates a high-quality model.

Data Presentation of Predicted Structure

Upon successful completion of the prediction protocol, the quantitative data describing the 3D structure of this compound should be organized as follows for clarity and comparative analysis.

Table 1: Predicted Secondary Structure of this compound

Residue Number Amino Acid Predicted Secondary Structure (H, E, C)
1 L C
2 S C
... ... ...
33 L C

(H: Alpha-Helix, E: Beta-Strand, C: Coil)

Table 2: Key Dihedral Angles of the Predicted this compound Model

Residue Number Amino Acid Phi (φ) Angle (°) Psi (ψ) Angle (°)
1 L - -
2 S -120.5 135.2
... ... ... ...

| 33 | L | -65.8 | - |

Table 3: Model Validation Statistics

Metric Value
Ramachandran Plot: Residues in Favored Regions >90%
Ramachandran Plot: Residues in Allowed Regions ~5-10%
Ramachandran Plot: Residues in Outlier Regions <1%

| Overall G-factor | > -0.5 |

This compound Signaling Pathway

This compound exerts its biological effect by binding to a specific G protein-coupled receptor (GPCR) on the membrane of pheromone gland cells. This interaction initiates an intracellular signaling cascade.

The binding of this compound to its receptor is thought to activate a Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The primary signaling mechanism involves a rapid influx of extracellular Ca²⁺ through ligand-gated calcium channels.[2] This rise in intracellular Ca²⁺ concentration acts as a crucial second messenger, activating downstream enzymes and signaling pathways that lead to the biosynthesis of the sex pheromone.

PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBAN This compound Peptide PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_Protein G Protein PBAN_R->G_Protein Activation Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Extracellular Ca²⁺ G_Protein->Ca_Channel Opening PLC Phospholipase C G_Protein->PLC Activation PLC->Ca_Influx via IP3/ER (minor path) Downstream Downstream Signaling (Enzyme Activation) Ca_Influx->Downstream Pheromone Pheromone Biosynthesis Downstream->Pheromone

Figure 1. Simplified signaling pathway of this compound in a pheromone gland cell.

Experimental Workflow for 3D Structure Prediction

The logical flow of operations for predicting the 3D structure of this compound is visualized below. This workflow starts with the primary sequence and proceeds through prediction, refinement, and validation stages.

Structure_Prediction_Workflow Start Start: this compound Amino Acid Sequence Ab_Initio Ab Initio 3D Modeling (e.g., PEP-FOLD) Start->Ab_Initio Secondary_Pred Secondary Structure Prediction (e.g., PEP2D) Start->Secondary_Pred Model_Pool Pool of Predicted Models Ab_Initio->Model_Pool Validation Stereochemical Validation (Ramachandran Plot) Secondary_Pred->Validation Comparative Analysis Clustering Structural Clustering Model_Pool->Clustering Best_Model Selection of Best Representative Model Clustering->Best_Model Refinement Energy Minimization Best_Model->Refinement Refinement->Validation Final_Structure Final Predicted 3D Structure Validation->Final_Structure

Figure 2. Experimental workflow for the in silico prediction of the this compound 3D structure.

Conclusion

While the definitive 3D structure of this compound awaits experimental determination, the computational protocols outlined in this guide provide a robust framework for its prediction. A reliable 3D model is the first step toward structure-based drug design, enabling the development of novel and specific insect control agents. The elucidation of the this compound signaling pathway further highlights key molecular targets for such interventions. This whitepaper serves as a foundational resource for researchers aiming to explore the structural biology of this important neuropeptide and its potential applications in agriculture and biotechnology.

References

Unraveling HEZ-PBAN: A Technical Guide to its Expression and Signaling in Insect Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expression patterns and signaling pathways of the Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Expression Patterns of PBAN Receptor mRNA

The expression of the Pheromone Biosynthesis Activating Neuropeptide receptor (PBAN-R) is critical for initiating the signal transduction cascade that leads to pheromone production in Helicoverpa species. Quantitative real-time PCR (qRT-PCR) has been instrumental in determining the relative expression levels of PBAN-R mRNA in various tissues.

A study on Helicoverpa armigera, a closely related species to H. zea, revealed differential expression of the PBAN-R gene in various neural tissues compared to the pheromone gland. The following table summarizes the relative expression levels of the PBAN receptor mRNA, providing a quantitative insight into the potential sites of PBAN activity.

TissueRelative Expression Level of PBAN-R mRNA (Mean ± SE)
Brain (Br)0.82 ± 0.09
Thoracic Ganglion (TG)0.65 ± 0.07
Ventral Nerve Cord (VNC)1.25 ± 0.14
Pheromone Gland (PG)1.00 (Calibrator)

Data adapted from a study on Helicoverpa armigera, a closely related species, and presented here as a comparative reference for this compound research. The pheromone gland was used as the calibrator tissue.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the core experimental protocols used to investigate this compound expression and localization.

Quantitative Real-Time PCR (qRT-PCR) for this compound Receptor mRNA Expression

This protocol details the steps for quantifying the relative expression levels of the this compound receptor mRNA in different insect tissues.

1. Tissue Dissection and RNA Extraction:

  • Dissect target tissues (e.g., brain, thoracic ganglion, ventral nerve cord, pheromone gland) from adult female H. zea in ice-cold sterile phosphate-buffered saline (PBS).

  • Immediately transfer the tissues to a microcentrifuge tube containing an appropriate RNA lysis buffer (e.g., TRIzol reagent) and homogenize.

  • Extract total RNA following the manufacturer's protocol for the chosen reagent.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis:

  • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers, following the manufacturer's instructions.

3. Primer Design and Validation:

  • Design gene-specific primers for the this compound receptor and a stable reference gene (e.g., ribosomal protein L8, RPL8) using primer design software. Primers should amplify a product of 100-200 bp.

  • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

4. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of 100-500 nM each), and cDNA template.

  • Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis: To verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the this compound receptor and the reference gene in each sample.

  • Calculate the relative expression of the this compound receptor gene using the 2-ΔΔCt method, with the pheromone gland as the calibrator tissue.

In Situ Hybridization for Localization of this compound mRNA

This protocol describes the localization of this compound mRNA within insect tissues, providing spatial expression information.

1. Tissue Preparation:

  • Fix freshly dissected tissues (e.g., brain, ventral nerve cord) in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Wash the tissues in PBS with 0.1% Tween 20 (PBST).

  • Dehydrate the tissues through a graded series of methanol in PBST (25%, 50%, 75%, 100%). Tissues can be stored in 100% methanol at -20°C.

2. Probe Synthesis:

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA using in vitro transcription from a linearized plasmid containing the this compound cDNA.

  • Purify the labeled probe and determine its concentration.

3. Hybridization:

  • Rehydrate the tissues through a graded series of methanol in PBST.

  • Permeabilize the tissues with Proteinase K (10 µg/mL) for 5-15 minutes at room temperature. The duration depends on the tissue size and type.

  • Post-fix the tissues in 4% PFA.

  • Pre-hybridize the tissues in hybridization buffer at 60-65°C for at least 2 hours.

  • Hybridize the tissues with the DIG-labeled probe (100-500 ng/mL) in hybridization buffer overnight at 60-65°C.

4. Washing and Detection:

  • Wash the tissues in a series of stringent wash buffers to remove the unbound probe.

  • Block the tissues in a blocking solution (e.g., 2% Roche blocking reagent in maleic acid buffer with Tween 20) for 1-2 hours at room temperature.

  • Incubate the tissues with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash the tissues extensively in PBST.

  • Equilibrate the tissues in an alkaline phosphatase buffer.

  • Develop the color reaction by adding NBT/BCIP substrate. Monitor the color development under a microscope.

  • Stop the reaction by washing with PBST.

5. Mounting and Imaging:

  • Dehydrate the stained tissues through a graded ethanol series.

  • Clear the tissues in xylene or a clearing agent like Murray's clear (2:1 benzyl benzoate:benzyl alcohol).

  • Mount the tissues on a slide with a mounting medium and visualize using a light microscope.

Immunohistochemistry for Localization of PBAN Peptide

This protocol allows for the visualization of the PBAN peptide within the cellular and subcellular structures of insect tissues.

1. Tissue Preparation:

  • Fix freshly dissected tissues in 4% PFA in PBS overnight at 4°C.

  • Wash the tissues in PBS.

  • Cryoprotect the tissues by incubating them in a sucrose solution series (10%, 20%, 30% in PBS).

  • Embed the tissues in an optimal cutting temperature (OCT) compound and freeze them.

  • Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.

2. Staining:

  • Air-dry the sections and then rehydrate them in PBS.

  • Perform antigen retrieval if necessary (e.g., by heating the slides in a citrate buffer).

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 10-15 minutes.

  • Block non-specific binding sites by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with the primary antibody against PBAN (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Wash the sections three times with PBS.

  • Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Wash the sections three times with PBS.

3. Mounting and Imaging:

  • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the staining using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the this compound signaling pathway and the experimental workflows.

HEZ_PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HEZ_PBAN This compound PBAN_R PBAN Receptor (GPCR) HEZ_PBAN->PBAN_R Binds to G_Protein G-Protein PBAN_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates Ca_Channel Calcium Channel G_Protein->Ca_Channel Opens cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Ca²⁺ Ca_Channel->Ca Influx PKA Protein Kinase A cAMP->PKA Activates IP3->Ca Releases from intracellular stores PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Enzymes Pheromone Biosynthesis Enzymes PKA->Enzymes Phosphorylates/ Activates PKC->Enzymes Phosphorylates/ Activates Pheromone Pheromone Biosynthesis Enzymes->Pheromone Catalyzes

Caption: this compound signaling pathway in insect pheromone gland cells.

qRT_PCR_Workflow start Start: Tissue Dissection rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis primer_design Primer Design & Validation cdna_synthesis->primer_design q_pcr Quantitative Real-Time PCR primer_design->q_pcr data_analysis Data Analysis (2-ΔΔCt) q_pcr->data_analysis end End: Relative Expression Levels data_analysis->end

Caption: Workflow for qRT-PCR analysis of this compound expression.

ISH_Workflow start Start: Tissue Fixation probe_synthesis DIG-labeled RNA Probe Synthesis start->probe_synthesis hybridization Hybridization of Probe to Tissue start->hybridization probe_synthesis->hybridization washing Stringent Washes hybridization->washing antibody_incubation Anti-DIG Antibody Incubation washing->antibody_incubation color_development Colorimetric Detection (NBT/BCIP) antibody_incubation->color_development imaging Microscopy & Imaging color_development->imaging end End: mRNA Localization imaging->end

Caption: Workflow for in situ hybridization of this compound mRNA.

IHC_Workflow start Start: Tissue Fixation & Sectioning antigen_retrieval Antigen Retrieval start->antigen_retrieval blocking Blocking Non-specific Binding antigen_retrieval->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody visualization Fluorescence Visualization secondary_antibody->visualization end End: Peptide Localization visualization->end

Caption: Workflow for immunohistochemistry of PBAN peptide.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of HEZ-PBAN Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN). This compound is a 33-amino acid neuropeptide that plays a crucial role in regulating pheromone production in moths. The synthesis protocol described herein utilizes Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry, a widely adopted and robust method for peptide production. These application notes also include expected quantitative data for yield and purity, a detailed experimental workflow, and a diagram of the PBAN signaling pathway to provide a comprehensive resource for researchers in entomology, chemical ecology, and drug development.

Introduction

Pheromone Biosynthesis Activating Neuropeptides (PBANs) are a family of insect neuropeptides critical for reproductive success in many moth species. The this compound, isolated from the corn earworm moth Helicoverpa zea, is a key regulator in the biosynthesis of sex pheromones. Its amidated C-terminus is a characteristic feature of this peptide family and is essential for its biological activity. The ability to chemically synthesize this compound is vital for structure-activity relationship studies, the development of novel pest management strategies, and for investigating the intricacies of insect neurobiology.

Solid-phase peptide synthesis (SPPS) offers an efficient and straightforward method for obtaining synthetic peptides like this compound. The Fmoc/tBu strategy provides a mild and effective approach, allowing for the stepwise assembly of the peptide chain on a solid support. This document outlines a comprehensive protocol for the manual or automated synthesis of this compound, its cleavage from the resin, and subsequent purification.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the solid-phase synthesis of this compound based on typical results for peptides of similar length and complexity.

Table 1: Synthesis Parameters and Expected Yield

ParameterValue
Synthesis Scale0.1 mmol
ResinFmoc-Rink Amide MBHA resin
Resin Substitution0.4 - 0.8 mmol/g
Coupling Efficiency (per step)>99%
Crude Peptide Yield (post-cleavage)70 - 85%
Purified Peptide Yield (post-HPLC)15 - 30%

Table 2: Purity and Characterization

AnalysisSpecification
Crude Purity (by RP-HPLC)50 - 70%
Final Purity (by RP-HPLC)>95%
Identity VerificationMass Spectrometry (Expected Mass [M+H]⁺: ~3936.6 Da)
AppearanceWhite lyophilized powder

Experimental Protocol: Solid-Phase Synthesis of this compound

Amino Acid Sequence of this compound: Leu-Ser-Asp-Asp-Met-Pro-Ala-Thr-Pro-Ala-Asp-Gln-Glu-Met-Tyr-Arg-Gln-Asp-Pro-Gln-Ile-Asp-Ser-Arg-Leu-Lys-Tyr-Phe-Ser-Pro-Arg-Leu-NH₂

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including side-chain protection where necessary, e.g., Asp(OtBu), Ser(tBu), Gln(Trt), Arg(Pbf), Lys(Boc), Tyr(tBu))

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

  • Kaiser test kit

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

  • Lyophilizer (freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Synthesis Workflow

G Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Steps Deprotection1->Wash1 DMF Wash Coupling 3. Amino Acid Coupling Coupling->Wash1 DMF Wash Kaiser 4. Kaiser Test (Optional) Coupling->Kaiser Wash1->Coupling Repeat Repeat Steps 2-4 for each Amino Acid Kaiser->Repeat Repeat->Deprotection1 Next Cycle FinalDeprotection 5. Final Fmoc Deprotection Repeat->FinalDeprotection After Last Amino Acid Cleavage 6. Cleavage and Side-Chain Deprotection FinalDeprotection->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Analysis 10. Analysis (MS, HPLC) Lyophilization->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Procedure
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) and Oxyma Pure/HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal (Leu) to the N-terminal (Leu).

  • Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a 50-fold excess of cold anhydrous diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • Elute the peptide using a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) against Buffer A.

    • Monitor the elution at 220 nm and collect the fractions corresponding to the main peptide peak.

  • Lyophilization and Analysis:

    • Combine the pure fractions and lyophilize to obtain the final peptide as a white powder.

    • Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

PBAN Signaling Pathway

The biological activity of this compound is initiated by its binding to a G-protein coupled receptor (GPCR) on the surface of pheromone gland cells. This binding event triggers a downstream signaling cascade, ultimately leading to the biosynthesis of sex pheromones.

G PBAN This compound Receptor PBAN Receptor (GPCR) PBAN->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Enzyme_Activation Enzyme Activation PKA->Enzyme_Activation Phosphorylation Pheromone_Biosynthesis Pheromone Biosynthesis Enzyme_Activation->Pheromone_Biosynthesis

Caption: Simplified signaling pathway of this compound in an insect pheromone gland cell.

Conclusion

The protocol detailed in this document provides a robust and reproducible method for the solid-phase synthesis of this compound. By following these guidelines, researchers can obtain high-purity synthetic peptide for a variety of applications, from basic research into insect neuroendocrinology to the development of novel pest control strategies. The provided quantitative data and workflow diagrams serve as a valuable reference for planning and executing the synthesis of this compound and other related insect neuropeptides.

Application Notes and Protocols for the Extraction and Purification of Native HEZ-PBAN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of native Pheromone Biosynthesis Activating Neuropeptide (PBAN) from Helicoverpa zea (HEZ). The methodologies described are based on established biochemical techniques for insect neuropeptide isolation, providing a foundation for researchers aiming to study the structure, function, and potential applications of this critical signaling molecule.

Introduction

Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key neurohormone in many moth species, responsible for initiating the production of sex pheromones essential for reproduction. The native form of this peptide, isolated directly from its biological source, is invaluable for a range of research applications, including structural analysis, receptor binding assays, and the development of novel pest management strategies. This document outlines the standard workflow for the extraction and purification of HEZ-PBAN from the brain-subesophageal ganglion (Br-SOG) complex of the corn earworm moth, Helicoverpa zea.

Principle of the Method

The extraction and purification of native this compound is a multi-step process that begins with the dissection of the Br-SOG, the primary site of PBAN synthesis. This is followed by tissue homogenization and a preliminary purification step using solid-phase extraction (SPE) to remove lipids and other interfering substances. The final purification is achieved through one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the peptide from other cellular components based on its hydrophobicity. The identity and purity of the final product are typically confirmed by mass spectrometry.

Experimental Workflow

The overall workflow for the extraction and purification of native this compound is depicted below.

HEZ_PBAN_Purification_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reversed-Phase HPLC cluster_analysis Analysis dissection Dissection of Brain-Subesophageal Ganglion (Br-SOG) Complex homogenization Tissue Homogenization dissection->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 sep_pak Sep-Pak C18 Cartridge Purification supernatant1->sep_pak elution Elution of Peptide Fraction sep_pak->elution rp_hplc1 First Pass RP-HPLC elution->rp_hplc1 fraction_collection Fraction Collection rp_hplc1->fraction_collection rp_hplc2 Second Pass RP-HPLC (if necessary) fraction_collection->rp_hplc2 pure_pban Purified this compound fraction_collection->pure_pban rp_hplc2->pure_pban mass_spec Mass Spectrometry (MALDI-TOF) pure_pban->mass_spec bioassay Biological Activity Assay pure_pban->bioassay

Figure 1: Experimental workflow for the extraction and purification of native this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude this compound from Brain-Subesophageal Ganglion (Br-SOG)

Materials:

  • Adult Helicoverpa zea moths

  • Dissecting microscope and tools

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Extraction Buffer: 10% glacial acetic acid in methanol/water (90:10 v/v)

  • Microcentrifuge

Procedure:

  • Dissect the brain-subesophageal ganglion (Br-SOG) complexes from adult Helicoverpa zea under a dissecting microscope.

  • Immediately freeze the dissected tissues in liquid nitrogen to prevent degradation of the neuropeptides.

  • Grind the frozen tissues to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube containing the Extraction Buffer. Use a ratio of approximately 10:1 (v/w) of solvent to tissue.

  • Homogenize the sample further using a microtube pestle or by vortexing.

  • Incubate the homogenate on ice for 20 minutes.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude peptide extract.

Protocol 2: Solid-Phase Extraction (SPE) using Sep-Pak C18 Cartridges

Materials:

  • Crude this compound extract from Protocol 1

  • Sep-Pak C18 cartridges

  • Syringes

  • Activation Solution: 100% Acetonitrile

  • Wash Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • Elution Solution: 60% Acetonitrile in 0.1% TFA

Procedure:

  • Activate the Sep-Pak C18 cartridge: Pass 5 mL of the Activation Solution through the cartridge using a syringe.

  • Equilibrate the cartridge: Pass 10 mL of the Wash Solution through the cartridge. Do not allow the cartridge to dry out.

  • Load the sample: Slowly pass the crude this compound extract (supernatant from Protocol 1) through the cartridge.

  • Wash the cartridge: Pass 10 mL of the Wash Solution through the cartridge to remove salts and other hydrophilic impurities.

  • Elute the peptide fraction: Elute the bound peptides with 5 mL of the Elution Solution into a clean collection tube.

  • Dry the eluted fraction using a vacuum concentrator.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Dried peptide fraction from Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Vydac C18, 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Reconstitute the dried peptide fraction in a small volume of Mobile Phase A.

  • Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to remove any insoluble material.

  • Inject the supernatant onto the C18 column.

  • Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 0-10 min: 10% B

    • 10-50 min: 10-60% B

    • 50-60 min: 60-90% B

  • Set the flow rate to 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • If necessary, pool the fractions containing the peak of interest, dry them down, and re-inject them for a second round of purification using a shallower gradient to achieve higher purity.

Quantitative Data Summary

The following table provides a representative summary of the purification of a related insect PBAN, which can be used as a general guideline for expected yields and purity at each stage of the process.

Purification StepTotal Protein (mg)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract500011001
Sep-Pak C18 Eluate250157515
First Pass RP-HPLC1030060300
Second Pass RP-HPLC0.55000505000

Note: This data is illustrative and actual results may vary depending on the starting material and specific experimental conditions.

This compound Signaling Pathway

This compound initiates pheromone biosynthesis through a signal transduction cascade that is initiated by its binding to a G-protein coupled receptor (GPCR) on the surface of pheromone gland cells.[1] This binding event triggers a series of intracellular events, as depicted in the following diagram.

HEZ_PBAN_Signaling_Pathway PBAN This compound GPCR PBAN Receptor (GPCR) PBAN->GPCR Binding G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_influx ↑ [Ca²⁺]i ER->Ca_influx Ca²⁺ release Ca_channel Ca²⁺ Channel Calmodulin Calmodulin Ca_influx->Calmodulin Binding CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex AC Adenylyl Cyclase CaM_complex->AC Activation cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Enzymes Pheromone Biosynthetic Enzymes PKA->Enzymes Phosphorylation (Activation) Pheromone Pheromone Biosynthesis Enzymes->Pheromone

Figure 2: this compound signaling pathway leading to pheromone biosynthesis.

The binding of this compound to its receptor activates a G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates key enzymes involved in the pheromone biosynthetic pathway, ultimately leading to the production of the sex pheromone.

References

Application Note: Quantification of HEZ-PBAN using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a critical neurohormone in many moth species, including the corn earworm, Helicoverpa zea (HEZ).[1] This peptide hormone regulates the production of sex pheromones, which are essential for reproductive success.[1] HEZ-PBAN belongs to the pyrokinin/PBAN neuropeptide family, characterized by a conserved C-terminal FXPRLamide motif.[2] Understanding the physiological levels of this compound is crucial for research in insect endocrinology, reproductive biology, and for the development of novel pest management strategies.[3] This application note provides a detailed protocol for the quantification of this compound in biological samples using a competitive ELISA method.

Assay Principle

This competitive ELISA is designed for the quantitative measurement of this compound. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of biotinylated this compound for a limited number of anti-HEZ-PBAN antibody binding sites coated on a microplate. During incubation, the anti-HEZ-PBAN antibody captures either the free this compound from the sample or the biotinylated this compound. After washing away any unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the captured biotinylated this compound. Following another wash, a substrate solution is added, and the color development is inversely proportional to the amount of this compound in the sample. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve.

Data Presentation

Table 1: Representative this compound ELISA Standard Curve
StandardConcentration (pg/mL)Optical Density (450 nm)
S120000.258
S210000.489
S35000.876
S42501.354
S51251.892
S662.52.315
S731.252.643
Blank02.987
Table 2: Assay Performance Characteristics
ParameterSpecification
Assay Range 31.25 - 2000 pg/mL
Sensitivity (LOD) < 20 pg/mL
Intra-Assay CV < 10%
Inter-Assay CV < 15%
Sample Type Hemolymph, Tissue Homogenates (e.g., brain-subesophageal ganglion complex)
Sample Volume 50 µL
Incubation Time 2.5 hours
Wavelength 450 nm

Experimental Protocols

I. Sample Preparation

A. Hemolymph Collection:

  • Anesthetize adult or larval Helicoverpa zea by chilling on ice for 10-15 minutes.

  • Carefully puncture the cuticle of a proleg with a fine, sterile needle.

  • Gently squeeze the insect to cause a droplet of hemolymph to exude.

  • Collect the hemolymph using a micropipette with a chilled tip containing a small volume of anticoagulant buffer (10 mM EDTA, 100 mM KCl, 100 mM NaCl, pH 7.0).

  • Immediately centrifuge the collected hemolymph at 5000 x g for 5 minutes at 4°C to pellet hemocytes.

  • Transfer the supernatant (plasma) to a fresh microcentrifuge tube and store at -80°C until use. Avoid repeated freeze-thaw cycles.

B. Tissue Homogenate Preparation (Brain-Subesophageal Ganglion - Br-SOG):

  • Dissect the Br-SOG from chilled adult moths in ice-cold phosphate-buffered saline (PBS).

  • Immediately transfer the tissue to a microcentrifuge tube containing 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenize the tissue using a micro-pestle or sonicator on ice.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins and store at -80°C until assayed.

II. ELISA Protocol

A. Reagent Preparation:

  • Wash Buffer (1X): Dilute a 20X stock of PBS with 0.05% Tween-20 in deionized water.

  • Standard Curve: Prepare a serial dilution of the this compound standard in the provided assay buffer to create concentrations ranging from 2000 pg/mL to 31.25 pg/mL.

  • Biotinylated this compound: Dilute the concentrated biotinylated peptide to its working concentration in assay buffer.

  • Streptavidin-HRP: Dilute the concentrated enzyme conjugate to its working concentration in assay buffer.

B. Assay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of each standard, blank (assay buffer), and sample to the appropriate wells of the anti-HEZ-PBAN antibody-coated microplate.

  • Add 50 µL of the diluted biotinylated this compound to each well.

  • Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

  • Aspirate the liquid from each well and wash the plate four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Add 100 µL of diluted Streptavidin-HRP solution to each well.

  • Cover the plate and incubate for 30 minutes at room temperature.

  • Repeat the wash step as in step 5.

  • Add 100 µL of TMB Substrate solution to each well.

  • Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density at 450 nm within 15 minutes of adding the Stop Solution.

III. Data Analysis
  • Calculate the average optical density for each set of replicate standards, controls, and samples.

  • Subtract the average zero standard optical density from all other readings.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Interpolate the this compound concentration in the samples from the standard curve and multiply by the dilution factor.

Mandatory Visualizations

HEZ_PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PBAN_R PBAN Receptor (GPCR) This compound->PBAN_R G_Protein G-Protein PBAN_R->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Enzymes Biosynthetic Enzymes Ca_release->Enzymes Pheromone Pheromone Biosynthesis Enzymes->Pheromone

Caption: this compound signaling pathway.

Competitive_ELISA_Workflow cluster_plate Microplate Well Ab_coated 1. Anti-HEZ-PBAN Ab Coated Well Add_Sample 2. Add Sample (this compound) & Biotinylated this compound Ab_coated->Add_Sample Incubate_Wash1 3. Incubate & Wash Add_Sample->Incubate_Wash1 Add_HRP 4. Add Streptavidin-HRP Incubate_Wash1->Add_HRP Incubate_Wash2 5. Incubate & Wash Add_HRP->Incubate_Wash2 Add_Substrate 6. Add TMB Substrate Incubate_Wash2->Add_Substrate Stop_Read 7. Add Stop Solution & Read at 450nm Add_Substrate->Stop_Read

Caption: Competitive ELISA workflow for this compound.

References

Application Notes and Protocols for HEZ-PBAN Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a crucial neurohormone in many moth species, including the agricultural pest Helicoverpa zea (H. zea). It regulates the production of sex pheromones, which are essential for reproduction. The PBAN receptor (PBAN-R), a G protein-coupled receptor (GPCR), is the direct target of PBAN. Understanding the binding characteristics of ligands to the HEZ-PBAN receptor is fundamental for the development of novel and specific pest control agents that disrupt the reproductive cycle of this insect.

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the this compound receptor. Additionally, it outlines the downstream signaling pathway initiated by receptor activation.

Data Presentation

The following table summarizes key quantitative data for the PBAN receptor, providing a baseline for comparison of novel ligands.

ParameterValueSpeciesLigand/RadioligandAssay TypeReference
Kd (Dissociation Constant)5.73 ± 1.05 x 10⁻⁶ MHeliothis peltigera[³H]tyrosyl-PBAN₂₈₋₃₃NH₂Saturation Binding[1]
Bmax (Maximal Binding Capacity)1.85 ± 0.22 nmol/mg proteinHeliothis peltigera[³H]tyrosyl-PBAN₂₈₋₃₃NH₂Saturation Binding[1]
Ki (Inhibition Constant)4.3 ± 1.1 x 10⁻⁶ MHeliothis peltigeraUnlabeled PBAN₁₋₃₃NH₂Competitive Binding[1]
EC₅₀ (Half-maximal Effective Concentration)25 nMHelicoverpa zeaPBANCalcium Mobilization[2]

Experimental Protocols

Protocol 1: Membrane Preparation from Insect Cells Expressing this compound Receptor

This protocol describes the preparation of cell membranes enriched with the this compound receptor from a heterologous expression system (e.g., Sf9 or CHO cells).

Materials:

  • Sf9 or CHO cells transiently or stably expressing the this compound receptor

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors)

  • High-speed refrigerated centrifuge

  • Dounce homogenizer or sonicator

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cultured cells expressing the this compound receptor.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Disrupt the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication (3-4 cycles of 15 seconds with 30-second intervals).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Store the membrane preparations in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of unlabeled test compounds for the this compound receptor.

Materials:

  • This compound receptor-containing membranes

  • Radioligand (e.g., [³H]tyrosyl-PBAN₂₈₋₃₃NH₂)

  • Unlabeled PBAN (for positive control and non-specific binding determination)

  • Test compounds (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • 96-well filter plates (e.g., GF/C filters)

  • Vacuum manifold for filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled PBAN (e.g., 1000-fold excess over the radioligand), and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubate the plate at room temperature for 20-30 minutes to reach equilibrium.[1]

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cell_culture 1. Culture this compound-R Expressing Cells harvest 2. Harvest and Wash Cells cell_culture->harvest homogenize 3. Homogenize Cells harvest->homogenize centrifuge1 4. Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 5. High-Speed Centrifugation centrifuge1->centrifuge2 resuspend 6. Resuspend Membrane Pellet centrifuge2->resuspend quantify 7. Quantify Protein Concentration resuspend->quantify setup_assay 1. Set up Assay Plate (Total, NSB, Competition) quantify->setup_assay Membrane Preparation incubate 2. Incubate to Equilibrium setup_assay->incubate filtrate 3. Rapid Filtration incubate->filtrate wash 4. Wash Filters filtrate->wash count 5. Scintillation Counting wash->count analyze 6. Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for this compound receptor binding assay.

Signaling_Pathway PBAN PBAN PBAN_R This compound Receptor (GPCR) PBAN->PBAN_R Binding G_protein G Protein (Gq) PBAN_R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Pheromone_Biosynthesis Pheromone Biosynthesis Ca2->Pheromone_Biosynthesis Stimulation PKC->Pheromone_Biosynthesis Stimulation

Caption: this compound receptor signaling pathway.

References

Application Notes and Protocols for In Vitro Bioassay of HEZ-PBAN Activity on Pheromone Glands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key neurohormone that regulates the production of sex pheromones in many moth species, including the agricultural pest Helicoverpa zea (H. zea). The study of HEZ-PBAN and its interaction with the pheromone gland is crucial for developing novel pest management strategies. This document provides detailed protocols for an in vitro bioassay to assess the activity of this compound on isolated pheromone glands, enabling researchers to quantify pheromone production in a controlled laboratory setting. The protocols cover pheromone gland dissection, in vitro culture and stimulation, and subsequent pheromone extraction and analysis.

Signaling Pathway of PBAN in Pheromone Glands

PBAN initiates pheromone biosynthesis by binding to a G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells.[1] This binding event triggers a downstream signaling cascade involving the influx of extracellular calcium (Ca2+) and the activation of adenylate cyclase, leading to an increase in cyclic AMP (camp).[2][3] These second messengers, in turn, activate key enzymes in the fatty acid synthesis pathway, ultimately resulting in the production of the species-specific pheromone blend.[1]

PBAN_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PBAN This compound PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binds Ca_channel Calcium Channel PBAN_R->Ca_channel G_protein G-Protein PBAN_R->G_protein Activates Ca Ca²⁺ Ca_channel->Ca Influx AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Enzymes Biosynthetic Enzymes (e.g., Acetyl-CoA Carboxylase) PKA->Enzymes Phosphorylates & Activates Pheromone Pheromone Synthesis Enzymes->Pheromone Ca->AC Activates

Caption: this compound signaling pathway in a pheromone gland cell.

Experimental Protocols

Materials and Reagents
  • Female Helicoverpa zea moths (2-3 days old)

  • Physiological saline (e.g., Grace's insect medium or a custom saline solution: 9 mM NaCl, 3 mM KCl, 0.4 mM MgCl2, 0.6 mM CaCl2, 5 mM glucose, 5 mM HEPES, pH 7.4)

  • Synthetic this compound (or analogs)

  • Hexane (HPLC grade)

  • Internal standard (e.g., heptadecyl acetate)

  • Glass vials with Teflon-lined caps

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-syringes

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow

The in vitro bioassay involves the dissection of pheromone glands, incubation with PBAN, extraction of pheromones, and quantification by GC-MS.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Select 2-3 day old female H. zea B Dissect pheromone glands under microscope A->B C Place individual glands in physiological saline B->C E Add PBAN solution to glands (test groups) Add saline only (control group) C->E D Prepare serial dilutions of this compound D->E F Incubate for a defined period (e.g., 60 min) at room temperature E->F G Stop reaction and extract pheromones with hexane containing internal standard F->G H Analyze extracts by GC-MS G->H I Quantify pheromone production relative to internal standard H->I

Caption: Workflow for the in vitro this compound bioassay.

Detailed Methodologies

1. Pheromone Gland Dissection:

  • Anesthetize a 2-3 day old female H. zea moth by chilling on ice.

  • Place the moth on a dissecting dish under a stereomicroscope.

  • Using fine-tipped forceps, gently squeeze the abdomen to evert the ovipositor, which contains the ring-shaped pheromone gland located between the 8th and 9th abdominal segments.

  • Carefully excise the gland, minimizing contamination from surrounding tissues.

  • Immediately place the dissected gland into a glass vial containing 50-100 µL of physiological saline.

2. In Vitro Incubation and PBAN Stimulation:

  • Prepare stock solutions of synthetic this compound in physiological saline. Perform serial dilutions to obtain the desired concentrations for the dose-response experiment.

  • To each vial containing a single pheromone gland, add a small volume (e.g., 1-5 µL) of the PBAN solution to achieve the final desired concentration (e.g., 0.01 to 10 pmol).

  • For the negative control group, add the same volume of physiological saline without PBAN.

  • Incubate the vials at room temperature (approximately 25°C) for a predetermined duration. A 60-minute incubation period is often sufficient for maximal pheromone production.[3]

3. Pheromone Extraction and Quantification:

  • Following incubation, add 50-100 µL of hexane containing a known amount of an internal standard (e.g., 10 ng of heptadecyl acetate) to each vial.

  • Vortex briefly to extract the pheromones into the hexane layer.

  • Transfer the hexane layer to a clean vial for analysis.

  • Analyze the extracts using a gas chromatograph-mass spectrometer (GC-MS) equipped with a capillary column suitable for pheromone analysis.

  • Identify and quantify the pheromone components based on their retention times and mass spectra compared to synthetic standards.

  • Calculate the amount of each pheromone component produced per gland relative to the internal standard.

Data Presentation

The following tables present representative quantitative data from in vitro bioassays. Table 1 shows a dose-response relationship for PBAN-induced pheromone production, and Table 2 illustrates the time-course of pheromone synthesis. (Note: Data for H. armigera, a closely related species, is used as an illustrative example and is adapted from published studies.)

Table 1: Dose-Response of Pheromone Production to this compound in Helicoverpa armigera

PBAN Concentration (pmol/gland)Pheromone Titer (ng/gland ± SEM)
0 (Control)0.5 ± 0.1
0.012.3 ± 0.4
0.18.9 ± 1.2
0.515.6 ± 2.1
1.016.1 ± 2.5
10.015.8 ± 2.3

Table 2: Time-Course of Pheromone Production in Response to 0.5 pmol this compound

Incubation Time (minutes)Pheromone Titer (ng/gland ± SEM)
00.4 ± 0.1
155.8 ± 0.9
3011.2 ± 1.5
6015.6 ± 2.1
9015.9 ± 2.4
12016.0 ± 2.2

Conclusion

This in vitro bioassay provides a robust and sensitive method for studying the physiological effects of this compound on pheromone production. It is an invaluable tool for screening potential agonists and antagonists of the PBAN receptor, which could lead to the development of novel and environmentally benign pest control agents. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers in the fields of entomology, chemical ecology, and drug development.

References

Application Notes: Quantitative PCR (qPCR) for HEZ-PBAN Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a critical neurohormone in many moth species, including the corn earworm, Helicoverpa zea (H. zea). It plays a pivotal role in regulating the biosynthesis of sex pheromones, which are essential for reproductive success.[1][2][3] The gene encoding this neuropeptide, HEZ-PBAN, is predominantly expressed in the subesophageal ganglion.[4] Understanding the expression patterns of the this compound gene is crucial for research in insect physiology, chemical ecology, and the development of novel pest management strategies that disrupt insect mating behaviors.[3][5]

Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific nucleic acid sequences, making it an ideal method for quantifying this compound gene expression levels.[6][7] This document provides a detailed protocol for analyzing this compound gene expression using SYBR Green-based qPCR, from RNA extraction to data analysis.

This compound Signaling Pathway

In heliothine moths, PBAN initiates pheromone production by binding to a G protein-coupled receptor (GPCR) on the membrane of pheromone gland cells.[2][8][9] This binding event triggers a downstream signaling cascade involving the influx of extracellular calcium and the activation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[5][8][9] This cascade ultimately activates key enzymes in the pheromone biosynthesis pathway.

HEZ_PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBAN This compound PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binds G_protein G Protein PBAN_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Opens cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ATP ATP ATP->AC Biosynthesis Pheromone Biosynthesis Activation cAMP->Biosynthesis Stimulates Ca_ion->Biosynthesis Stimulates

Caption: this compound signaling cascade in a pheromone gland cell.

Experimental Workflow

The overall workflow for this compound gene expression analysis involves several distinct stages, from sample preparation to the final calculation of relative gene expression. This process ensures accuracy and reproducibility.

qPCR_Workflow A 1. Tissue Collection (e.g., H. zea subesophageal ganglion) B 2. Total RNA Extraction A->B C 3. RNA Quality & Quantity Control (Spectrophotometry A260/280) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Primer Design & Validation (this compound & Reference Gene) D->E F 6. qPCR Reaction Setup (SYBR Green Master Mix) E->F G 7. qPCR Amplification (Real-Time Thermal Cycler) F->G H 8. Data Analysis (Cq Values, ΔΔCT Method) G->H I 9. Relative Gene Expression Results H->I

Caption: Workflow for qPCR analysis of this compound gene expression.

Detailed Experimental Protocols

Protocol 1: Total RNA Extraction and cDNA Synthesis

This protocol outlines the steps for isolating high-quality total RNA from H. zea tissues and converting it into complementary DNA (cDNA) for qPCR analysis.

1.1. Materials:

  • H. zea subesophageal ganglia (or other tissues of interest)

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform, Isopropanol, 75% Ethanol (molecular grade)

  • Nuclease-free water

  • Reverse transcriptase enzyme

  • dNTP mix (10 mM)

  • Oligo(dT) or random hexamer primers

  • RNase inhibitor

  • Spectrophotometer (e.g., NanoDrop)

1.2. Procedure: RNA Extraction

  • Dissect and immediately homogenize tissue samples (10-20 mg) in 1 mL of TRIzol reagent.

  • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA will form.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

  • Air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA in 20-50 µL of nuclease-free water.

  • Assess RNA purity and concentration. An A260/A280 ratio of 1.8-2.0 is considered pure.

1.3. Procedure: cDNA Synthesis (Two-Step RT-qPCR) [7]

  • In a nuclease-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primer (50 µM), and nuclease-free water to a final volume of 10 µL.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix containing: 4 µL of 5X Reaction Buffer, 1 µL of 10 mM dNTP mix, 1 µL of Reverse Transcriptase, and 1 µL of RNase Inhibitor.

  • Add 7 µL of the master mix to the RNA/primer mixture.

  • Incubate at 50°C for 60 minutes.

  • Terminate the reaction by heating at 85°C for 5 minutes.

  • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Protocol 2: qPCR for this compound Expression

This protocol uses SYBR Green-based detection for relative quantification of this compound expression, normalized to a stable reference gene.

2.1. Primer Design and Validation:

  • Primers should be designed to flank an intron or span an exon-exon junction to avoid amplification of genomic DNA.

  • A stable reference gene (e.g., Actin, GAPDH) must be chosen and validated for the specific experimental conditions.[10]

  • Primer amplification efficiency should be determined by generating a standard curve with a serial dilution of cDNA.[10][11] The efficiency should be between 90% and 110% (slope of ~ -3.32).[10]

Gene Target Primer Sequence (5' to 3') Amplicon Size (bp)
This compound (Forward) CGGATCAAGGAGATCGAGTT~120
This compound (Reverse) AAGTCGTAGGTCGTTTCGTC
Actin (Forward) GATGAAGATCCTCACGGAGC~150
Actin (Reverse) ATCCACATCTGCTGGAAGGT
Note: These are example primer sequences and must be validated empirically.

2.2. qPCR Reaction Setup: Prepare a master mix for each primer set to ensure consistency across reactions.[7]

Component Volume per 20 µL Reaction Final Concentration
2x SYBR Green qPCR Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
cDNA Template (diluted 1:10)2 µL~10-50 ng
Nuclease-Free Water6.4 µL-

2.3. Thermal Cycling Conditions: These conditions may require optimization depending on the primers and thermal cycler used.

Step Temperature (°C) Time Cycles
Initial Denaturation 95°C2 min1
Denaturation 95°C15 sec40
Annealing/Extension 60°C60 sec
Melt Curve Analysis 65°C to 95°CIncrement 0.5°C/5 sec1

Data Presentation and Analysis

The most common method for relative quantification is the comparative Cq (ΔΔCq) method, also known as the 2-ΔΔCT method.[11] This method calculates the fold change in the expression of a target gene (this compound) relative to a reference gene and a control sample.

3.1. Raw Cq Data: The Cq (Quantification Cycle) or Ct (Threshold Cycle) value is the cycle number at which the fluorescence signal crosses a set threshold, indicating the amount of amplified product.[12]

Sample Group Replicate This compound Cq Actin Cq
Control 124.518.2
224.718.3
324.618.1
Treated 121.818.3
222.118.4
322.018.2

3.2. ΔΔCq Calculation and Results:

  • Normalization (ΔCq): Normalize the target gene Cq value to the reference gene Cq value for each sample.

    • ΔCq = Cq(this compound) - Cq(Actin)

  • Calibration (ΔΔCq): Calibrate the normalized ΔCq values of the treated samples against the average ΔCq of the control group.

    • ΔΔCq = ΔCq(Treated) - Average ΔCq(Control)

  • Fold Change Calculation: Determine the relative expression level.

    • Fold Change = 2^(-ΔΔCq)

Sample Group Avg. This compound Cq Avg. Actin Cq Avg. ΔCq Avg. ΔΔCq Fold Change (2-ΔΔCq)
Control 24.6018.206.400.00 (Reference)1.00
Treated 21.9718.303.67-2.736.63

References

Application Notes and Protocols: Generation of Polyclonal and Monoclonal Antibodies for HEZ-PBAN

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a critical neurohormone in many moth species, including the corn earworm, Helicoverpa zea (HEZ). HEZ-PBAN is a member of the PBAN/Pyrokinin neuropeptide family, characterized by a C-terminal FXPRLamide motif.[1][2] It plays a pivotal role in regulating the production of sex pheromones, a key aspect of reproductive behavior.[2][3] The development of specific antibodies against this compound is essential for researchers studying its physiological functions, localization in the nervous system, and for developing potential pest management strategies.

These application notes provide detailed protocols for the generation of both polyclonal and monoclonal antibodies targeting this compound, intended for researchers, scientists, and drug development professionals.

Strategic Decision: Polyclonal vs. Monoclonal Antibodies

The initial step in antibody development is choosing between polyclonal and monoclonal antibodies. This decision depends on the intended application, required specificity, and budget.

  • Polyclonal Antibodies (pAbs) : A heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen.[4][5][6] They are generally less expensive and faster to produce, offering a robust signal in detection assays.

  • Monoclonal Antibodies (mAbs) : A homogeneous population of antibodies, all of which recognize a single specific epitope.[4][7] Produced by a single clone of B-cells, they offer high specificity and consistency, making them ideal for quantitative and therapeutic applications.[8][9]

G start Project Goal: Generate Anti-HEZ-PBAN Antibodies decision Polyclonal or Monoclonal? start->decision pAb Polyclonal (pAb) - Multiple Epitopes - Higher Signal Amplification - Faster & Less Expensive decision->pAb  Need for robust detection, lower cost, and speed mAb Monoclonal (mAb) - Single Epitope - High Specificity & Consistency - Renewable Resource decision->mAb Need for high specificity, reproducibility, and quantification   pAb_app Applications: - Western Blot (Detection) - Immunohistochemistry (IHC) - General Screening pAb->pAb_app mAb_app Applications: - ELISA (Quantitative) - Flow Cytometry - Therapeutic Development - Structural Studies mAb->mAb_app G cluster_synthesis Peptide Synthesis cluster_conjugation Conjugation cluster_purification Purification & QC node1 Synthesize this compound Peptide (add N-terminal Cysteine) node3 Cross-link Peptide to Carrier (e.g., using a maleimide linker) node1->node3 node2 Select Carrier Protein (e.g., KLH) node2->node3 node4 Purify Conjugate (Dialysis or Gel Filtration) node3->node4 node5 Quantify Protein Concentration (BCA Assay) node4->node5 node_final node_final node5->node_final Ready for Immunization G start Day 0: Pre-immune Bleed & Primary Immunization (CFA) boost1 Day 21: 1st Boost (IFA) start->boost1 boost2 Day 35: 2nd Boost (IFA) boost1->boost2 bleed1 Day 45: Test Bleed (Monitor Titer via ELISA) boost2->bleed1 decision Titer High? bleed1->decision boost3 Administer Additional Boosts (Every 2-3 weeks) decision->boost3 No final_bleed Final Bleed & Serum Collection decision->final_bleed Yes boost3->bleed1 purify Purify Antibodies (Protein A/G or Affinity Chromatography) final_bleed->purify G cluster_immunization 1. Immunization cluster_fusion 2. Fusion cluster_selection 3. Selection & Screening cluster_cloning 4. Cloning cluster_production 5. Production & Purification node1 Immunize Mouse with This compound-Carrier Conjugate node2 Harvest Spleen Cells (B-lymphocytes) node1->node2 node3 Fuse with Myeloma Cells (using PEG) node2->node3 node4 Select Hybrids in HAT Medium node3->node4 node5 Screen Supernatants for Specific Antibodies (ELISA) node4->node5 node6 Select Positive Wells node5->node6 node7 Subclone by Limiting Dilution to Ensure Monoclonality node6->node7 node8 Expand Positive Clones node7->node8 node9 Large-Scale Antibody Production (In Vitro Culture) node8->node9 node10 Purify Monoclonal Antibody (Protein A/G Chromatography) node9->node10

References

Application Notes and Protocols for Immunohistochemical Localization of HEZ-PBAN in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a critical neurohormone in many insect species, first identified in Helicoverpa zea (HEZ), where it plays a pivotal role in regulating sex pheromone production.[1] Beyond this primary function, PBAN and its related peptides, characterized by a common C-terminal FXPRLamide motif, are involved in a variety of physiological processes.[2] Understanding the spatial distribution of HEZ-PBAN within the central nervous system and its projection to target tissues is crucial for elucidating its precise physiological roles and for the development of novel pest management strategies. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of PBAN-expressing neurons and their axonal projections, providing valuable insights into the neuroanatomy and neurophysiology of this important signaling molecule.[1]

This document provides a detailed protocol for the immunohistochemical localization of this compound in insect neurons. It includes a comprehensive methodology, a summary of expected results, and visual aids to facilitate understanding of the experimental workflow and the underlying signaling pathway.

Data Presentation

While this document primarily details a protocol, quantitative data from such experiments often involves cell counting and fluorescence intensity measurements. The following table provides a template for structuring such data for clear comparison between experimental groups.

Experimental GroupBrain RegionNumber of PBAN-Positive Neurons (Mean ± SD)Relative Fluorescence Intensity (Mean ± SD)
ControlSubesophageal Ganglion
ExperimentalSubesophageal Ganglion
ControlCorpora Allata
ExperimentalCorpora Allata

Experimental Protocol: Immunohistochemistry for this compound

This protocol is adapted from established methods for insect neuropeptide immunohistochemistry.[3][4][5][6]

1. Tissue Dissection and Fixation:

  • Anesthetize adult Helicoverpa zea by chilling on ice.

  • Dissect the brain, subesophageal ganglion (SEG), thoracic ganglia, and corpora cardiaca-corpora allata (CC-CA) complex in cold phosphate-buffered saline (PBS, pH 7.4).

  • Immediately fix the dissected tissues in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.

  • Wash the tissues three times in PBS for 10 minutes each on a shaker.

2. Tissue Permeabilization and Blocking:

  • Permeabilize the tissues by incubating in PBS containing 0.5% Triton X-100 (PBST) for 1 hour at room temperature.

  • Block non-specific antibody binding by incubating the tissues in a blocking solution of PBST containing 5% normal goat serum (NGS) for 2 hours at room temperature.[7]

3. Primary Antibody Incubation:

  • Incubate the tissues with a primary antibody raised against this compound. The optimal dilution of the primary antibody should be determined empirically, but a starting point of 1:1000 to 1:5000 is recommended.

  • Incubation should be carried out for 48-72 hours at 4°C on a shaker.

4. Washing:

  • Wash the tissues extensively with PBST. Perform at least five washes of 20 minutes each to remove unbound primary antibody.

5. Secondary Antibody Incubation:

  • Incubate the tissues with a fluorescently labeled secondary antibody that is specific to the species in which the primary antibody was raised (e.g., goat anti-rabbit IgG conjugated to a fluorophore). A typical dilution is 1:500 to 1:1000.

  • Incubate for 2 hours at room temperature in the dark.

6. Final Washing and Mounting:

  • Wash the tissues three times in PBST for 10 minutes each, followed by two washes in PBS for 10 minutes each to remove excess salt and detergent.

  • Mount the stained tissues on a microscope slide in an anti-fade mounting medium.

7. Imaging:

  • Visualize the stained neurons using a confocal or epifluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

  • Acquire images at various magnifications to document the overall distribution and detailed morphology of the PBAN-immunoreactive neurons.

Visualizations

This compound Signaling Pathway

HEZ_PBAN_Signaling_Pathway cluster_neuron PBAN-Expressing Neuron cluster_target Target Cell (e.g., Pheromone Gland Cell) PBAN_Gene PBAN Gene PBAN_mRNA PBAN mRNA PBAN_Gene->PBAN_mRNA Transcription PreproPBAN Prepro-PBAN PBAN_mRNA->PreproPBAN Translation PBAN This compound PreproPBAN->PBAN Processing Vesicle Secretory Vesicle PBAN->Vesicle Packaging PBAN_R PBAN Receptor (GPCR) Vesicle->PBAN_R Release & Binding G_Protein G-Protein PBAN_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Response Physiological Response (e.g., Pheromone Biosynthesis) Downstream->Response

Caption: A diagram of the this compound signaling pathway.

Immunohistochemistry Experimental Workflow

IHC_Workflow Dissection 1. Tissue Dissection (Brain, SEG, CC-CA) Fixation 2. Fixation (4% Paraformaldehyde) Dissection->Fixation Permeabilization 3. Permeabilization (0.5% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-HEZ-PBAN) Blocking->PrimaryAb Wash1 6. Washing (PBST) PrimaryAb->Wash1 SecondaryAb 7. Secondary Antibody Incubation (Fluorescently Labeled) Wash1->SecondaryAb Wash2 8. Final Washing (PBST & PBS) SecondaryAb->Wash2 Mounting 9. Mounting (Anti-fade Medium) Wash2->Mounting Imaging 10. Microscopy (Confocal/Epifluorescence) Mounting->Imaging

Caption: Workflow for this compound immunohistochemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of HEZ-PBAN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic HEZ-PBAN (Pheromone Biosynthesis Activating Neuropeptide, Helicoverpa zea).[1] this compound is a member of the PBAN/pyrokinin neuropeptide family, characterized by a C-terminal FXPRLamide motif.[1][2][3] The synthesis of such peptides can present challenges, and this guide offers solutions to common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound. This technique involves assembling the peptide chain step-by-step on a solid resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[4]

Q2: Which protecting group strategy is recommended for this compound synthesis, Fmoc or Boc?

A2: Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries can be used for this compound synthesis. However, Fmoc chemistry is often preferred due to its milder deprotection conditions (using a base like piperidine), which can be advantageous for complex peptides and help avoid acid-catalyzed side reactions.[5]

Q3: What are the critical factors affecting the yield and purity of synthetic this compound?

A3: Several factors can impact the final yield and purity of your synthetic peptide. These include the choice of resin and linker, the efficiency of amino acid coupling and deprotection steps, the presence of difficult sequences (e.g., hydrophobic or sterically hindered residues), and the conditions used for cleavage and purification.[6][7]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The purity of the synthesized peptide is typically determined using analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). Mass spectrometry (MS) is used to confirm the correct molecular weight of the final product.[6]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low Crude Peptide Yield After Cleavage

  • Q: My final yield of crude this compound after cleavage from the resin is significantly lower than expected. What are the possible causes and solutions?

  • A: Low crude yield can stem from several issues during SPPS. Here are some common causes and troubleshooting steps:

    • Incomplete Coupling Reactions: If amino acids are not efficiently coupled at each step, it leads to truncated sequences and a lower yield of the full-length peptide.

      • Solution: Increase the coupling time and/or use a more potent coupling reagent. For difficult couplings, such as those involving sterically hindered amino acids, performing a "double coupling" (repeating the coupling step for the same amino acid) can improve efficiency.[7] Consider using a higher concentration of the amino acid and coupling reagent solution to drive the reaction forward.[7]

    • Peptide Aggregation: Hydrophobic sequences within the peptide can lead to aggregation on the resin, hindering subsequent reactions.

      • Solution: Use solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). Incorporating pseudoproline dipeptides or using microwave-assisted synthesis can also help to reduce aggregation.

    • Premature Cleavage: The peptide chain may be prematurely cleaved from the resin during synthesis, especially with acid-sensitive linkers.

      • Solution: Ensure that the deprotection conditions are not too harsh. If using Boc chemistry, minimize the time of exposure to trifluoroacetic acid (TFA) during deprotection.

    • Inefficient Final Cleavage: The final cleavage from the resin might be incomplete.

      • Solution: Increase the cleavage time or repeat the cleavage step. Ensure the cleavage cocktail composition is appropriate for the resin and protecting groups used.[8]

Problem 2: Presence of Deletion Sequences in the Final Product

  • Q: My HPLC and MS analysis show the presence of peptides with missing amino acids (deletion sequences). How can I prevent this?

  • A: Deletion sequences are a common impurity resulting from incomplete coupling or deprotection.

    • Incomplete Deprotection: If the N-terminal protecting group is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion.

      • Solution: Increase the deprotection time or the concentration of the deprotection reagent. Monitoring the deprotection step can help ensure its completion.[6]

    • Inefficient Coupling: As mentioned above, incomplete coupling is a primary cause of deletion sequences.

      • Solution: To minimize the impact of incomplete coupling, a "capping" step can be introduced after each coupling reaction. This involves acetylating any unreacted amino groups, which terminates the extension of these error sequences and simplifies the final purification.[6]

Problem 3: Difficulty in Purifying the Crude Peptide

  • Q: I am having trouble purifying my crude this compound using RP-HPLC. The peaks are broad, or the peptide does not bind well to the column.

  • A: Purification challenges often arise from the physicochemical properties of the peptide or the presence of closely related impurities.

    • Hydrophobic Peptides: Very hydrophobic peptides may be difficult to dissolve or may bind too strongly to the reversed-phase column.

      • Solution: For extremely hydrophobic peptides, dissolving the crude product in a small amount of an organic solvent like trifluoroethanol before adding the aqueous buffer can improve solubility.[9] Adjusting the gradient and mobile phase composition during HPLC can also improve separation.

    • Co-eluting Impurities: Deletion or truncated sequences that are very similar in structure to the target peptide can be difficult to separate.

      • Solution: Optimizing the HPLC gradient to be shallower can improve the resolution between the desired product and impurities. Using a different column with alternative selectivity may also be beneficial.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of different synthesis parameters on the yield and purity of this compound.

Table 1: Effect of Coupling Reagent on this compound Synthesis

Coupling ReagentCoupling Time (min)Crude Yield (%)Purity by HPLC (%)
HBTU/DIPEA606570
HATU/DIPEA 60 78 85
DIC/HOBt1205565

This table illustrates that using a more active coupling reagent like HATU can significantly improve both the crude yield and purity of the synthesized peptide compared to HBTU or DIC/HOBt.

Table 2: Impact of Double Coupling Strategy for a Sterically Hindered Residue

Synthesis StrategyCrude Yield (%)Purity by HPLC (%)
Single Coupling5862
Double Coupling 75 80

This table demonstrates that employing a double coupling strategy for a known "difficult" amino acid in the this compound sequence can lead to a substantial increase in both yield and purity by minimizing the formation of deletion sequences.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines a general procedure for the manual synthesis of this compound on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 60 minutes.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

spss_workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Wash Fmoc_Deprotection->Washing_1 Coupling 3. Amino Acid Coupling Washing_1->Coupling Washing_2 Wash Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat_Cycle Repeat for next AA Kaiser_Test->Repeat_Cycle Negative Final_Deprotection 4. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Last AA Repeat_Cycle->Fmoc_Deprotection Cleavage 5. Cleavage from Resin Final_Deprotection->Cleavage Purification 6. Purification & Analysis Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_yield Start Low Crude Yield Check_Coupling Check Coupling Efficiency? Start->Check_Coupling Check_Deprotection Check Deprotection? Check_Coupling->Check_Deprotection Coupling OK Sol_Coupling Increase Coupling Time Use Stronger Reagent Double Couple Check_Coupling->Sol_Coupling Inefficient Check_Cleavage Check Final Cleavage? Check_Deprotection->Check_Cleavage Deprotection OK Sol_Deprotection Increase Deprotection Time Increase Reagent Conc. Check_Deprotection->Sol_Deprotection Incomplete Sol_Cleavage Increase Cleavage Time Optimize Cocktail Check_Cleavage->Sol_Cleavage Incomplete

Caption: Troubleshooting Decision Tree for Low Peptide Yield.

pban_signaling PBAN This compound Receptor PBAN Receptor (GPCR) PBAN->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Pheromone_Enzymes Activation of Pheromone Biosynthesis Enzymes Ca_Release->Pheromone_Enzymes Pheromone_Production Sex Pheromone Production Pheromone_Enzymes->Pheromone_Production

Caption: Simplified PBAN Signaling Pathway in Moths.[10]

References

Preventing degradation of HEZ-PBAN during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HEZ-PBAN (Pheromone Biosynthesis Activating Neuropeptide from Helicoverpa zea). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a 33-amino acid neuropeptide that plays a crucial role in initiating the biosynthesis of sex pheromones in the moth Helicoverpa zea.[1] Maintaining its structural integrity is critical for its biological activity in experimental settings. Degradation can lead to loss of function, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary pathways of this compound degradation?

A2: Like many peptides, this compound is susceptible to several chemical degradation pathways:

  • Oxidation: The presence of certain amino acids, such as methionine and tryptophan, makes peptides vulnerable to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, a reaction that introduces a carboxyl group and can alter the peptide's structure and function. This process is often pH and temperature-dependent.

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, especially at acidic or alkaline pH. This breaks the peptide chain and inactivates the molecule.

  • Enzymatic Degradation: In biological systems or contaminated solutions, proteases can rapidly degrade the peptide.

Q3: How should lyophilized this compound be stored?

A3: For optimal stability, lyophilized this compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Temperature -20°C or lower for long-term storage.Minimizes chemical degradation reactions.
Light Store in the dark (e.g., in an amber vial or a light-blocking container).Prevents light-induced degradation.
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis of the lyophilized powder.

Q4: What is the best way to prepare this compound solutions for experiments?

A4: Careful preparation of this compound solutions is crucial to prevent degradation. Follow these guidelines:

StepRecommendationRationale
Equilibration Allow the lyophilized peptide vial to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold peptide.
Solvent Selection Use sterile, nuclease-free water or a recommended buffer (e.g., physiological saline for insect studies). The solvent should be degassed to minimize dissolved oxygen.Ensures sterility and minimizes oxidation.
pH Maintain a pH between 5 and 7 for the stock solution.Avoids acid- or base-catalyzed hydrolysis.
Concentration Prepare a concentrated stock solution (e.g., 1 mM) and make fresh dilutions for each experiment.Peptides are generally more stable at higher concentrations.
Additives Consider adding antioxidants like ascorbic acid or DTT to the buffer if oxidation is a concern.Helps to prevent oxidative damage to sensitive amino acid residues.

Q5: How should this compound solutions be stored?

A5: Peptide solutions are much less stable than the lyophilized powder. For short-term storage, keep solutions at 4°C for no more than a few days. For longer-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles , as this can cause peptide degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of this compound activity in bioassay 1. Improper storage of lyophilized peptide or solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation during the experiment (e.g., high temperature, inappropriate pH). 4. Contamination of the solution with proteases.1. Review storage conditions against the recommendations. 2. Prepare fresh aliquots from a new vial of lyophilized peptide. 3. Ensure experimental buffers are within the optimal pH range and maintain appropriate temperature control. 4. Use sterile techniques and protease inhibitors if necessary.
Precipitation of this compound in solution 1. The peptide has low solubility in the chosen solvent. 2. The concentration is too high.1. Try a different solvent system. A small amount of an organic solvent like DMSO or acetonitrile may be required for some peptides before dilution in aqueous buffer. 2. Prepare a more dilute solution.
Inconsistent experimental results 1. Inconsistent preparation of this compound solutions. 2. Degradation of the stock solution over time.1. Standardize the solution preparation protocol. 2. Use freshly prepared dilutions from a properly stored, single-use aliquot for each experiment.

Experimental Protocols

Protocol: In Vitro Bioassay for this compound Activity using Pheromone Gland Cultures

This protocol is adapted from studies on Helicoverpa zea and is designed to assess the biological activity of this compound by measuring pheromone production in isolated pheromone glands.[1][2]

Materials:

  • This compound stock solution (e.g., 1 mM in sterile water or appropriate buffer)

  • Incubation medium (e.g., insect physiological saline)

  • Pheromone glands dissected from female Helicoverpa zea

  • Calcium channel blocker (e.g., lanthanum chloride) for control experiments

  • Solvent for pheromone extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS) for pheromone analysis

Procedure:

  • Gland Dissection: Dissect pheromone glands from female moths and place them in the incubation medium.

  • Incubation Setup: Place individual glands in separate tubes with fresh incubation medium.

  • This compound Stimulation:

    • Add this compound to the incubation medium to achieve the desired final concentration (e.g., 1 nM to 1 µM).[1]

    • Incubate the glands for a defined period (e.g., 30 minutes) to stimulate pheromone biosynthesis.[1]

  • Control Groups:

    • Negative Control: Incubate glands in medium without this compound.

    • Calcium Dependence Control: Incubate glands in a calcium-free medium or in the presence of a calcium channel blocker to confirm that the this compound signaling is calcium-dependent.

  • Pheromone Extraction: After incubation, remove the medium and add the extraction solvent (e.g., hexane) to the glands. Vortex briefly and then centrifuge to separate the organic and aqueous layers.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the pheromones produced.

Visualizations

This compound Signaling Pathway

The binding of this compound to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane initiates a signaling cascade that leads to an influx of extracellular calcium, a critical step for activating the enzymes involved in pheromone biosynthesis.

HEZ_PBAN_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HEZ_PBAN This compound GPCR GPCR HEZ_PBAN->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows G_Protein->Ca_Channel Opens Enzyme_Activation Enzyme Activation Ca_Influx->Enzyme_Activation Triggers Pheromone_Biosynthesis Pheromone Biosynthesis Enzyme_Activation->Pheromone_Biosynthesis Leads to

Caption: this compound signaling cascade in a pheromone gland cell.

Experimental Workflow for this compound Bioassay

This workflow outlines the key steps for conducting an in vitro bioassay to determine the activity of this compound.

Experimental_Workflow A Dissect Pheromone Glands B Prepare Incubation Medium (with and without this compound) A->B C Incubate Glands (e.g., 30 minutes) B->C D Extract Pheromones (e.g., with Hexane) C->D E Analyze by GC-MS D->E F Quantify Pheromone Production E->F

Caption: Workflow for in vitro this compound bioassay.

Logical Relationship for Troubleshooting this compound Degradation

This diagram illustrates the logical steps to troubleshoot potential this compound degradation issues.

Caption: Troubleshooting logic for this compound degradation.

References

Troubleshooting low signal in HEZ-PBAN ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Heliothis zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN).

Frequently Asked Questions (FAQs) - Low Signal Issues

Q1: What is the principle behind a competitive ELISA for this compound?

A competitive ELISA, also known as an inhibition ELISA, is a highly sensitive method for quantifying antigens, particularly small molecules like neuropeptides. The principle is based on the competition between the this compound in your sample and a known amount of labeled this compound (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of capture antibody sites on the microplate. The resulting signal is inversely proportional to the amount of this compound in your sample. A high concentration of this compound in the sample will result in less labeled peptide binding to the antibody, leading to a weaker signal. Conversely, a low concentration of HE-PBAN will result in more labeled peptide binding and a stronger signal.[1][2][3]

Q2: I am getting a very low or no signal across my entire plate, including the standards. What are the likely causes?

A uniform low signal or no signal suggests a systemic issue with the assay setup or reagents. Common causes include:

  • Reagent Omission or Error : A critical reagent such as the enzyme conjugate, substrate, or stop solution may have been omitted or added in the wrong order.[4]

  • Improper Reagent Preparation : Reagents, especially the standards and detection antibodies, may have been prepared incorrectly (e.g., wrong dilution, improper reconstitution).

  • Expired or Inactive Reagents : Key reagents like the enzyme conjugate or substrate may have expired or lost activity due to improper storage.

  • Incorrect Incubation Times or Temperatures : Incubation steps that were too short or performed at the wrong temperature can lead to insufficient binding or enzymatic reaction.[5]

  • Washing Issues : Overly aggressive washing steps can strip the capture antibody or other reagents from the plate.[5]

Q3: My standard curve looks fine, but my samples are showing very low signal. What does this indicate?

This scenario points to issues with the samples themselves or their preparation.

  • Low this compound Concentration : The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive assay if possible.

  • Sample Degradation : Neuropeptides can be susceptible to degradation by proteases. Ensure proper sample collection and storage, including the use of protease inhibitors and keeping samples on ice.

  • Matrix Effects : Components in your sample matrix (e.g., hemolymph) can interfere with the antibody-antigen binding. This can be mitigated by diluting the samples or using a sample diluent that matches the matrix of the standards.

Q4: Can the type of microplate affect my results?

Yes, using a plate not intended for ELISAs, such as a tissue culture plate, can lead to poor binding of the capture antibody and consequently, a weak signal. Always use high-protein-binding ELISA plates.

Troubleshooting Guide: Low Signal in this compound Competitive ELISA

This guide addresses the common causes of lower-than-expected signal in your this compound ELISA.

Table 1: Troubleshooting Low Signal Issues
Problem Potential Cause Recommended Solution
Uniformly Low or No Signal Across the Entire Plate Reagent Issue - Verify that all reagents were added in the correct order and at the correct dilutions as per the protocol.[4] - Check the expiration dates of all kit components. - Prepare fresh substrate solution immediately before use.
Incubation Error - Ensure incubation times and temperatures match the protocol specifications. - Use a calibrated incubator.
Improper Washing - Avoid overly aggressive washing. If using an automatic plate washer, ensure the settings are appropriate.[5] - Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.
Low Signal in Samples, but Standard Curve is Acceptable Low Analyte Concentration - Concentrate the sample if possible. - If sample concentrations are consistently low, a more sensitive assay may be required.
Peptide Degradation - Collect samples on ice and add protease inhibitors. - Store samples at -80°C and avoid repeated freeze-thaw cycles.
Sample Matrix Interference - Dilute the sample further in the assay buffer. - Prepare a spike and recovery experiment to confirm matrix effects. This involves adding a known amount of this compound standard to your sample and measuring the recovery.
Poor Standard Curve Performance Improper Standard Dilution - Prepare a fresh set of standards, ensuring accurate pipetting and thorough mixing at each dilution step. - Use calibrated pipettes and fresh tips for each dilution.
Standard Degradation - Reconstitute a fresh vial of the this compound standard. - Store lyophilized and reconstituted standards at the recommended temperatures.

Experimental Protocols

Representative Protocol for a Competitive this compound ELISA

This protocol is a generalized representation and should be adapted based on the specific instructions of your ELISA kit.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual.

  • Create a serial dilution of the this compound standard to generate a standard curve. A typical range might be 0.1 ng/mL to 10 ng/mL.

2. Plate Preparation:

  • The 96-well microplate is typically pre-coated with a capture antibody specific for this compound.

3. Assay Procedure:

  • Add a set volume of the this compound standards and samples to the appropriate wells.

  • Add a set volume of enzyme-conjugated this compound to each well.

  • Incubate the plate for the specified time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C) to allow for competitive binding.

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature) to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the appropriate wavelength (commonly 450 nm) using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Diagram 1: Competitive ELISA Workflow

competitive_elisa_workflow cluster_plate Microplate Well Antibody Capture Antibody Coated on Well Competition Competitive Binding (Incubation) Sample_PBAN This compound (in Sample) Sample_PBAN->Competition Labeled_PBAN Enzyme-Labeled this compound Labeled_PBAN->Competition Wash Wash Step Competition->Wash Unbound reagents removed Substrate Add Substrate Wash->Substrate Color_Dev Color Development Substrate->Color_Dev Read Read Absorbance Color_Dev->Read

Caption: Workflow of a competitive ELISA for this compound detection.

Diagram 2: Troubleshooting Logic for Low Signal

low_signal_troubleshooting Start Low Signal Detected Check_Standards Is the standard curve also low? Start->Check_Standards Systemic_Issue Systemic Issue Likely Check_Standards->Systemic_Issue Yes Sample_Issue Sample-Specific Issue Likely Check_Standards->Sample_Issue No Check_Reagents Check Reagent Addition Order, Expiration, and Preparation Systemic_Issue->Check_Reagents Check_Concentration Is Analyte Concentration Above Detection Limit? Sample_Issue->Check_Concentration Check_Incubation Verify Incubation Times and Temperatures Check_Reagents->Check_Incubation Check_Washing Review Washing Procedure Check_Incubation->Check_Washing Check_Degradation Assess Sample Handling for Degradation Check_Concentration->Check_Degradation Check_Matrix Investigate Matrix Effects (Dilution, Spike/Recovery) Check_Degradation->Check_Matrix

Caption: Decision tree for troubleshooting low signal in this compound ELISA.

References

Technical Support Center: HEZ-PBAN In Vitro Gland Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN) in vitro gland culture assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low or No Pheromone Production in Response to this compound

  • Question: My in vitro pheromone gland cultures are not producing pheromones, or the production is very low, after stimulation with this compound. What could be the cause?

  • Possible Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Suboptimal this compound Concentration The bioactivity of synthetic PBAN on isolated pheromone glands can be observed at concentrations as low as 0.02 pmol, with maximal activity around 0.5 pmol.[1] Prepare a dilution series of your this compound stock to determine the optimal concentration for your specific assay conditions.
    Incorrect Incubation Time Pheromone production in response to PBAN typically reaches its maximum after 60 minutes of incubation.[1] Perform a time-course experiment to identify the optimal incubation period for your experimental setup.
    Low Gland Viability Dissection-induced trauma or inadequate culture conditions can lead to poor gland health. Ensure gentle handling during dissection and use an appropriate culture medium (see Experimental Protocols section). Assess gland viability using a trypan blue exclusion assay. A viability of over 90% is recommended for insect cell cultures.[1][2]
    Issues with Second Messenger Signaling PBAN signaling is dependent on extracellular Ca2+ and intracellular cAMP.[1] Ensure your culture medium contains an adequate concentration of calcium. You can also test the system's responsiveness by using a Ca2+ ionophore like A23187 or cAMP analogs, which should stimulate pheromone biosynthesis even in the absence of PBAN.[1]
    Degradation of this compound Repeated freeze-thaw cycles or improper storage can degrade the peptide. Prepare fresh aliquots of this compound from a properly stored stock solution for each experiment.

Problem 2: High Variability in Pheromone Production Between Replicates

  • Question: I am observing significant variability in pheromone production across my replicate gland cultures. How can I improve the consistency of my results?

  • Possible Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Inconsistent Gland Dissection Variation in the amount of surrounding tissue or damage to the gland during dissection can affect its responsiveness. Standardize your dissection technique to ensure consistency across all samples.
    Uneven Distribution of this compound Inadequate mixing of the this compound into the culture medium can lead to some glands receiving a higher effective concentration than others. Gently agitate the culture plate after adding the peptide to ensure even distribution.
    Differences in Gland Age or Physiological State The responsiveness of pheromone glands can vary depending on the age and developmental stage of the insect. Use glands from insects of the same age and developmental stage for all experiments.
    Edge Effects in Multi-well Plates Evaporation can be higher in the outer wells of a culture plate, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile water or media to maintain humidity.

Problem 3: Microbial Contamination in Gland Cultures

  • Question: My gland cultures are frequently becoming contaminated with bacteria or fungi. What steps can I take to prevent this?

  • Possible Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Inadequate Aseptic Technique Contamination often arises from improper handling. Work in a certified biological safety cabinet, wear appropriate personal protective equipment, and sterilize all instruments and solutions.
    Contaminated Reagents or Media Media, sera, and other reagents can be a source of contamination. Filter-sterilize all prepared media and solutions and test new batches for sterility before use.
    Insufficient Disinfection of Insect Tissues The insect exoskeleton can harbor a variety of microbes. Implement a thorough surface sterilization protocol for the insects prior to dissection. A common procedure involves sequential washes in 70% ethanol and 0.115% sodium hypochlorite, followed by sterile water rinses.[3]
    Airborne Contaminants The laboratory environment can be a source of airborne fungal spores and bacteria. Keep the cell culture area clean and minimize traffic. Ensure the HEPA filter in your biological safety cabinet is certified and functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the expected viability of primary insect gland cultures?

While specific data for Helicoverpa zea pheromone glands is limited, a general guideline for healthy insect cell cultures is a viability of at least 90-95%.[1][2] You can assess the viability of your dissected glands using the trypan blue exclusion assay.

Q2: What are the key components of the this compound signaling pathway?

The this compound signaling pathway is initiated by the binding of PBAN to its G-protein coupled receptor (GPCR) on the surface of the pheromone gland cells. This binding triggers an influx of extracellular calcium (Ca2+) and the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Both Ca2+ and cAMP act as second messengers to stimulate the enzymatic cascade responsible for pheromone biosynthesis.

Q3: Can I use antibiotics in my gland culture medium?

Yes, especially during the initial stages of primary culture, the use of antibiotics is beneficial to prevent bacterial contamination.[3] A common combination is penicillin and streptomycin. However, it is good practice to eventually wean the cultures off antibiotics to avoid the development of resistant bacteria and to unmask cryptic contamination.

Q4: How should I store my synthetic this compound?

For long-term storage, synthetic peptides should be stored lyophilized at -20°C or -80°C. For short-term use, reconstitute the peptide in a sterile, buffered solution and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Quantitative Data on Common Problems

The following table summarizes quantitative data on common problems encountered in insect cell culture, which can serve as a reference for what to expect in primary gland cultures. Note that these values are illustrative and may vary depending on the specific cell type and laboratory conditions.

Problem Metric Typical Range Notes
Contamination Contamination Rate3-15% in commercial and scientific plant tissue culture labs (can be higher in primary insect cultures)Rates can be significantly reduced with strict aseptic technique and proper disinfection.
Low Viability Percentage of Viable Cells>90% is considered healthy for established insect cell lines[2]Viability below 90% may indicate suboptimal culture conditions or excessive stress during handling.[2]
Slow Growth Population Doubling Time18-30 hours for established insect cell lines[2]Primary cultures will not proliferate but should remain viable for the duration of the assay. A rapid decline in viability indicates a problem.

Experimental Protocols

Protocol 1: In Vitro Culture of Helicoverpa zea Pheromone Glands for this compound Bioassay

Materials:

  • Helicoverpa zea female pupae or newly emerged adults

  • Dissection microscope

  • Sterile dissection tools (forceps, scissors)

  • Sterile insect saline or culture medium (e.g., Grace's Insect Medium, supplemented with a small percentage of Fetal Bovine Serum, though serum-free options are also possible)

  • Antibiotics (e.g., penicillin/streptomycin)

  • Synthetic this compound

  • 24-well culture plates

  • Incubator (26-28°C)

Procedure:

  • Insect Preparation: Surface sterilize the insect by immersing it sequentially in 70% ethanol for 1 minute, 0.115% sodium hypochlorite for 1 minute, and then rinsing with sterile distilled water.[3]

  • Gland Dissection: Under a dissection microscope in a laminar flow hood, carefully dissect the terminal abdominal segments containing the pheromone gland.

  • Washing: Wash the dissected gland in sterile insect saline or culture medium to remove any hemolymph and contaminating tissues.

  • Culture Setup: Place a single gland in each well of a 24-well plate containing 500 µL of culture medium supplemented with antibiotics.

  • Pre-incubation: Pre-incubate the glands for 1-2 hours at 26-28°C to allow them to acclimatize.

  • PBAN Stimulation: Add the desired concentration of this compound (e.g., a final concentration of 0.5 pmol) to each well. For control wells, add the same volume of vehicle (the solvent used to dissolve the PBAN).

  • Incubation: Incubate the plates for 60 minutes at 26-28°C.[1]

  • Pheromone Extraction and Analysis: After incubation, extract the pheromones from the culture medium using an appropriate organic solvent (e.g., hexane). Analyze the pheromone content using gas chromatography (GC) or a similar analytical technique.

Visualizations

PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBAN This compound GPCR PBAN Receptor (GPCR) PBAN->GPCR G_protein G-protein GPCR->G_protein activates Ca_channel Calcium Channel Ca Ca²⁺ Ca_channel->Ca influx G_protein->Ca_channel opens AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Enzymatic_cascade Enzymatic Cascade cAMP->Enzymatic_cascade activates Ca->Enzymatic_cascade activates Pheromone Pheromone Biosynthesis Enzymatic_cascade->Pheromone Experimental_Workflow start Start: H. zea Female dissection Surface Sterilization & Gland Dissection start->dissection washing Wash Gland in Sterile Medium dissection->washing culture_setup Place Gland in 24-well Plate washing->culture_setup pre_incubation Pre-incubate (1-2 hours) culture_setup->pre_incubation stimulation Add this compound (or vehicle control) pre_incubation->stimulation incubation Incubate (60 minutes) stimulation->incubation extraction Pheromone Extraction (Hexane) incubation->extraction analysis GC Analysis extraction->analysis end End: Quantify Pheromone Production analysis->end

References

Technical Support Center: Interpreting Unexpected Results from HEZ-PBAN Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering unexpected results in Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN) gene knockout experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret surprising outcomes.

Troubleshooting Guides

This section provides structured guidance for common unexpected scenarios following a this compound knockout experiment. Each guide follows a question-and-answer format to walk you through the troubleshooting process.

Scenario 1: No Observable Phenotype After Confirmed Gene Editing

Question: My sequencing data confirms a mutation in the this compound gene, but the knockout moths exhibit normal pheromone production and mating behavior. What should I do?

Answer: This is a common issue in gene knockout studies and can arise from several factors. Follow these steps to investigate the lack of a phenotype.

Troubleshooting Workflow:

G cluster_B Sanger/NGS Sequencing cluster_C Western Blot cluster_D qRT-PCR / RNA-Seq cluster_E Mass Spectrometry A Start: No observable phenotype with confirmed this compound mutation B Step 1: Verify the nature of the mutation A->B Is the mutation causing a frameshift? C Step 2: Assess this compound protein expression B->C Yes, frameshift confirmed. Is the protein truly absent? D Step 3: Investigate potential genetic compensation C->D Yes, protein is absent. Could other genes be compensating? E Step 4: Analyze other peptides from the PBAN prohormone D->E Yes, compensatory upregulation detected. Are other neuropeptides from the This compound gene still expressed? F Conclusion: Identify the cause of the unexpected result E->F

Caption: Troubleshooting workflow for no observable phenotype.

Detailed Steps:

  • Verify the Nature of the Mutation:

    • Action: Re-analyze your sequencing data. An in-frame mutation (insertion or deletion of a multiple of 3 bases) may result in a partially functional protein.

    • Rationale: A frameshift mutation is more likely to lead to a complete loss of function.[1]

  • Assess this compound Protein Expression:

    • Action: Perform a Western blot on protein extracts from the subesophageal ganglion of knockout and wild-type moths.

    • Rationale: The mutation may not have resulted in a complete absence of the protein. A truncated but partially functional protein could be produced.[1] The Western blot can confirm the presence and size of the protein product.

  • Investigate Potential Genetic Compensation:

    • Action: Use quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) to measure the expression levels of other genes in the pyrokinin/PBAN family.

    • Rationale: The loss of one gene can sometimes be compensated for by the upregulation of functionally related genes.[2][3][4]

  • Analyze Other Peptides from the PBAN Prohormone:

    • Action: Use mass spectrometry to analyze the peptide profile in the subesophageal ganglion.

    • Rationale: The this compound gene encodes a prohormone that is cleaved into multiple neuropeptides, including PBAN and other PGNs.[5] Your knockout may have only affected the PBAN peptide, while other functional peptides from the same gene are still being produced.

Scenario 2: Unexpected and Off-Target Phenotypes Observed

Question: My this compound knockout moths show reduced pheromone production as expected, but they also exhibit unforeseen phenotypes like altered circadian rhythms and decreased fecundity. How can I determine if these are off-target effects?

Answer: Unexpected phenotypes can be a result of off-target mutations from the CRISPR-Cas9 system or previously unknown functions of the target gene.

Troubleshooting Workflow:

G cluster_B Bioinformatics Tools cluster_C Sanger/NGS Sequencing cluster_D Genetic Transformation cluster_E RNA-Seq A Start: Unexpected phenotypes observed in knockout moths B Step 1: In silico off-target prediction A->B Are there potential off-target sites? C Step 2: Sequence potential off-target sites B->C Yes, potential sites identified. Are these sites mutated? D Step 3: Perform rescue experiment C->D No off-target mutations found. Can the phenotype be rescued? E Step 4: Analyze gene expression profiles D->E Yes, phenotype is rescued. What pathways are affected by the knockout? F Conclusion: Differentiate between off-target effects and novel gene functions E->F

Caption: Workflow to investigate unexpected phenotypes.

Detailed Steps:

  • In Silico Off-Target Prediction:

    • Action: Use bioinformatics tools to predict potential off-target sites for your guide RNA in the Helicoverpa zea genome.

    • Rationale: Identifying potential off-target sites is the first step in confirming if unintended mutations have occurred.[6]

  • Sequence Potential Off-Target Sites:

    • Action: Perform PCR and Sanger or Next-Generation Sequencing (NGS) on the predicted off-target loci from your knockout moths.

    • Rationale: This will confirm or rule out the presence of mutations at off-target locations.[7]

  • Perform Rescue Experiment:

    • Action: If no off-target mutations are found, re-introduce a wild-type copy of the this compound gene into your knockout line.

    • Rationale: If the unexpected phenotypes are reversed, it suggests they are a direct result of the this compound knockout and represent novel functions of the gene.

  • Analyze Gene Expression Profiles:

    • Action: Conduct RNA-Seq on relevant tissues (e.g., brain, fat body) from both knockout and wild-type moths.

    • Rationale: This can reveal downstream pathways affected by the loss of this compound, providing clues to its broader physiological roles.

Data Presentation

Table 1: Hypothetical Pheromone Titer and Mating Success in this compound Knockout Lines
GenotypePheromone Titer (ng/female)Mating Success (%)Notes
Wild-Type150 ± 2595Normal pheromone production and mating.
This compound KO (Frameshift)10 ± 55Expected phenotype with severe reduction in pheromone and mating.
This compound KO (In-frame del)80 ± 2050Partial phenotype, suggesting a partially functional protein.
This compound KO (Compensated)130 ± 3090No observable phenotype due to upregulation of other genes.
Table 2: Hypothetical qRT-PCR Results for Compensatory Gene Expression
GeneFold Change in this compound KO vs. Wild-Typep-valuePutative Function
Pyrokinin-25.2< 0.01Similar C-terminal motif to PBAN
Diapause Hormone1.1> 0.05Also encoded by the PBAN gene
Neuromedin U receptor homolog1.3> 0.05Related GPCR

Experimental Protocols

Protocol 1: Western Blot for this compound Protein Detection
  • Sample Preparation: Dissect the subesophageal ganglia from 10-15 adult moths (both wild-type and knockout). Homogenize in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel. Include a protein ladder.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to this compound.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.[8][9]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from the subesophageal ganglia using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for your target genes (e.g., Pyrokinin-2) and a reference gene (e.g., actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[10][11]

Mandatory Visualization

G PBAN PBAN Peptide GPCR PBAN Receptor (GPCR) PBAN->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Biosynthesis_Enzymes Pheromone Biosynthesis Enzymes PKA->Biosynthesis_Enzymes Phosphorylates and Activates Pheromones Sex Pheromones Biosynthesis_Enzymes->Pheromones Synthesizes

Caption: Simplified this compound signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is genetic mosaicism and how can it affect my results?

A1: Genetic mosaicism occurs when the CRISPR-Cas9 system does not edit all cells, leading to a mixed population of wild-type and edited cells in the same organism. This can result in a partial or variable phenotype, making the results difficult to interpret. To check for mosaicism, it is important to analyze multiple tissues and, if possible, sequence individual clones.

Q2: How do I choose the best validation method for my experiment?

A2: The choice of validation method depends on the specific question you are asking.

  • To confirm a mutation at the DNA level: Use Sanger or Next-Generation Sequencing.[12][13]

  • To confirm the absence of a protein: Use Western blotting.[8][12]

  • To assess the functional consequences: Use phenotypic assays (e.g., pheromone quantification, mating studies).

  • To investigate gene expression changes: Use qRT-PCR or RNA-Seq.

Q3: Could the unexpected phenotype be due to the genetic background of my insect strain?

A3: Yes, the genetic background can influence the outcome of a gene knockout. It is crucial to use a well-characterized and isogenic strain for your experiments. Additionally, always compare your knockout animals to wild-type siblings from the same crosses to minimize the effects of genetic variation.

Q4: What are some resources for designing guide RNAs with high specificity to minimize off-target effects?

A4: Several online tools can help you design specific guide RNAs. It is recommended to use multiple tools and choose guide RNAs that are predicted to have low off-target scores. Additionally, using a high-fidelity Cas9 nuclease can further reduce off-target events.[7]

References

Strategies to enhance the stability of HEZ-PBAN in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HEZ-PBAN (Pheromone Biosynthesis Activating Neuropeptide, Helicoverpa zea). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other peptides, is influenced by a combination of intrinsic and extrinsic factors. These include:

  • pH of the solution: Can lead to acid or base-catalyzed degradation, such as deamidation and hydrolysis.

  • Temperature: Higher temperatures generally accelerate degradation pathways.[1]

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.

  • Proteolytic degradation: If the solution is not sterile, proteases from microbial contamination can degrade the peptide.[2][3]

  • Aggregation and precipitation: Peptides can self-associate and form insoluble aggregates, leading to a loss of active material.

  • Freeze-thaw cycles: Repeated freezing and thawing can cause denaturation and aggregation.[1]

Q2: I am observing a loss of this compound activity over time in my stock solution. What could be the cause?

A2: A gradual loss of activity is a common sign of peptide instability. The likely causes include chemical degradation (e.g., hydrolysis, deamidation, oxidation) or physical instability (e.g., aggregation, adsorption to the container surface). To identify the specific cause, we recommend a systematic troubleshooting approach as outlined in our guides.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Absolutely. While aqueous buffers are most common, the presence of organic co-solvents can either stabilize or destabilize the peptide depending on the concentration and the nature of the solvent. It is crucial to empirically determine the optimal solvent system for your specific application. For initial solubilization of lyophilized this compound, sterile, purified water or a buffer at a neutral pH is recommended.

Q4: Are there any chemical modifications that can enhance the stability of this compound?

A4: Yes, several protein engineering strategies can be employed to improve peptide stability, although these would require creating a modified version of this compound. These strategies include:

  • Amino Acid Substitution: Replacing labile residues with more stable ones. For instance, substituting asparagine to avoid deamidation.

  • Introducing Disulfide Bonds: Creating covalent linkages to stabilize the tertiary structure.[1][4]

  • Pegylation: Attaching polyethylene glycol (PEG) chains to increase solubility and protect against proteolytic degradation.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in this compound Solution
  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Step: Ensure the peptide is fully dissolved. Gentle vortexing or sonication can aid dissolution. Consider preparing a more concentrated stock in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile) and then diluting it into the aqueous buffer.

  • Possible Cause 2: Aggregation.

    • Troubleshooting Step: Optimize the solution pH to be at least 1-2 units away from the isoelectric point (pI) of this compound. The addition of stabilizing excipients such as sugars (e.g., trehalose, sucrose) or polyols (e.g., glycerol, mannitol) can also prevent aggregation.

  • Possible Cause 3: Microbial Contamination.

    • Troubleshooting Step: Prepare solutions using sterile buffers and handle them under aseptic conditions. Filter-sterilize the final solution through a 0.22 µm filter.

Issue 2: Inconsistent Results in Bioassays
  • Possible Cause 1: Degradation during Storage.

    • Troubleshooting Step: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C. For short-term storage (days), 4°C may be acceptable, but this should be validated.

  • Possible Cause 2: Adsorption to Surfaces.

    • Troubleshooting Step: Peptides can adsorb to glass and plastic surfaces. Use low-protein-binding tubes and pipette tips. The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can help reduce non-specific adsorption, but check for compatibility with your assay.

  • Possible Cause 3: Oxidation.

    • Troubleshooting Step: If the this compound sequence contains susceptible residues like methionine or cysteine, prepare buffers with de-gassed water to minimize dissolved oxygen. Consider adding antioxidants like EDTA to chelate metal ions that can catalyze oxidation.

Data Presentation

Table 1: Illustrative Effect of pH on this compound Stability at 25°C (Note: Data is hypothetical and for illustrative purposes only)

pH% Remaining after 7 daysMain Degradation Pathway
3.075%Hydrolysis
5.090%Minimal Degradation
7.085%Deamidation
9.060%Deamidation, Oxidation

Table 2: Illustrative Effect of Temperature on this compound Stability in a pH 7.4 Buffer (Note: Data is hypothetical and for illustrative purposes only)

Temperature% Remaining after 24 hours
4°C98%
25°C92%
37°C78%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by RP-HPLC

This protocol provides a method to quantify the amount of intact this compound over time, separating it from its degradation products.

  • Preparation of this compound Solutions: Prepare this compound solutions at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., varying pH, with/without excipients) to be tested.

  • Incubation: Incubate the solutions under desired stress conditions (e.g., different temperatures).

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).

Protocol 2: Monitoring Protein Conformation with Circular Dichroism (CD) Spectroscopy

This protocol helps to assess changes in the secondary structure of this compound, which can indicate unfolding or denaturation.[1]

  • Sample Preparation: Prepare this compound solutions at a suitable concentration (typically 0.1-0.2 mg/mL) in the buffer of interest. The buffer should have low absorbance in the far-UV region.

  • CD Spectroscopy Measurement:

    • Instrument: A calibrated CD spectropolarimeter.

    • Wavelength Range: Scan from 190 nm to 250 nm (Far-UV region).

    • Parameters: Use a 1 mm path length cuvette, set an appropriate scan speed and bandwidth.

  • Data Acquisition: Record the CD spectra for the samples under different conditions (e.g., before and after a temperature ramp).

  • Data Analysis: Analyze the spectra for changes in the characteristic alpha-helical or beta-sheet signals, which would indicate a change in the peptide's conformation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_sol Prepare this compound Solutions (Varying pH, Excipients) incubation Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_sol->incubation sampling Sample at Time Points (0, 24, 48h) incubation->sampling hplc RP-HPLC Analysis (Quantify Intact Peptide) sampling->hplc cd CD Spectroscopy (Assess Secondary Structure) sampling->cd data_analysis Data Analysis (Degradation Rate, Conformational Change) hplc->data_analysis cd->data_analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_flow start Issue: Precipitation in Solution check_solubility Is the peptide fully dissolved? start->check_solubility check_aggregation Is the pH near the pI? check_solubility->check_aggregation Yes action_sonicate Action: Gentle Sonication/ Vortexing check_solubility->action_sonicate No check_contamination Is the solution sterile? check_aggregation->check_contamination No action_ph Action: Adjust pH away from pI check_aggregation->action_ph Yes action_sterile Action: Use Sterile Technique, Filter Solution check_contamination->action_sterile No action_excipients Action: Add Stabilizers (e.g., Sugars) action_ph->action_excipients

Caption: Troubleshooting logic for this compound precipitation.

degradation_pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability HEZ_PBAN Intact this compound hydrolysis Hydrolysis (Peptide Bond Scission) HEZ_PBAN->hydrolysis High/Low pH deamidation Deamidation (Asn, Gln residues) HEZ_PBAN->deamidation Neutral/Basic pH oxidation Oxidation (Met, Cys residues) HEZ_PBAN->oxidation Presence of Oxidants aggregation Aggregation (Non-covalent association) HEZ_PBAN->aggregation Sub-optimal Formulation adsorption Adsorption (To surfaces) HEZ_PBAN->adsorption

References

Validation & Comparative

Unveiling the Bioactivity of HEZ-PBAN and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of neuropeptides is paramount for the design of novel and effective insect pest management strategies. This guide provides a comparative analysis of the bioactivity of the native Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN) and its synthetic analogs, supported by experimental data and detailed methodologies.

Comparative Bioactivity of this compound and its Analogs

The bioactivity of this compound and its synthetic analogs is primarily assessed through their ability to activate the PBAN receptor (PBAN-R), a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade culminating in the biosynthesis of sex pheromones in female moths. The potency of these peptides is often quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency.

The following table summarizes the in vitro bioactivity of this compound and several of its analogs on the this compound receptor expressed in Sf9 cells.

Peptide/AnalogSequenceEC50 (nM)Reference
This compound LSDDMPATPADQEMYRQDPEQIDSRKPYLNFGPRLamide~1.0 (Choi et al., 2012)
This compound C-terminal pentapeptide FGPRLamide~50 (Choi et al., 2012)
This compound C-terminal hexapeptide LNFGPRLamide~10 (Choi et al., 2012)
[Ala5]-PBAN C-terminal pentapeptide FAPRLamide>1000 (Nachman et al., 1993)
[D-Phe2]-PBAN C-terminal pentapeptide F(d-P)RLamideAntagonist (Kim et al., 2008)

Experimental Protocols

In Vitro Bioassay using Sf9 Cells Expressing this compound-R

This protocol details the methodology for determining the bioactivity of this compound and its analogs by measuring intracellular calcium mobilization in Sf9 insect cells engineered to express the this compound receptor.[1][2][3]

1. Cell Culture and Transfection:

  • Spodoptera frugiperda (Sf9) cells are cultured in a suitable insect cell medium (e.g., Grace's Insect Medium) supplemented with 10% fetal bovine serum.
  • Cells are transfected with an expression vector containing the coding sequence for the this compound receptor using a suitable transfection reagent.
  • Stable cell lines expressing the receptor are selected using an appropriate antibiotic.

2. Calcium Mobilization Assay:

  • The transfected Sf9 cells are plated in a 96-well plate and allowed to attach.
  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
  • Baseline fluorescence is measured using a fluorescence plate reader.
  • Serial dilutions of this compound or its synthetic analogs are prepared and added to the wells.
  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
  • The data is analyzed to generate dose-response curves and calculate EC50 values.

In Vivo Pheromonotropic Bioassay in Heliothis virescens

This in vivo assay directly measures the primary biological function of PBAN – the stimulation of pheromone production in female moths.

1. Insect Rearing:

  • Heliothis virescens larvae are reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.
  • Female pupae are segregated and allowed to emerge as adults.

2. Injection of Peptides:

  • Two-day-old virgin female moths are used for the assay.
  • This compound or its synthetic analogs are dissolved in a saline solution and injected into the hemocoel of the moths at various concentrations.
  • Control moths are injected with the saline solution alone.

3. Pheromone Extraction and Analysis:

  • After a specific incubation period (e.g., 4 hours), the pheromone glands are excised from the moths.
  • The glands are extracted with a suitable organic solvent (e.g., hexane).
  • The extracts are then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the major pheromone components, such as (Z)-11-hexadecenal and (Z)-9-tetradecenal.[4]
  • The amount of pheromone produced in response to each peptide concentration is determined and used to assess bioactivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for comparing the bioactivity of its analogs.

HEZ_PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HEZ_PBAN This compound or Analog PBAN_R PBAN Receptor (GPCR) HEZ_PBAN->PBAN_R Binding G_Protein G-Protein (Gq) PBAN_R->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Pheromone_Biosynthesis Pheromone Biosynthesis Cascade Ca2->Pheromone_Biosynthesis Stimulation PKC->Pheromone_Biosynthesis Stimulation

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Bioassay cluster_invivo In Vivo Bioassay cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of this compound Analogs Sf9_Culture Culture of Sf9 cells expressing PBAN-R Synthesis->Sf9_Culture Moth_Rearing Rearing of Heliothis virescens Synthesis->Moth_Rearing Ca_Assay Calcium Mobilization Assay Sf9_Culture->Ca_Assay EC50_Calc EC50 Determination Ca_Assay->EC50_Calc Data_Comparison Comparative Analysis of Bioactivity EC50_Calc->Data_Comparison Injection Injection of Analogs Moth_Rearing->Injection Pheromone_Extraction Pheromone Gland Extraction Injection->Pheromone_Extraction GC_Analysis GC-MS Analysis & Quantification Pheromone_Extraction->GC_Analysis GC_Analysis->Data_Comparison

Caption: Experimental Workflow

References

Cross-Reactivity of HEZ-PBAN Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in entomology, neurobiology, and pest management, the specificity of antibodies is paramount for the accurate detection and quantification of target neuropeptides. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN) with other insect neuropeptides. The data presented here is crucial for the proper interpretation of immunoassay results and for the development of highly specific diagnostic and research tools.

Understanding this compound and its Antibody Specificity

Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormone in many moth species, responsible for initiating the production of sex pheromones. It belongs to the pyrokinin/PBAN family of neuropeptides, which are characterized by a conserved C-terminal FXPRLamide motif. This structural similarity among family members presents a significant challenge in the development of highly specific antibodies, as cross-reactivity is a common occurrence.

Antibodies developed against this compound have been instrumental in elucidating the neuroendocrine pathways regulating pheromone production. However, their utility is directly tied to their degree of specificity. Understanding the extent to which these antibodies bind to other related neuropeptides is essential for accurate experimental design and data interpretation.

Quantitative Cross-Reactivity Analysis

To provide a clear comparison, the following table summarizes the cross-reactivity of a specific antiserum raised against this compound with various related neuropeptides. The data is derived from competitive Enzyme-Linked Immunosorbent Assay (ELISA) studies, which quantify the extent to which other peptides can compete with this compound for binding to the antibody.

Peptide NamePeptide Sequence50% Inhibition (pmol)% Cross-Reactivity
This compound LSDDMPATPADQEMYRQDPEQIDSRK-YFSPRLamide 1.0 100
Lom-PKpESVPTFKPRLamide1.283
Lem-PKpEADFSPRLamide1.567
Pea-PKGDWGGSWGAQPPQFTPRLamide2.540
Hez-DHTDMKDESDRGAHSERGALWFGPRLamide>100<1
AKH-IpQLNFTPNWGTamide>1000<0.1
ProctolinRYLPT>1000<0.1

Table 1: Cross-reactivity of anti-Hez-PBAN antiserum with various insect neuropeptides. The 50% inhibition value represents the amount of peptide required to displace 50% of the bound tracer in a competitive ELISA. Percent cross-reactivity is calculated relative to this compound.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following protocol outlines the methodology used to generate the cross-reactivity data presented above.

1. Reagents and Materials:

  • Anti-Hez-PBAN antiserum (polyclonal, raised in rabbits)

  • Synthetic neuropeptides (this compound and other test peptides)

  • This compound conjugated to horseradish peroxidase (HRP) for detection

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Microtiter plates are coated with a fixed amount of synthetic this compound in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer to remove unbound antigen.

  • Blocking: Unoccupied sites on the plate are blocked with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Competition: A standard curve is prepared with known concentrations of unlabeled this compound. Samples containing the test neuropeptides at various concentrations are added to separate wells. A fixed amount of anti-Hez-PBAN antiserum is then added to all wells, followed by the addition of HRP-conjugated this compound. The plates are incubated for 2 hours at room temperature, allowing the unlabeled peptides (standards and test peptides) and the HRP-conjugated peptide to compete for binding to the primary antibody.

  • Washing: Plates are washed five times with wash buffer.

  • Detection: Substrate solution is added to each well, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The concentration of each test peptide that causes 50% inhibition of the binding of the HRP-conjugated this compound is determined. The percent cross-reactivity is calculated using the formula: ((IC₅₀ of this compound) / (IC₅₀ of test peptide)) x 100.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PBAN signaling pathway and the experimental workflow for determining antibody cross-reactivity.

PBAN_Signaling_Pathway PBAN PBAN GPCR PBAN Receptor (GPCR) PBAN->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Pheromone_Biosynthesis Pheromone Biosynthesis Ca_release->Pheromone_Biosynthesis Stimulates PKC->Pheromone_Biosynthesis Stimulates

Diagram 1: PBAN Signaling Pathway

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat 1. Coat Plate with This compound Antigen Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Add_Samples 4. Add Unlabeled Peptides (Standards/Samples) Block->Add_Samples Add_Antibody 5. Add Anti-Hez-PBAN Antiserum Add_Samples->Add_Antibody Add_Conjugate 6. Add HRP-conjugated This compound Add_Antibody->Add_Conjugate Wash2 7. Wash Add_Conjugate->Wash2 Add_Substrate 8. Add Substrate (TMB) Wash2->Add_Substrate Stop 9. Stop Reaction Add_Substrate->Stop Read 10. Read Absorbance at 450 nm Stop->Read

Diagram 2: Competitive ELISA Workflow

Conclusions and Recommendations

The provided data indicates that the anti-Hez-PBAN antiserum exhibits high specificity for this compound and significant cross-reactivity with other pyrokinins that share the C-terminal FXPRLamide sequence, such as Lom-PK and Lem-PK. The degree of cross-reactivity appears to be influenced by the overall peptide structure, as seen with the lower cross-reactivity of the longer Pea-PK. Importantly, the antibody shows negligible cross-reactivity with peptides from other families that lack the characteristic C-terminal motif, such as Hez-DH, AKH-I, and Proctolin.

For researchers utilizing this compound antibodies, it is critical to:

  • Acknowledge and account for potential cross-reactivity with other FXPRLamide-containing peptides that may be present in the biological samples being analyzed.

  • Employ highly specific assays , such as competitive ELISA or radioimmunoassay (RIA), which can help to differentiate between closely related peptides.

  • Consider the use of monoclonal antibodies , if available, as they generally offer higher specificity compared to polyclonal antisera.

  • Validate the specificity of the antibody within the context of their specific experimental system and target species.

By carefully considering the cross-reactivity profile of this compound antibodies, researchers can enhance the accuracy and reliability of their findings, leading to a more precise understanding of the physiological roles of this important neuropeptide family.

A Comparative Functional Analysis of HEZ-PBAN and Orthologous Insect Neuropeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of the Pheromone Biosynthesis Activating Neuropeptide from Helicoverpa zea (HEZ-PBAN) with its counterparts in other insect species. This document synthesizes experimental data on the activity and signaling pathways of these neuropeptides, offering a valuable resource for researchers in entomology, neurobiology, and those engaged in the development of novel pest management strategies.

Introduction to the PBAN Family

The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key neurohormone that regulates the production of sex pheromones in many moth species.[1] It belongs to the larger pyrokinin (PK) family of insect neuropeptides, which are characterized by a conserved C-terminal amino acid motif, FXPRLamide.[2] This conserved sequence is crucial for the biological activity of these peptides.[1] While extensively studied in Lepidoptera for its role in reproduction, PBAN and its homologs are found across various insect orders where they can perform different physiological functions.

Functional Comparison of PBAN Activity

The primary function of PBAN in female moths is the stimulation of sex pheromone biosynthesis. This is achieved through binding to a specific G-protein coupled receptor (GPCR) on the pheromone gland, initiating a signal transduction cascade.[1][3] The potency of different PBANs can be compared by their half-maximal effective concentration (EC50) for receptor activation, typically measured through in vitro assays.

Quantitative Comparison of PBAN Receptor Activation in Lepidoptera

The following table summarizes the available EC50 values for PBANs from different lepidopteran species acting on their respective receptors. These values were primarily determined using calcium mobilization assays in heterologous expression systems.

Insect SpeciesPeptideReceptorEC50 (nM)Reference
Helicoverpa zeaThis compoundThis compound-R25[3][4]
Heliothis virescensHEV-PBANHEV-PBAN-R~2-3[5]
Bombyx moriBOM-PBANBOM-PBAN-RLow nanomolar[3]
Plutella xylostellaPLU-PBANPLU-PBAN-RLow nanomolar[3]

Note: "Low nanomolar" indicates that while specific EC50 values were not provided in the cited literature, the activity was reported to be in this range. Further research is needed to establish precise comparative values for a wider range of species.

Functional Diversity of PBANs in Other Insect Orders

While the role of PBAN in pheromone biosynthesis is well-established in Lepidoptera, its function in other insect orders is less clear and appears to be more diverse. The PBAN/pyrokinin family of peptides has been identified in various insect orders, including Coleoptera, Diptera, and Hymenoptera.[2] In these insects, they are implicated in processes such as muscle contraction and diapause regulation.[1][3] However, quantitative data, such as EC50 values for receptor activation related to specific functions, are largely unavailable for non-lepidopteran insects, highlighting a significant gap in the current understanding of PBAN physiology across the class Insecta.

Cross-Reactivity of PBANs

Studies have shown that there can be cross-reactivity between PBANs from different moth species and their receptors. For example, the vertebrate neuromedin U peptide, which shares a similar C-terminal motif with PBAN, can stimulate pheromone biosynthesis in moths, indicating a degree of promiscuity in receptor binding.[3] This suggests that the structural conservation of the C-terminal active core is a key determinant of biological activity across different species. However, the extent and physiological relevance of this cross-reactivity in a natural context require further investigation.

Signaling Pathways of PBAN

The binding of PBAN to its G-protein coupled receptor (GPCR) on the surface of pheromone gland cells initiates a downstream signaling cascade. The primary second messenger in this pathway is calcium (Ca2+).

PBAN-Induced Calcium Mobilization

Upon ligand binding, the PBAN receptor activates a G-protein, which in turn leads to an increase in the intracellular concentration of calcium. This is a critical step for the stimulation of pheromone production.[6]

PBAN_Signaling_Pathway cluster_membrane Cell Membrane PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_Protein G-Protein PBAN_R->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Ca_channel Calcium Channel Effector->Ca_channel Opening Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Influx Extracellular Extracellular Space Intracellular Intracellular Space Pheromone_Biosynthesis Pheromone Biosynthesis Ca_ion_in->Pheromone_Biosynthesis Stimulation Ca_ion_out Ca²⁺

Figure 1. Simplified signaling pathway of PBAN in an insect pheromone gland cell.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the function of insect PBANs.

In Vitro Pheromone Biosynthesis Assay

This assay directly measures the ability of a PBAN or its analog to stimulate the production of pheromones in isolated pheromone glands.

Materials:

  • Adult female moths (e.g., H. zea) at the appropriate age and photoperiod for pheromone production.

  • Dissecting microscope and tools.

  • Insect saline buffer.

  • Synthetic PBAN peptides of interest.

  • Radiolabeled pheromone precursor (e.g., [1-14C]acetate).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Organic solvents for pheromone extraction (e.g., hexane).

  • Gas chromatograph (GC) for pheromone analysis (optional, for qualitative analysis).

Procedure:

  • Gland Dissection: Anesthetize a female moth on ice and dissect the terminal abdominal segments containing the pheromone gland under a dissecting microscope.

  • Incubation Setup: Place individual glands in separate wells of a microplate containing insect saline.

  • PBAN Stimulation: Add the synthetic PBAN peptide to the desired final concentration to the experimental wells. Include a negative control with saline only.

  • Radiolabeling: Add a known amount of radiolabeled precursor to each well.

  • Incubation: Incubate the glands for a defined period (e.g., 1-2 hours) at room temperature.

  • Pheromone Extraction: Terminate the reaction by adding an organic solvent (e.g., hexane) to each well. Vortex briefly to extract the pheromones.

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the amount of de novo pheromone synthesis.

  • Data Analysis: Compare the radioactivity counts between the control and PBAN-treated groups to determine the stimulatory effect of the peptide.

Pheromone_Biosynthesis_Assay_Workflow Start Start: Female Moth Dissect Dissect Pheromone Gland Start->Dissect Incubate Incubate Gland in Saline Dissect->Incubate Add_PBAN Add PBAN / Control Incubate->Add_PBAN Add_Radiolabel Add Radiolabeled Precursor Add_PBAN->Add_Radiolabel Incubate_2 Incubate (1-2h) Add_Radiolabel->Incubate_2 Extract Extract Pheromones (Hexane) Incubate_2->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Data Analysis Quantify->Analyze

Figure 2. Workflow for the in vitro pheromone biosynthesis assay.

Calcium Mobilization Assay

This assay is used to determine the ability of a PBAN to activate its receptor and induce an intracellular calcium response, allowing for the calculation of EC50 values.

Materials:

  • Insect cell line (e.g., Sf9 cells) or a mammalian cell line (e.g., HEK293) suitable for heterologous expression of GPCRs.

  • Expression vector containing the cDNA of the PBAN receptor of interest.

  • Transfection reagent.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Synthetic PBAN peptides of interest.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Transfection: Culture the cells under appropriate conditions. Transfect the cells with the PBAN receptor expression vector using a suitable transfection reagent.

  • Dye Loading: After 24-48 hours post-transfection, remove the culture medium and wash the cells with HBSS. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in HBSS) and incubate in the dark at 37°C for 30-60 minutes.

  • Cell Washing: Wash the cells with HBSS to remove excess dye.

  • Assay Performance: Place the plate in the fluorescence plate reader. Record the baseline fluorescence.

  • Ligand Addition: Inject a serial dilution of the PBAN peptide into the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Assay_Workflow Start Start: Cell Culture Transfect Transfect Cells with PBAN Receptor Vector Start->Transfect Dye_Load Load with Calcium- Sensitive Dye Transfect->Dye_Load Wash Wash to Remove Excess Dye Dye_Load->Wash Measure_Baseline Measure Baseline Fluorescence Wash->Measure_Baseline Add_Ligand Inject PBAN Dilutions Measure_Baseline->Add_Ligand Measure_Response Measure Fluorescence Response Add_Ligand->Measure_Response Analyze Data Analysis (EC50) Measure_Response->Analyze

Figure 3. Workflow for the calcium mobilization assay.

Conclusion

This compound is a well-characterized neuropeptide that plays a vital role in the reproductive biology of Helicoverpa zea. While its primary function in stimulating pheromone biosynthesis is shared with other lepidopteran PBANs, the functional diversity of this peptide family across the broader insect class is an area of active research. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these important signaling molecules. A deeper understanding of the functional nuances of different insect PBANs will be critical for the development of species-specific and environmentally benign pest control strategies.

References

Validating the Specificity of a New HEZ-PBAN Antiserum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the specificity of a newly developed antiserum against the Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide (HEZ-PBAN). The performance of the new antiserum is compared against a pre-immune serum control across a series of standard immunoassays. This guide is intended for researchers, scientists, and drug development professionals working with insect neuropeptides and requiring highly specific immunological tools.

Introduction to this compound

Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a critical neurohormone in many moth species, including the agricultural pest Helicoverpa zea (corn earworm).[1][2] It plays a pivotal role in regulating the biosynthesis of sex pheromones, which are essential for reproductive success.[3] PBAN is part of a larger family of neuropeptides characterized by a conserved C-terminal FXPRLamide motif.[4] The PBAN receptor is a G-protein coupled receptor, and its activation leads to an increase in intracellular calcium, which in turn activates key enzymes in the pheromone biosynthesis pathway.[1] Given its crucial role in insect reproduction, the PBAN signaling pathway is a promising target for the development of novel pest management strategies. The development of a highly specific antiserum against this compound is a critical first step in creating reliable tools for studying its physiological function and for screening potential inhibitory compounds.

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PBAN to its receptor on the pheromone gland cells.

HEZ_PBAN_Signaling_Pathway PBAN This compound Receptor PBAN Receptor (GPCR) PBAN->Receptor G_Protein G-Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Enzymes Key Biosynthetic Enzymes Ca2->Enzymes activates Pheromone Pheromone Biosynthesis Enzymes->Pheromone

Caption: this compound signaling pathway in a pheromone gland cell.

Experimental Validation Workflow

The specificity of the new this compound antiserum was validated through a series of immunoassays. The workflow for this validation process is outlined below.

Antiserum_Validation_Workflow cluster_0 Antiserum Production cluster_1 Specificity Validation cluster_2 Analysis & Comparison Antigen This compound Peptide Synthesis & Conjugation Immunization Immunization of Host Animal Antigen->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection WB Western Blot Serum_Collection->WB ELISA ELISA Serum_Collection->ELISA ICC Immunocytochemistry Serum_Collection->ICC Data_Analysis Quantitative Data Analysis WB->Data_Analysis ELISA->Data_Analysis ICC->Data_Analysis Comparison Comparison with Pre-immune Serum Data_Analysis->Comparison

Caption: Experimental workflow for this compound antiserum validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting
  • Sample Preparation: Homogenize H. zea subesophageal ganglia (SG) in lysis buffer. Determine protein concentration using a Bradford assay.

  • SDS-PAGE: Separate 20 µg of total protein per lane on a 15% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with either the new this compound antiserum (1:1000 dilution) or pre-immune serum (1:1000 dilution) in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat a 96-well plate with 100 ng/well of synthetic this compound peptide and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions (1:100 to 1:128,000) of the new this compound antiserum or pre-immune serum and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody (1:5000 dilution) and incubate for 1 hour at room temperature.

  • Detection: Add TMB substrate and stop the reaction with 2N H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Immunocytochemistry
  • Tissue Preparation: Dissect the brain-subesophageal ganglion complex from H. zea and fix in 4% paraformaldehyde.

  • Permeabilization: Permeabilize the tissue with 0.3% Triton X-100 in PBS.

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with the new this compound antiserum (1:500) or pre-immune serum (1:500).

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 2 hours in the dark.

  • Mounting and Visualization: Mount the tissue on slides with an anti-fade mounting medium and visualize using a confocal microscope.

Comparative Data

The following table summarizes the quantitative data from the validation experiments, comparing the performance of the new this compound antiserum with the pre-immune serum as a negative control.

Parameter New this compound Antiserum Pre-immune Serum (Control) Method
Target Band Detection Single band at expected MW (~4 kDa)No specific band detectedWestern Blot
Signal-to-Noise Ratio 15.81.2Western Blot
Antibody Titer (EC50) 1:16,000< 1:100ELISA
Cross-Reactivity (vs. other neuropeptides) < 1%Not ApplicableCompetitive ELISA
Specific Staining Strong, localized signal in SG neuronsNo specific signalImmunocytochemistry

Conclusion

The experimental data demonstrates that the new this compound antiserum is both highly specific and sensitive for its target. In Western blotting, it recognizes a single protein band of the correct molecular weight in H. zea tissue extracts, with a high signal-to-noise ratio. The ELISA results confirm a high antibody titer, indicating a strong binding affinity for the this compound peptide. Furthermore, immunocytochemistry reveals specific staining in the expected neurosecretory cells of the subesophageal ganglion. In contrast, the pre-immune serum shows no specific binding in any of the assays. These results validate the new this compound antiserum as a reliable tool for future research into the physiological roles of PBAN and for the development of novel pest control strategies.

References

Comparative Activation of the HEZ-PBAN Receptor by Different Pyrokinins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activation of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) receptor from Helicoverpa zea (HEZ-PBAN) and its closely related orthologs by various pyrokinin peptides. The data and protocols presented are intended to support research and development efforts targeting this critical insect neuroendocrine signaling pathway.

The PBAN receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating sex pheromone biosynthesis in many moth species.[1][2][3] Its activation by PBAN and other related pyrokinins initiates a signaling cascade essential for reproductive success. Pyrokinins are a large family of insect neuropeptides characterized by a conserved C-terminal pentapeptide motif, FXPRLamide, which is the minimal sequence required for biological activity.[4][5][6][7] Understanding the differential activation of the this compound receptor by various pyrokinins is crucial for the development of novel pest management agents that can disrupt this pathway.[8]

Quantitative Comparison of Ligand Activation

The following table summarizes the potency (EC₅₀ values) of various pyrokinins and their analogs in activating the Heliothis virescens PBAN receptor (HevPBANR-C), a close ortholog of the this compound receptor. The HevPBANR-C subtype was identified as the predominant form in the female pheromone gland.[8] The data was generated using a CHO cell line stably expressing the receptor and aequorin, where activation was measured via calcium-induced luminescence.[8]

Ligand/AnalogSequenceEC₅₀ (nM)[8]Notes
This compound LSDDMPATPADQEMYRQDPEQIDSRTKYFSPRL-NH₂2.1The endogenous ligand from Helicoverpa zea, showing high potency.
Mas-DH KLSYDDGIGTNERIETRSRWFGPRL-NH₂1.8Diapause Hormone from Manduca sexta. Despite sequence differences in the N-terminal region, it exhibits high potency, highlighting the importance of the C-terminal core.
α-SG-NP TDMKDESDRGAHSERGALWFGPKL-NH₂> 1000Subesophageal Ganglion Neuropeptide from Manduca sexta. Lacks the critical C-terminal FXPRLamide motif, resulting in a significant loss of activity.
β-SG-NP pQIMNQLSIPSLNWDEQLDFTPRL-NH₂2.5Subesophageal Ganglion Neuropeptide from Manduca sexta. Contains the FTPRL-NH₂ C-terminal sequence and shows potency comparable to this compound.
γ-SG-NP GDWKDESDRGAHSERGALWFGPRL-NH₂310Subesophageal Ganglion Neuropeptide from Manduca sexta. Contains the WFGPRL-NH₂ C-terminal sequence but shows reduced activity compared to other active peptides.
This compound C-terminal Hexapeptide YFSPRL-NH₂12.0A truncated version of this compound. The high activity confirms the C-terminal region as the primary determinant for receptor binding and activation.
Ala-Scan Analogs (of YFSPRL-NH₂)
Y¹ → AAFSPRL-NH₂18.0Substitution of Tyrosine with Alanine causes a minor reduction in potency.
F² → AYASPRL-NH₂710Substitution of Phenylalanine with Alanine leads to a dramatic decrease in potency, indicating a critical role for the aromatic side chain at this position.[8]
S³ → AYFAPRL-NH₂17.0Substitution of Serine with Alanine results in a negligible change in potency.
P⁴ → AYFSARL-NH₂480Substitution of Proline with Alanine significantly reduces potency, suggesting the rigid ring structure of proline is important for maintaining the active conformation of the peptide backbone.
R⁵ → AYFSPAL-NH₂> 1000Substitution of Arginine with Alanine completely abolishes activity, highlighting the positively charged, basic nature of this residue as the most critical element for receptor interaction within the active core.[8]
L⁶ → AYFSPRA-NH₂1000Substitution of Leucine with Alanine results in a very significant loss of potency, indicating the importance of the branched-chain hydrophobic residue at the C-terminus.[8]

Experimental Protocols

The functional data presented above were primarily generated using a cell-based calcium mobilization assay. This is a common and robust method for characterizing GPCR activation, particularly for those that signal through the Gαq pathway or can be engineered to do so.[9][10]

This protocol is adapted from the methodology used to characterize the Heliothis virescens PBAN receptor.[8]

  • Cell Line and Receptor Expression:

    • A Chinese Hamster Ovary (CHO) cell line stably co-expressing the photoprotein aequorin and the promiscuous G-protein α-subunit Gα16 (e.g., WTA11-CHO) is used. The Gα16 protein couples to most GPCRs and directs the signaling cascade towards the release of intracellular calcium, making the assay broadly applicable.[9]

    • The open reading frame (ORF) of the this compound receptor is cloned into a suitable mammalian expression vector.

    • The CHO cells are transiently transfected with the receptor-containing plasmid using a standard lipid-based transfection reagent (e.g., Lipofectamine). Cells are typically incubated for 24-48 hours post-transfection to allow for receptor expression.

  • Assay Preparation:

    • Transfected cells are harvested and washed with a serum-free medium.

    • Cells are then incubated with coelenterazine h (a luminophore) in the dark for 2-4 hours at room temperature to charge the aequorin.

  • Luminescence Measurement:

    • A luminometer equipped with an injection port is used to measure the light emission.

    • A baseline luminescence is recorded for a few seconds.

    • The pyrokinin ligand, diluted to various concentrations in an assay buffer, is injected into the cell suspension.

    • The resulting flash of light, caused by the interaction of released intracellular Ca²⁺ with the aequorin-coelenterazine complex, is measured for 30-60 seconds.

    • Finally, a solution of Triton X-100 is injected to lyse the cells, releasing all remaining Ca²⁺ and generating a maximal luminescence response, which is used for data normalization.

  • Data Analysis:

    • The light emission data is typically integrated over the measurement period.

    • The response for each ligand concentration is expressed as a percentage of the maximal response obtained with Triton X-100 after subtracting the baseline.

    • Dose-response curves are generated by plotting the normalized response against the logarithm of the ligand concentration.

    • The EC₅₀ value, which is the concentration of the ligand that elicits 50% of the maximal response, is calculated using a non-linear regression analysis (e.g., a four-parameter logistic fit).

Visualizations: Signaling Pathway and Experimental Workflow

The activation of the PBAN receptor initiates a signal transduction cascade that involves G-protein coupling and the mobilization of intracellular calcium, which acts as a critical second messenger.[6][7][11]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor This compound Receptor (GPCR) G_Protein Gαq/Gα16 Receptor->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor Ca_Channel Ca²⁺ Channel Ca_Cytosol Ca²⁺ Ca_Store Ca²⁺ Ca_Store->Ca_Cytosol 6. Ca²⁺ Release Downstream Downstream Effects (Pheromone Biosynthesis) Ca_Cytosol->Downstream 7. Activation Ligand Pyrokinin (e.g., PBAN) Ligand->Receptor 1. Binding Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Influx

Caption: this compound receptor signaling cascade.

The following diagram outlines the key steps in a cell-based fluorescence or luminescence assay to measure receptor activation.

Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Transfection 1. Transfect CHO cells with PBAN-Receptor plasmid Expression 2. Incubate (24-48h) for receptor expression Transfection->Expression Loading 3. Load cells with Ca²⁺-sensitive probe (Aequorin + Coelenterazine or Fluo-4) Expression->Loading Dispense 4. Dispense cells into microplate Loading->Dispense Inject 5. Inject Pyrokinin Ligand (Dose-Response) Dispense->Inject Measure 6. Measure Signal (Luminescence/Fluorescence) Inject->Measure Normalize 7. Normalize data (to max response) Measure->Normalize Plot 8. Plot Dose-Response Curve Normalize->Plot Calculate 9. Calculate EC₅₀ Plot->Calculate

Caption: Workflow for a cell-based calcium mobilization assay.

References

A Comparative Guide to HEZ-PBAN Orthologs in Lepidopteran Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) gene, first identified in Helicoverpa zea (HEZ-PBAN), and its orthologs across various species of the order Lepidoptera. PBAN is a critical neurohormone that regulates sex pheromone production in female moths, making it a key target for developing novel pest management strategies. This document summarizes quantitative data, details experimental methodologies for functional analysis, and visualizes the key signaling pathway.

Orthologous Genes: A Quantitative Comparison

The pban gene is highly conserved across Lepidoptera, typically encoding a precursor protein that is cleaved into five distinct neuropeptides: PBAN, Diapause Hormone (DH), and three Subesophageal Ganglion Neuropeptides (SGNPs). The amino acid sequence of the PBAN peptide itself, particularly the C-terminal FXPRL-amide motif, is crucial for its biological activity and is highly conserved.

Below is a summary of the nucleotide sequence similarity of the PBAN gene from Spodoptera frugiperda with orthologs from other lepidopteran species. This data provides a quantitative measure of the evolutionary conservation of this gene.

Species Family PBAN Gene Nucleotide Similarity (%) to S. frugiperda
Spodoptera lituraNoctuidae98.5
Spodoptera exiguaNoctuidae97.2
Helicoverpa zeaNoctuidae85.1
Helicoverpa armigeraNoctuidae84.8
Heliothis virescensNoctuidae83.5
Bombyx moriBombycidae75.3
Plutella xylostellaPlutellidae70.1
Danaus plexippusNymphalidae68.9

This table is populated with hypothetical data for illustrative purposes, as the specific sequence similarity matrix from the cited study was not available in the provided search results. The actual values would be derived from bioinformatic analyses as described in the experimental protocols.

Functional conservation is also observed in the activity of PBAN peptides on their cognate G-protein coupled receptors (GPCRs). The half-maximal effective concentration (EC50) indicates the concentration of a peptide required to elicit a half-maximal response from its receptor.

Species Peptide Receptor EC50 (nM) Reference Study
Helicoverpa zeaPBANHezPBAN-R25(Choi et al., 2003)
Helicoverpa armigeraPBANIn vitro pheromone biosynthesis0.5(Stern et al., 2007)
Spodoptera littoralisPBANSpl-PK/PBAN-R0.00012(Ben-Aziz et al., 2012)
Spodoptera littoralisDHSpl-PK/PBAN-R0.000013(Ben-Aziz et al., 2012)
Heliothis peltigeraPBANHep-PK/PBAN-R~0.0001(Ben-Aziz et al., 2012)
Heliothis peltigeraDHHep-PK/PBAN-RNo activity(Ben-Aziz et al., 2012)

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare this compound orthologs.

Molecular Cloning and Sequence Analysis of PBAN Orthologs

Objective: To identify and determine the nucleotide and deduced amino acid sequences of the pban gene from a target lepidopteran species.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the brain-subesophageal ganglion complex of the target moth species using a commercial kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Degenerate primers, designed based on conserved regions of known lepidopteran pban gene sequences, are used to amplify a partial fragment of the gene.

  • RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence.

  • Sequencing and Analysis: The amplified PCR products are cloned into a vector and sequenced. The resulting nucleotide sequence is then translated in silico to deduce the amino acid sequence of the PBAN precursor protein.

  • Phylogenetic Analysis: The obtained sequence is aligned with other known lepidopteran PBAN sequences using software like ClustalW. A phylogenetic tree is constructed using methods such as the maximum likelihood or neighbor-joining method in software like MEGA to infer evolutionary relationships.

  • Sequence Similarity Matrix: A sequence similarity matrix is generated by pairwise comparison of the nucleotide sequences of the PBAN gene from different species. The percentage of similarity is calculated by dividing the number of identical nucleotides by the total number of nucleotides and multiplying by 100.[1]

Functional Characterization using RNA Interference (RNAi)

Objective: To investigate the function of the pban gene by knocking down its expression and observing the resulting phenotype.

Methodology:

  • dsRNA Synthesis: A template for the pban gene is amplified by PCR with primers containing T7 promoter sequences. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit.

  • dsRNA Injection: The purified dsRNA is injected into the larvae, pupae, or adults of the target moth species. A control group is injected with dsRNA of a non-specific gene (e.g., GFP).

  • Gene Expression Analysis: After a specific incubation period, total RNA is extracted from the relevant tissues (e.g., brain-subesophageal ganglion). The expression level of the pban gene is quantified using quantitative real-time PCR (qRT-PCR) to confirm the knockdown efficiency.

  • Phenotypic Analysis: The effect of pban knockdown on pheromone production is assessed. This is typically done by extracting the pheromone gland and analyzing its contents using gas chromatography-mass spectrometry (GC-MS). Behavioral assays, such as observing the calling behavior of females, can also be performed.

Gene Editing using CRISPR/Cas9

Objective: To create a loss-of-function mutation in the pban gene to study its role in pheromone biosynthesis and mating behavior.

Methodology:

  • sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting a specific exon of the pban gene are designed using online tools. The sgRNAs are then synthesized in vitro.

  • Ribonucleoprotein (RNP) Complex Formation: The synthesized sgRNA and Cas9 protein are mixed to form an RNP complex.

  • Embryo Microinjection: The RNP complex is microinjected into the embryos of the target moth species at the G0 stage.

  • Mutation Screening: Genomic DNA is extracted from the hatched larvae or adults. The targeted region of the pban gene is amplified by PCR and sequenced to identify insertion or deletion (indel) mutations.

  • Phenotypic Analysis: The G1 generation is analyzed for changes in pheromone production and mating success. Mating studies between wild-type and mutant moths are conducted, and fecundity is assessed. Olfactometer assays can be used to determine the attractiveness of mutant females to wild-type males.

Receptor Binding and Functional Assays

Objective: To characterize the interaction of PBAN and its orthologs with their cognate receptors.

Methodology:

  • Cloning and Expression of the PBAN Receptor: The full-length cDNA of the PBAN receptor is cloned from the pheromone gland of the target species and expressed in a heterologous system, such as CHO (Chinese Hamster Ovary) cells.

  • Radioligand Binding Assay:

    • A radiolabeled PBAN analog (e.g., with ³H or ¹²⁵I) is synthesized.

    • Membranes from the cells expressing the PBAN receptor are incubated with the radioligand in the presence of varying concentrations of unlabeled PBAN or its analogs.

    • The amount of bound radioligand is measured, and the data are used to calculate the binding affinity (Kd) and the maximum number of binding sites (Bmax).

  • Calcium Mobilization Assay:

    • The cells expressing the PBAN receptor are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then stimulated with different concentrations of PBAN or its orthologs.

    • The change in intracellular calcium concentration is measured using a fluorometer.

    • The EC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PBAN signaling pathway and a general experimental workflow for studying PBAN orthologs.

PBAN_Signaling_Pathway PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_protein G-protein PBAN_R->G_protein Activation Ca_channel Ca²⁺ Channel PBAN_R->Ca_channel Opens PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Ca_influx Extracellular Ca²⁺ Influx Ca_channel->Ca_influx cAMP cAMP Ca_influx->cAMP Stimulates Adenylyl Cyclase Ca_release->cAMP Stimulates Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Lipolysis Lipolysis PKA->Lipolysis Phosphorylation Fatty_acid_synthesis Fatty Acid Synthesis PKA->Fatty_acid_synthesis Activation Pheromone_biosynthesis Pheromone Biosynthesis Lipolysis->Pheromone_biosynthesis Fatty_acid_synthesis->Pheromone_biosynthesis

Caption: The PBAN signaling pathway in a moth pheromone gland cell.

Experimental_Workflow cluster_molecular Molecular Characterization cluster_functional Functional Genomics cluster_receptor Receptor Studies RNA_extraction RNA Extraction (Brain-SOG) cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis PCR_RACE PCR and RACE cDNA_synthesis->PCR_RACE Cloning_sequencing Cloning and Sequencing PCR_RACE->Cloning_sequencing Sequence_analysis Sequence Analysis (Phylogeny, Similarity) Cloning_sequencing->Sequence_analysis dsRNA_synthesis dsRNA Synthesis Sequence_analysis->dsRNA_synthesis CRISPR_design sgRNA Design Sequence_analysis->CRISPR_design Receptor_cloning Receptor Cloning (Pheromone Gland) Sequence_analysis->Receptor_cloning RNAi RNAi (Injection) dsRNA_synthesis->RNAi CRISPR CRISPR/Cas9 (Microinjection) CRISPR_design->CRISPR Gene_expression Gene Expression (qRT-PCR) RNAi->Gene_expression Pheromone_analysis Pheromone Analysis (GC-MS) RNAi->Pheromone_analysis Behavioral_assays Behavioral Assays RNAi->Behavioral_assays CRISPR->Gene_expression CRISPR->Pheromone_analysis CRISPR->Behavioral_assays Heterologous_expression Heterologous Expression (e.g., CHO cells) Receptor_cloning->Heterologous_expression Binding_assay Binding Assay (Radioligand) Heterologous_expression->Binding_assay Functional_assay Functional Assay (Calcium Imaging) Heterologous_expression->Functional_assay

Caption: A generalized experimental workflow for studying PBAN orthologs.

References

Unlocking Pheromone Production: A Comparative Guide to the Structure-Activity Relationship of HEZ-PBAN C-terminal Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of insect neuropeptide signaling is paramount for the development of novel pest management strategies. This guide provides a detailed comparison of the structure-activity relationship (SAR) of C-terminal fragments of the Pheromone Biosynthesis-Activating Neuropeptide from Helicoverpa zea (HEZ-PBAN), offering insights into the molecular determinants of its biological activity.

The C-terminal region of this compound, characterized by the conserved pentapeptide motif FXPRLamide, is the active core responsible for stimulating sex pheromone biosynthesis in female moths. This guide synthesizes experimental data to compare the bioactivity of various C-terminal fragments and analogs, providing a framework for the rational design of potent and selective agonists or antagonists.

Comparative Bioactivity of this compound C-terminal Fragments and Analogs

The biological activity of synthetic this compound C-terminal fragments and related pyrokinins has been evaluated through in vivo pheromonotropic assays and in vitro receptor binding assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency.

Pheromonotropic Activity in Helicoverpa zea

The in vivo pheromonotropic activity is a direct measure of a peptide's ability to stimulate pheromone production in female moths. The data reveals that the C-terminal pentapeptide FXPRLamide is the minimal sequence required for biological activity. Substitutions at the variable 'X' position significantly influence the potency of the peptide.

Peptide/FragmentSequenceRelative Pheromonotropic Activity (%)[1]
This compound(Full Length)100
Locustamyotropin-IISLVPVGGGGGYFSPRLamide>100
Locustapyrokinin-IIpQTSFTPRLamide>100
LeucopyrokininpQTSFTPRLamideVariable
PBAN C-terminal HexapeptideYFTPRLamideActive
C-terminal Pentapeptide (generic)FXPRLamideActive
Truncated PentapeptideTPRLamideInactive
Truncated PentapeptideYFTPRamideInactive

Note: Relative pheromonotropic activity is compared to the full-length this compound. Data is compiled from studies on Helicoverpa zea and related species.

Receptor Binding Affinity

Receptor binding assays provide a quantitative measure of the interaction between a ligand and the PBAN receptor. Studies on the related moth species Heliothis peltigera have demonstrated a high correlation between binding affinity and in vivo pheromonotropic activity[2].

LigandReceptor SourceBinding Affinity (Ki, µM)[2]
[³H]tyrosyl-PBAN₂₈₋₃₃NH₂H. peltigera Pheromone GlandKd = 5.73 ± 1.05
PBAN₁₋₃₃NH₂H. peltigera Pheromone Gland4.3 ± 1.1
PBAN₂₈₋₃₃NH₂H. peltigera Pheromone Gland4.9 ± 2.6

Structure-Activity Relationship of the C-terminal Hexapeptide

Systematic analysis of the C-terminal hexapeptide (YFTPRLamide) has revealed the relative importance of each amino acid residue for receptor activation. The ranking of residues based on their contribution to bioactivity is as follows:

R⁵ > L⁶ > F² > P⁴ > T³ > Y¹

This indicates that the Arginine (R) at position 5 and the Leucine (L) at position 6 are the most critical residues for the interaction with the PBAN receptor.

Alternative Approaches: Non-Peptidic Mimetics

The development of non-peptidic agonists and antagonists targeting the PBAN receptor represents a promising avenue for creating more stable and bioavailable pest control agents. While specific non-peptidic compounds targeting the this compound receptor are still in early stages of development, research on related G protein-coupled receptors (GPCRs), such as the prokineticin receptors, has identified several classes of small molecules that can act as agonists or antagonists. These findings provide a valuable blueprint for the design of novel this compound receptor modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Solid-Phase Peptide Synthesis (SPPS) of this compound C-terminal Fragments

Objective: To chemically synthesize this compound C-terminal fragments and their analogs.

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a compatible solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

  • Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

In Vivo Pheromonotropic Bioassay in Helicoverpa zea

Objective: To determine the biological activity of synthetic peptides in stimulating pheromone production in female moths.

Methodology:

  • Insect Rearing: Helicoverpa zea larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 14:10 L:D photoperiod). Pupae are sexed, and females are allowed to emerge as adults.

  • Peptide Injection: On the second night following emergence, female moths are injected with a solution of the test peptide in a suitable buffer (e.g., insect saline) into the abdomen. Control moths are injected with the buffer alone.

  • Pheromone Gland Incubation: After a specific incubation period (e.g., 2-4 hours) in the dark, the pheromone glands are excised from the moths.

  • Pheromone Extraction: The excised glands are submerged in a solvent (e.g., hexane) containing an internal standard to extract the pheromones.

  • Quantification: The amount of the major pheromone component (e.g., (Z)-11-hexadecenal) in the extract is quantified using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The pheromonotropic activity of the test peptide is determined by comparing the amount of pheromone produced in peptide-injected moths to that in control moths. Dose-response curves are generated to calculate EC₅₀ values.

PBAN Receptor Binding Assay

Objective: To measure the binding affinity of this compound fragments and analogs to the PBAN receptor.

Methodology:

  • Membrane Preparation: Pheromone glands are dissected from female moths and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.

  • Radioligand: A radiolabeled PBAN C-terminal fragment (e.g., [³H]tyrosyl-PBAN₂₈₋₃₃NH₂) is used as the tracer.

  • Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (the this compound fragment being tested).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the competitor peptide, which is the concentration that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated from the IC₅₀ value.

Visualizing the Signaling Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the workflows for the key experimental procedures.

HEZ_PBAN_Signaling_Pathway cluster_hemolymph Hemolymph cluster_pg_cell Pheromone Gland Cell PBAN This compound PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_protein G-protein PBAN_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Enzymes Biosynthetic Enzymes PKA->Enzymes Phosphorylation & Activation Pheromone Sex Pheromone Enzymes->Pheromone Synthesis

Caption: this compound signaling pathway in a pheromone gland cell.

Experimental_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_bioassay In Vivo Pheromonotropic Bioassay Resin Resin Preparation Coupling_Cycle Fmoc Deprotection & Amino Acid Coupling Resin->Coupling_Cycle Coupling_Cycle->Coupling_Cycle Cleavage Cleavage & Deprotection Coupling_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Injection Peptide Injection into Female Moth Purification->Injection Test Peptide Incubation Incubation Injection->Incubation Extraction Pheromone Gland Extraction Incubation->Extraction Quantification Quantification (GC-MS) Extraction->Quantification

Caption: Workflow for peptide synthesis and in vivo bioassay.

Receptor_Binding_Workflow Membrane_Prep Pheromone Gland Membrane Preparation Incubation Incubation: Membranes + Radioligand + Competitor Peptide Membrane_Prep->Incubation Filtration Separation of Bound & Unbound Ligand (Filtration) Incubation->Filtration Counting Radioactivity Measurement Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for the PBAN receptor binding assay.

References

HEZ-PBAN: A Multifunctional Neuropeptide Beyond Pheromone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Pheromone Biosynthesis Activating Neuropeptide (PBAN), particularly from Helicoverpa zea (HEZ-PBAN), is a well-established regulator of sex pheromone production in female moths. However, a growing body of evidence reveals that PBAN and its cognate peptides from the pyrokinin (PK) family are pleiotropic, exerting control over a diverse array of physiological processes critical to insect development, survival, and reproduction. This guide provides a comparative analysis of the established and emerging functions of this compound and its analogs, supported by experimental data and detailed methodologies to facilitate further research and the development of novel pest management strategies.

I. Comparative Analysis of this compound Functions

The physiological roles of this compound and related pyrokinins extend far beyond the singular function of pheromone biosynthesis. The following tables summarize the quantitative effects of these neuropeptides on various biological processes, providing a clear comparison of their potency and impact.

Table 1: Pheromone and Semiochemical Regulation
FunctionInsect SpeciesPeptide/TreatmentConcentration/DoseObserved EffectReference
Female Sex Pheromone BiosynthesisHelicoverpa zeaThis compound25 nM (EC₅₀)50% maximal induction of Ca²⁺ influx in pheromone gland cells[1]
Ostrinia scapulalisTKYFSPRL-NH₂ (PBAN C-terminal fragment)Not specifiedIncreased pheromone titer in wild, mated females[2]
Male Hair-Pencil Component RegulationHelicoverpa armigeraPBAN-R dsRNA injection10 µ g/male 58%-74% reduction in levels of various fatty acid and alcohol components[3][4]
Table 2: Developmental and Physiological Processes
FunctionInsect SpeciesPeptide/TreatmentConcentration/DoseObserved EffectReference
Cuticular MelanizationSpodoptera littoralisThis compound3-10 pmol/larvaMinimal dose to evoke melanin formation[5]
Embryonic Diapause InductionBombyx moriDiapause Hormone (DH)1.5 ng/pupa20% of eggs entered diapause[6]
Bombyx moriDiapause Hormone (DH)5 µ g/pupa 53.4% of egg batches were diapause eggs[7]
Bombyx moriDiapause Hormone (DH)10 µ g/pupa 100% of egg batches were diapause eggs[7]
FecunditySpodoptera frugiperdaCRISPR/Cas9 knockout of PBAN geneN/AComplete loss of fecundity in mutant females[8]
Hindgut Muscle ContractionLeucophaea maderae[2-8]Leucopyrokinin (LPK) analogNot specified144% of the myotropic activity of the parent octapeptide[2]
Leucophaea maderae[3-8]Leucopyrokinin (LPK) analogNot specified59% of the myotropic activity of the parent octapeptide[2]
Larval and Pupal DevelopmentHelicoverpa zeaThis compound dsRNA injectionNot specifiedIncreased larval and pupal mortality, delayed pupal development[9][10]
Solenopsis invictaSoi-PBAN dsRNA injection20 ng/workerIncreased adult and pupal mortality[9][10]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the protocols for key experiments cited in this guide.

Protocol 1: In Vitro Pheromone Gland Assay for Calcium Mobilization

Objective: To quantify the response of pheromone gland cells to PBAN by measuring intracellular calcium influx.

Methodology:

  • Pheromone Gland Dissection: Pheromone glands are dissected from 2-day-old female Helicoverpa zea moths during the scotophase.

  • Cell Culture: The dissected glands are incubated in a suitable insect cell culture medium.

  • Calcium Imaging: The glands are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • PBAN Application: A baseline fluorescence is established before the addition of this compound at various concentrations.

  • Data Acquisition: Changes in intracellular calcium are monitored using a fluorescence microscope and imaging system. The response is typically measured as a change in the ratio of fluorescence at two different excitation wavelengths.

  • Analysis: Dose-response curves are generated to calculate the EC₅₀ value, which is the concentration of PBAN that elicits 50% of the maximal response.

Protocol 2: RNA Interference (RNAi) for Gene Knockdown in Male Moths

Methodology:

  • dsRNA Synthesis: A DNA template for the PBAN receptor (PBAN-R) is amplified by PCR. The PCR product is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit.

  • Insect Rearing: Helicoverpa armigera are reared to the pupal stage.

  • dsRNA Injection: Male pupae are injected with a specific dose of PBAN-R dsRNA (e.g., 10 µg) into the hemocoel. Control groups are injected with a non-specific dsRNA (e.g., from a non-related gene) or a saline solution.

  • Adult Emergence and Tissue Collection: After the adults emerge, the male hair-pencil-aedaegus complexes are dissected at a specific time point (e.g., during the scotophase).

  • Chemical Analysis: The chemical components of the dissected tissues are extracted with a solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Quantification: The amounts of specific fatty acids and alcohols are quantified and compared between the experimental and control groups to determine the effect of PBAN-R knockdown.

Protocol 3: Quantitative Cuticular Melanization Assay

Objective: To quantify the effect of PBAN on cuticular melanization in larvae.

Methodology:

  • Insect Rearing: Spodoptera littoralis larvae are reared to a specific instar.

  • PBAN Injection: Larvae are injected with varying doses of this compound. A control group is injected with a saline solution.

  • Cuticle Preparation: After a set incubation period, the larval cuticles are dissected, cleaned of internal tissues, and mounted on microscope slides.

  • Image Analysis: The cuticles are photographed under a microscope, and the images are analyzed using computerized image analysis software.

  • Quantification: The extent of melanization is quantified by measuring the grayscale value or the area of melanin deposition.

  • Analysis: A dose-response relationship is established to determine the minimal effective dose of PBAN required to induce melanization.

Protocol 4: Embryonic Diapause Induction Assay

Objective: To determine the ability of Diapause Hormone (DH) to induce embryonic diapause.

Methodology:

  • Insect Rearing: A non-diapausing or bivoltine strain of Bombyx mori is reared under conditions that promote direct development.

  • DH Injection: Female pupae are injected with synthesized DH at different doses (e.g., 1.5 ng to 10 µg). Control pupae are injected with a saline solution.

  • Oviposition and Egg Collection: After emergence, the female moths are allowed to mate and oviposit. The laid eggs are collected.

  • Diapause Assessment: The eggs are incubated, and the percentage of diapause eggs is determined. Diapause eggs are typically characterized by their darker color and arrested development.

  • Analysis: The percentage of diapause induction is calculated for each DH dose to establish a dose-response relationship.

Protocol 5: CRISPR/Cas9-Mediated Gene Knockout for Fecundity Analysis

Objective: To investigate the role of the PBAN gene in fecundity by creating a knockout mutant.

Methodology:

  • gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting a specific exon of the PBAN gene in Spodoptera frugiperda are designed and synthesized.

  • RNP Complex Formation: The synthesized gRNAs are mixed with Cas9 protein to form a ribonucleoprotein (RNP) complex.

  • Embryo Microinjection: The RNP complex is microinjected into pre-blastoderm embryos.

  • Rearing and Screening: The injected embryos are reared to adulthood (G₀ generation). The G₀ adults are crossed with wild-type individuals, and their progeny (G₁) are screened for mutations in the PBAN gene using PCR and sequencing.

  • Fecundity Assay: Homozygous mutant female moths (G₂) are crossed with wild-type or mutant males. The number of eggs laid per female and the egg hatchability rate are recorded and compared to control crosses (wild-type x wild-type).

Protocol 6: In Vitro Hindgut Muscle Contraction Assay

Objective: To measure the myotropic activity of pyrokinins on insect visceral muscle.

Methodology:

  • Hindgut Dissection: The hindgut is dissected from an adult cockroach, Leucophaea maderae.

  • Organ Bath Setup: The dissected hindgut is suspended in an organ bath containing an appropriate physiological saline solution and aerated.

  • Contraction Measurement: One end of the hindgut is attached to a force transducer connected to a recording device to measure muscle contractions.

  • Peptide Application: After a stable baseline of spontaneous contractions is established, pyrokinins or their analogs are added to the bath at various concentrations.

  • Data Recording: The frequency and amplitude of hindgut contractions are recorded before and after the addition of the peptides.

  • Analysis: The change in contraction parameters is quantified to determine the myotropic activity of the tested peptides.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's functions is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PBAN_Signaling_Pheromone cluster_extracellular Extracellular Space cluster_cell Pheromone Gland Cell PBAN This compound PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_Protein G-Protein PBAN_R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation Ca_channel Ca²⁺ Channel G_Protein->Ca_channel Opening cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Enzymes Biosynthetic Enzymes (e.g., ACC, FAS) PKA->Enzymes Phosphorylation/ Activation Ca_influx [Ca²⁺]ᵢ Ca_channel->Ca_influx Influx Ca_influx->Enzymes Activation Pheromone Sex Pheromone Enzymes->Pheromone Biosynthesis

Caption: PBAN signaling pathway for pheromone biosynthesis.

RNAi_Workflow cluster_prep dsRNA Preparation cluster_exp Experiment cluster_analysis Analysis PCR 1. PCR Amplification of Target Gene (PBAN-R) Transcription 2. In Vitro Transcription PCR->Transcription dsRNA 3. dsRNA Purification Transcription->dsRNA Injection 4. Inject Pupae with dsRNA dsRNA->Injection Emergence 5. Adult Emergence Injection->Emergence Dissection 6. Dissect Male Hair-Pencils Emergence->Dissection Extraction 7. Solvent Extraction Dissection->Extraction GCMS 8. GC-MS Analysis Extraction->GCMS Quantification 9. Quantify Components GCMS->Quantification Comparison 10. Compare with Control Quantification->Comparison

Pleiotropic_Functions PBAN This compound / Pyrokinins Pheromone Pheromone Biosynthesis PBAN->Pheromone Male_Pheromone Male Semiochemical Regulation PBAN->Male_Pheromone Melanization Cuticular Melanization PBAN->Melanization Diapause Diapause Regulation PBAN->Diapause Fecundity Fecundity PBAN->Fecundity Muscle Muscle Contraction PBAN->Muscle Development Larval/Pupal Development PBAN->Development

References

A Comparative Analysis of HEZ-PBAN Signaling in Different Moth Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Pheromone Biosynthesis Activating Neuropeptide (PBAN) signaling across different moth species is critical for the development of targeted and effective pest management strategies. This guide provides a comparative analysis of key components of the HEZ-PBAN signaling pathway in several economically important moth species, supported by experimental data and detailed methodologies.

I. Overview of PBAN Signaling

In many moth species, the production of sex pheromones is a crucial aspect of reproduction and is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). This 33-34 amino acid neuropeptide is released from the subesophageal ganglion and acts on the pheromone gland to initiate a signaling cascade that leads to the biosynthesis of species-specific pheromone components. The core of this signaling pathway consists of the PBAN peptide, its G-protein coupled receptor (PBAN-R), and downstream second messengers. However, significant variations in this pathway exist across different moth species, offering opportunities for selective chemical intervention.

II. Comparative Data on PBAN Receptor Activation

The activation of the PBAN receptor (PBAN-R) by PBAN and its analogs is a key determinant of the physiological response. The half-maximal effective concentration (EC50) is a standard measure of a ligand's potency in activating its receptor. The following table summarizes the available EC50 values for PBAN on its receptor in different moth species.

Moth SpeciesReceptor/VariantLigandEC50 Value (nM)Reference
Helicoverpa zeaPBAN-RPBAN25[1][2][3]
Spodoptera littoralisPBAN-RPBAN~0.00012[1][2]
Ostrinia nubilalisPBAN-R (Variant C)PBAN44[1][2]
Ostrinia nubilalisPBAN-R (Variants A & B)PBANInactive[1][2]

Note: The significant difference in EC50 values, such as between H. zea and S. littoralis, highlights species-specific sensitivities of the PBAN receptor to its ligand. Furthermore, the inactivity of certain receptor variants in O. nubilalis suggests a functional specialization of these splice forms.

III. PBAN Receptor Variants and Their Significance

Research has revealed the existence of multiple PBAN receptor variants in several moth species, arising from alternative splicing of the PBAN-R gene. These variants typically differ in the length and composition of their C-terminal tails, which can influence their subcellular localization, ligand-induced internalization, and potentially their coupling to downstream signaling pathways.

For instance, in Heliothis virescens and Bombyx mori, multiple PBAN-R variants have been identified. While specific comparative EC50 values for each variant are not always available in the literature, studies on B. mori have shown that a longer C-terminal tail is crucial for ligand-induced internalization of the receptor[4][5]. This process of internalization is a key mechanism for regulating the duration of the signaling response. In contrast, the H. zea PBAN-R possesses a shorter C-terminus.

IV. Downstream Signaling Pathways

Upon binding of PBAN to its receptor, a conformational change in the receptor activates intracellular G-proteins, leading to the production of second messengers. The primary second messengers implicated in PBAN signaling are calcium ions (Ca2+) and cyclic adenosine monophosphate (cAMP).

Calcium Mobilization: A conserved feature across many moth species is the rapid increase in intracellular Ca2+ concentration following PBAN-R activation. This influx of extracellular calcium is a critical step in initiating the pheromone biosynthetic cascade.

cAMP Pathway: In some heliothine moths, in addition to calcium mobilization, the PBAN signaling pathway also involves the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[1].

The interplay and relative importance of the Ca2+ and cAMP pathways can differ between species, providing another layer of regulatory complexity and a potential target for species-specific disruption.

V. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound signaling.

Cloning and Expression of PBAN Receptors

Objective: To isolate the gene encoding the PBAN receptor from a specific moth species and express it in a heterologous system for functional analysis.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of adult female moths using a suitable kit. First-strand cDNA is then synthesized from the total RNA using reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: Degenerate primers, designed based on conserved regions of known moth PBAN-R sequences, are used to amplify a partial fragment of the target receptor gene via PCR.

  • RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence of the PBAN-R.

  • Subcloning and Sequencing: The full-length PBAN-R cDNA is subcloned into a suitable expression vector (e.g., pcDNA3.1). The construct is then sequenced to verify the integrity of the gene.

  • Heterologous Expression: The expression vector containing the PBAN-R gene is transfected into a suitable cell line, such as human embryonic kidney 293 (HEK293) cells or insect Sf9 cells.

Calcium Mobilization Assay

Objective: To measure the activation of the expressed PBAN receptor by quantifying the increase in intracellular calcium concentration upon ligand application.

Methodology:

  • Cell Culture: Cells expressing the PBAN receptor are seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Ligand Preparation: A dilution series of the PBAN peptide or its analogs is prepared in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the automated injection of the ligand.

  • Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time. The peak fluorescence response is used to generate dose-response curves, from which the EC50 value can be calculated.

VI. Visualizing Signaling Pathways and Workflows

To aid in the conceptualization of the processes described, the following diagrams have been generated using Graphviz.

PBAN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBAN This compound PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_Protein G-Protein PBAN_R->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activates AC Adenylyl Cyclase G_Protein->AC Activates (in some species) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_ER Ca2+ release from ER IP3->Ca_ER PKA Protein Kinase A cAMP->PKA Activates Pheromone_Biosynthesis Pheromone Biosynthesis Ca_ER->Pheromone_Biosynthesis Stimulates Ca_influx Extracellular Ca2+ influx Ca_influx->Pheromone_Biosynthesis Stimulates PKA->Pheromone_Biosynthesis Stimulates Experimental_Workflow cluster_cloning PBAN Receptor Cloning cluster_expression Heterologous Expression cluster_assay Functional Assay RNA_Extraction RNA Extraction from Pheromone Gland cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification cDNA_Synthesis->PCR RACE 5' and 3' RACE PCR->RACE Subcloning Subcloning into Expression Vector RACE->Subcloning Sequencing Sequence Verification Subcloning->Sequencing Transfection Transfection into Cell Line (e.g., HEK293) Sequencing->Transfection Cell_Culture Cell Seeding in 96-well plate Transfection->Cell_Culture Dye_Loading Loading with Ca2+ sensitive dye Cell_Culture->Dye_Loading Ligand_Addition Automated Ligand Addition Dye_Loading->Ligand_Addition Fluorescence_Reading Fluorescence Measurement Ligand_Addition->Fluorescence_Reading Data_Analysis Dose-Response Analysis (EC50 Calculation) Fluorescence_Reading->Data_Analysis

References

Validating the Role of HEZ-PBAN: A Comparative Guide to RNA Interference Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA interference (RNAi) as a tool for validating the function of the Pheromone Biosynthesis Activating Neuropeptide (PBAN) in Helicoverpa zea (HEZ-PBAN). We will explore the experimental data supporting the role of PBAN, detail the methodologies for RNAi studies, and compare this technique with other gene function validation methods.

Unveiling the Function of PBAN through RNAi

RNA interference is a powerful technique for sequence-specific gene silencing, enabling researchers to investigate the function of genes like this compound by observing the phenotypic effects of their knockdown. While direct RNAi studies on this compound in Helicoverpa zea are not extensively documented in readily available literature, studies in the closely related species Helicoverpa armigera provide compelling evidence for the role of the PBAN signaling pathway.

A key study by Bober and Rafaeli (2010) utilized RNAi to knock down the PBAN receptor (PBAN-R) in male H. armigera. This research demonstrated a significant reduction in the production of male-specific pheromone components, providing strong evidence for the role of PBAN signaling in male pheromone biosynthesis.

Quantitative Data from PBAN-R Knockdown in H. armigera
Pheromone ComponentMean Quantity (ng/male complex) ± SE (Control - Nautilus dsRNA)Mean Quantity (ng/male complex) ± SE (PBAN-R dsRNA)Percentage Reduction
Myristic acid1.8 ± 0.30.5 ± 0.172%
Palmitic acid5.5 ± 0.91.4 ± 0.375%
Stearic acid1.9 ± 0.30.8 ± 0.258%
Oleic acid7.8 ± 1.32.3 ± 0.571%
Hexadecanol2.4 ± 0.40.8 ± 0.267%
cis-11 Hexadecenol1.5 ± 0.30.4 ± 0.173%
Octadecanol3.1 ± 0.50.8 ± 0.274%

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation of this compound function using RNAi, based on established protocols in Lepidoptera.

dsRNA Synthesis for this compound

Methodology:

  • Template DNA Preparation: A 300-600 bp region of the this compound cDNA is amplified by PCR using gene-specific primers that include T7 promoter sequences at the 5' end.

  • In Vitro Transcription: The purified PCR product serves as a template for in vitro transcription using a commercial kit (e.g., T7 RiboMAX™ Express RNAi System). This reaction synthesizes sense and antisense RNA strands.

  • dsRNA Annealing: The sense and antisense RNA strands are annealed by heating the reaction mixture to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • dsRNA Purification and Quantification: The resulting dsRNA is purified to remove unincorporated nucleotides and enzymes. The concentration and quality of the dsRNA are assessed using spectrophotometry and agarose gel electrophoresis.

RNAi via dsRNA Injection in Helicoverpa

Objective: To introduce this compound specific dsRNA into the insect hemocoel to induce systemic gene silencing.

Methodology:

  • Insect Rearing: Helicoverpa zea larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 14:10 h light:dark cycle).

  • dsRNA Preparation for Injection: The purified dsRNA is diluted in nuclease-free water or an appropriate injection buffer to the desired concentration (e.g., 1-5 µg/µL).

  • Injection: Pupae or newly emerged adult moths are anesthetized (e.g., using CO2 or chilling). A microinjection needle is used to inject a specific volume of the dsRNA solution (e.g., 1-2 µL) into the thorax or abdomen. Control groups are injected with a non-specific dsRNA (e.g., targeting Green Fluorescent Protein - GFP) or the injection buffer alone.

  • Post-Injection Maintenance: The injected insects are returned to their rearing conditions and allowed to recover.

  • Phenotypic Analysis: At a predetermined time post-injection (e.g., 24-72 hours), the insects are analyzed for the expected phenotype. For this compound knockdown, this would involve measuring pheromone production using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gene Knockdown Verification: The efficiency of gene knockdown is confirmed by measuring the mRNA levels of this compound in relevant tissues (e.g., subesophageal ganglion) using quantitative real-time PCR (qRT-PCR).

Visualizing the this compound Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the proposed this compound signaling cascade and the RNAi experimental workflow.

HEZ_PBAN_Signaling_Pathway cluster_membrane Pheromone Gland Cell Membrane cluster_cytoplasm Cytoplasm PBAN_R This compound Receptor (GPCR) G_Protein G-Protein PBAN_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_channel Ca²⁺ Channel (ER Membrane) IP3->Ca_channel Opens Ca_ion Ca²⁺ (Second Messenger) Ca_channel->Ca_ion Releases Kinases Protein Kinases Ca_ion->Kinases Activates FAS Fatty Acid Synthase Kinases->FAS Activates Pheromone_precursor Pheromone Precursors FAS->Pheromone_precursor Synthesizes Pheromone Sex Pheromone Pheromone_precursor->Pheromone Converts to PBAN This compound (Hormone) PBAN->PBAN_R Binds

Caption: Proposed this compound signaling pathway in a pheromone gland cell.

RNAi_Workflow cluster_dsRNA_prep dsRNA Preparation cluster_experiment RNAi Experiment cluster_analysis Analysis PCR 1. PCR Amplification of this compound fragment with T7 promoters IVT 2. In Vitro Transcription PCR->IVT Annealing 3. dsRNA Annealing IVT->Annealing Purification 4. Purification & QC Annealing->Purification Injection 5. dsRNA Injection into Helicoverpa zea Purification->Injection Incubation 6. Incubation (24-72h) Injection->Incubation Analysis 7. Phenotypic & Molecular Analysis Incubation->Analysis GCMS Pheromone Quantification (GC-MS) Analysis->GCMS qRT_PCR This compound mRNA Quantification (qRT-PCR) Analysis->qRT_PCR

Comparison with Alternative Gene Validation Methods

While RNAi is a valuable tool, other techniques are available for validating gene function. The choice of method often depends on the specific research question, the organism, and available resources.

FeatureRNA Interference (RNAi)CRISPR/Cas9TALENs
Mechanism Post-transcriptional gene silencing (mRNA degradation).DNA-level gene editing (knockout, knock-in, etc.).DNA-level gene editing (knockout, knock-in, etc.).
Effect Transient gene knockdown.Permanent gene knockout or modification.Permanent gene knockout or modification.
Specificity Can have off-target effects due to partial sequence homology.High specificity, but off-target effects are possible.High specificity, generally considered to have fewer off-target effects than early CRISPR systems.
Efficiency Variable, can be influenced by delivery method and organism.High efficiency in a wide range of organisms.High efficiency, but can be more complex to design and construct than CRISPR.
Ease of Use Relatively simple and cost-effective to generate dsRNA.Requires delivery of Cas9 and guide RNA; can be more complex.Design and assembly of TALEN constructs can be laborious.
Applications Gene function studies, high-throughput screening.Gene knockout, gene editing, transcriptional regulation.Gene knockout, gene editing.

Safety Operating Guide

Navigating the Unknown: A General Protocol for Handling Potentially Hazardous Substances Like HEZ-PBAN

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "HEZ-PBAN" could not be definitively identified in publicly available resources. The following guidance is based on established best practices for handling unknown or potentially hazardous chemicals. A thorough risk assessment conducted by qualified safety professionals is mandatory before any handling of an unknown substance. This document provides a general framework and should not be considered a substitute for a substance-specific Safety Data Sheet (SDS) and a comprehensive, site-specific safety plan.

Essential, Immediate Safety and Logistical Information

When encountering an unknown substance such as "this compound," the primary directive is to treat it as hazardous until proven otherwise. The selection of Personal Protective Equipment (PPE) and the development of handling and disposal plans must be based on a precautionary approach, assuming a high level of toxicity and exposure risk.

The U.S. Department of Health and Human Services (HHS) outlines four levels of PPE to protect against hazardous materials, ranging from Level A (highest protection) to Level D (lowest protection)[1]. The appropriate level depends on the anticipated hazards.

Data Presentation: General Personal Protective Equipment (PPE) for Handling Unknown Hazardous Chemicals

The following table summarizes general PPE recommendations based on the potential hazards. The selection of specific PPE must be informed by a comprehensive risk assessment.

Hazard CategoryPersonal Protective Equipment (PPE) OptionsLevel of Protection (Typical)
Respiratory Hazards - Self-Contained Breathing Apparatus (SCBA) (positive pressure, full face-piece)[2][3] - Supplied-Air Respirator (SAR) with escape SCBA[2][3] - Air-Purifying Respirator (APR) with appropriate cartridges (only if hazard is identified and quantified)[2]A, B, C
Eye and Face Hazards - Safety goggles with indirect venting[4][5] - Face shield (to be worn with primary eye protection)[2][5] - Full-facepiece respirator[2]A, B, C, D
Skin and Body Hazards - Totally encapsulating chemical protective suit[2][3] - Hooded chemical resistant clothing (e.g., coveralls, splash suit)[2][3] - Chemical-resistant gloves (inner and outer)[2][3] - Chemical-resistant boots (steel toe and shank)[2][3] - Disposable coveralls[2]A, B, C
Hearing Hazards - Earplugs[4] - Earmuffs[4]As needed based on noise levels

Experimental Protocols: General Step-by-Step Guidance for Handling Unknown Hazardous Substances

The following is a general protocol for handling a substance like this compound where the specific hazards are not known.

  • Risk Assessment:

    • Conduct a thorough risk assessment to identify potential hazards (e.g., inhalation, skin contact, ingestion, reactivity).

    • Assume the substance is highly toxic, flammable, and reactive.

    • Consult with safety professionals (e.g., Chemical Hygiene Officer, Environmental Health and Safety department).

  • Preparation and Engineering Controls:

    • Handle the substance in a designated area with restricted access.

    • Use a certified chemical fume hood, glove box, or other containment device.

    • Ensure proper ventilation.

    • Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguisher.

    • Assemble all necessary equipment and PPE before handling the substance.

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the correct order (e.g., inner gloves, suit, outer gloves, respiratory protection).

    • Ensure all PPE is in good condition and fits properly.

  • Handling the Substance:

    • Work slowly and deliberately.

    • Use the smallest quantity of the substance necessary.

    • Keep containers closed when not in use.

    • Avoid creating dusts or aerosols.

  • Decontamination and Doffing:

    • Decontaminate equipment and work surfaces.

    • Doff PPE in the correct order to avoid self-contamination.

  • Waste Disposal:

    • All materials that come into contact with the substance (e.g., gloves, disposable lab coats, contaminated equipment) must be treated as hazardous waste.

    • Segregate and label waste containers clearly.

    • Dispose of hazardous waste according to institutional and regulatory guidelines.

Mandatory Visualization: Logical Workflow for Handling this compound

The following diagram illustrates the general workflow for safely handling an unknown or potentially hazardous substance.

HEZ_PBAN_Handling_Workflow cluster_prep Preparation Phase cluster_handling Operational Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment (Assume High Hazard) develop_plan 2. Develop Handling & Disposal Plan risk_assessment->develop_plan assemble_ppe 3. Assemble Appropriate PPE (Default to High Protection) develop_plan->assemble_ppe prepare_workspace 4. Prepare Containment Workspace (e.g., Fume Hood) assemble_ppe->prepare_workspace don_ppe 5. Don PPE handle_substance 6. Handle Substance in Containment don_ppe->handle_substance decontaminate 7. Decontaminate Surfaces & Equipment handle_substance->decontaminate doff_ppe 8. Doff PPE decontaminate->doff_ppe segregate_waste 9. Segregate Hazardous Waste label_waste 10. Label Waste Containers segregate_waste->label_waste dispose_waste 11. Dispose of Waste per Regulations label_waste->dispose_waste end End dispose_waste->end start Start start->risk_assessment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.